5-(3-Bromophenyl)-1,3-oxazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 4 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-(3-bromophenyl)-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-8-3-1-2-7(4-8)9-5-11-6-12-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUYZQMXSOVOSIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CN=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60383785 | |
| Record name | 5-(3-bromophenyl)-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60383785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24817870 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
243455-57-4 | |
| Record name | 5-(3-bromophenyl)-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60383785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Properties and Synthetic Pathway of 5-(3-Bromophenyl)-1,3-oxazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological relevance of the heterocyclic compound 5-(3-Bromophenyl)-1,3-oxazole. This document is intended to serve as a valuable resource for researchers and professionals engaged in medicinal chemistry, drug discovery, and materials science.
Core Physicochemical Properties
While specific experimental data for this compound is limited in publicly available literature, its fundamental properties can be summarized and estimated based on data from closely related analogs and supplier information.
Table 1: Summary of Physicochemical Data for this compound and Related Compounds
| Property | This compound | 5-(3-Bromophenyl)isoxazole (Isomer) | 5-(3-Bromophenyl)-3-phenylisoxazole (Analog) |
| CAS Number | 243455-57-4[1] | 7064-33-7[2] | Not applicable |
| Molecular Formula | C₉H₆BrNO[1] | C₉H₆BrNO[2] | C₁₅H₁₀BrNO |
| Molecular Weight | 224.05 g/mol [3] | 224.06 g/mol [2] | 300.15 g/mol |
| Melting Point | Data not available | 66 °C[2] | 178-180 °C[4] |
| Boiling Point | Data not available | 320.7 °C[2] | Data not available |
| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and alcohols. | Data not available | Data not available |
| Predicted pKa | Data not available | ~6.6 | Data not available |
| Predicted logP | Data not available | ~2.6 | Data not available |
Synthesis of this compound
The most direct and widely applicable method for the synthesis of 5-aryl-1,3-oxazoles is the Van Leusen oxazole synthesis.[5][6][7] This reaction involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base.
Experimental Protocol: Van Leusen Synthesis of this compound
This protocol is a generalized procedure based on established Van Leusen reactions for the synthesis of 5-aryl-1,3-oxazoles.[5][6][7]
Materials:
-
3-Bromobenzaldehyde
-
Tosylmethyl isocyanide (TosMIC)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Methanol (MeOH) or another suitable solvent
-
Standard laboratory glassware for organic synthesis
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Thin-layer chromatography (TLC) apparatus
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-bromobenzaldehyde (1.0 equivalent) and tosylmethyl isocyanide (1.0-1.2 equivalents) in methanol.
-
Addition of Base: Add potassium carbonate (2.0-3.0 equivalents) to the stirred solution.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within a few hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.
-
Extraction: Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate). Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.
Characterization:
The structure and purity of the synthesized compound should be confirmed by standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
Potential Biological Activity and Signaling Pathways
The oxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[8][9][10][11]
While no specific biological studies on this compound have been identified, related isoxazole and oxadiazole structures have been investigated as potential inhibitors of the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[5] The p38 MAPK pathway is a key regulator of inflammatory responses, and its inhibition is a therapeutic target for various inflammatory diseases.[12][13]
The p38 MAPK signaling cascade is initiated by various extracellular stimuli, including stress and inflammatory cytokines. This leads to the activation of a series of upstream kinases, culminating in the phosphorylation and activation of p38 MAPK. Activated p38 then phosphorylates downstream targets, including other kinases and transcription factors, leading to the production of pro-inflammatory cytokines like TNF-α and IL-1β.
Conclusion
This compound is a readily accessible heterocyclic compound with potential for further investigation in drug discovery and materials science. While experimental data on its specific physicochemical properties are sparse, established synthetic methodologies like the Van Leusen reaction provide a clear path for its preparation. The structural similarity of its core to known bioactive molecules, particularly inhibitors of the p38 MAPK pathway, suggests that this compound and its derivatives warrant further biological evaluation. This guide provides a foundational framework for researchers to initiate such studies.
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. rsc.org [rsc.org]
- 5. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. researchgate.net [researchgate.net]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 5-(3-Bromophenyl)-1,3-oxazole
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of this compound. The information is curated for professionals in research and development, with a focus on data presentation, experimental methodologies, and logical workflows.
Core Compound Data
This compound is a halogenated aromatic heterocyclic compound. Its core data is summarized in the table below for easy reference.
| Property | Value | Citations |
| CAS Number | 243455-57-4 | [1][2] |
| Molecular Formula | C₉H₆BrNO | [1][2] |
| Molecular Weight | 224.05 g/mol | [2][3][4][5] |
| IUPAC Name | This compound | [1] |
| Canonical SMILES | Brc1ccc(cc1)-c2cnco2 | [1] |
| InChI Key | GUYZQMXSOVOSIC-UHFFFAOYSA-N | [1] |
Synthesis Methodologies for 5-Aryl-1,3-oxazoles
While specific experimental protocols for the synthesis of this compound are not extensively detailed in publicly available literature, several established methods for the synthesis of 5-aryl-1,3-oxazoles can be adapted. A prominent and versatile method is the Van Leusen oxazole synthesis.
Experimental Protocol: Modified Van Leusen Oxazole Synthesis
This protocol describes a general method for the preparation of 5-(het)aryl oxazoles from substituted (het)aryl methyl alcohols or benzyl bromides.[2]
Materials:
-
Substituted (het)aryl methyl alcohol or benzyl bromide (1.0 equiv)
-
Tosylmethyl isocyanide (TosMIC) (1.2 equiv)[2]
-
Potassium hydroxide (KOH)
-
Propylphosphonic anhydride (T3P®)–DMSO or DMSO
-
Aqueous-alcoholic solvent
Procedure:
-
The substituted (het)aryl methyl alcohol or benzyl bromide is converted to the corresponding aldehyde in situ. This can be achieved through oxidation using propylphosphonic anhydride (T3P®) in DMSO for alcohols, or directly in DMSO for bromides.[2]
-
The resulting aldehyde is then reacted with Tosylmethyl isocyanide (TosMIC).[2]
-
The reaction is carried out in the presence of a base, typically aqueous-alcoholic potassium hydroxide (KOH).[2]
-
The mixture is stirred at room temperature or heated under reflux until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is worked up by extraction with an organic solvent.
-
The crude product is purified by column chromatography on silica gel to yield the 5-(het)aryl oxazole.[2]
Diagram: General Workflow for Van Leusen Oxazole Synthesis
Caption: A generalized workflow for the Van Leusen synthesis of 5-aryl-1,3-oxazoles.
Potential Biological Activities and Applications
The oxazole moiety is a key structural component in many biologically active compounds.[4][6] While research on the specific biological profile of this compound is limited, the broader class of oxazole derivatives has demonstrated a wide range of pharmacological activities, suggesting potential areas of investigation for this compound.
Known Biological Activities of Oxazole Derivatives:
-
Anticancer: Many oxazole-containing compounds have been investigated for their antitumor properties.[4] For instance, analogs of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine have shown anticancer activity against various cell lines.[7]
-
Antimicrobial: The oxazole nucleus is present in several compounds with antibacterial and antifungal properties.[4][8]
-
Anti-inflammatory: Certain oxazole derivatives have been identified as non-steroidal anti-inflammatory drugs (NSAIDs).[9]
-
Antitubercular: Some pyrazoline derivatives containing a 3-bromophenyl group have been studied for their antitubercular activity.[8]
Diagram: Logical Relationships of Potential Applications
Caption: Potential therapeutic applications based on the structural motifs of the compound.
This guide provides a foundational understanding of this compound for research and development purposes. Further experimental investigation is warranted to fully elucidate its specific biological activities and potential as a therapeutic agent.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,3-Oxazole synthesis [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. chemmethod.com [chemmethod.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Oxazole - Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole | PPTX [slideshare.net]
An In-Depth Technical Guide to 5-(3-Bromophenyl)-1,3-oxazole: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-(3-Bromophenyl)-1,3-oxazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details its chemical identity, physicochemical properties, a proposed synthetic protocol based on established methodologies, and a discussion of the potential biological activities of this class of compounds. Due to the limited availability of specific experimental data for this particular molecule, this guide consolidates information on closely related analogues and general principles applicable to aryl-substituted oxazoles.
Chemical Identity and Structure
The IUPAC name for the compound is This compound . The 1,3-oxazole core is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom at positions 1 and 3, respectively. In this specific derivative, the 5-position of the oxazole ring is substituted with a 3-bromophenyl group.
Structure:
Molecular Formula: C₉H₆BrNO
CAS Number: 243455-57-4[1]
Canonical SMILES: Brc1cccc(c1)c2cnco2[1]
InChI Key: GUYZQMXSOVOSIC-UHFFFAOYSA-N[1]
Physicochemical and Spectroscopic Data
| Property | Value | Source |
| Molecular Weight | 224.05 g/mol | [1] |
| Monoisotopic Mass | 222.9633 g/mol | Calculated |
| Topological Polar Surface Area | 26.9 Ų | Calculated |
| LogP (Predicted) | 2.9 | Calculated |
| Hydrogen Bond Donors | 0 | Calculated |
| Hydrogen Bond Acceptors | 2 | Calculated |
| Rotatable Bonds | 1 | Calculated |
Spectroscopic Characterization (General):
The characterization of aryl-substituted oxazoles typically relies on standard spectroscopic techniques:
-
¹H NMR: The proton NMR spectrum of an oxazole derivative will show characteristic signals for the protons on the oxazole ring, typically in the aromatic region (δ 7.0-8.5 ppm), along with signals corresponding to the substituents.[2]
-
¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbon atoms of the oxazole ring and the phenyl substituent.[2]
-
IR Spectroscopy: The infrared spectrum of oxazoles exhibits characteristic absorption bands for C=N stretching, C=C stretching, and ring breathing modes.[2]
-
Mass Spectrometry: Mass spectrometry is used to confirm the molecular weight and can provide information about the fragmentation pattern of the molecule.
Synthesis of this compound
The Van Leusen oxazole synthesis is a widely used and efficient method for the preparation of 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[3][4] This approach is highly applicable for the synthesis of this compound.
Proposed Experimental Protocol: Van Leusen Synthesis
This protocol is a generalized procedure based on established Van Leusen reactions for the synthesis of 5-aryl-1,3-oxazoles.[3][5]
Reaction Scheme:
Materials:
-
3-Bromobenzaldehyde
-
Tosylmethyl isocyanide (TosMIC)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Methanol (MeOH) or another suitable solvent
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of 3-bromobenzaldehyde (1.0 equivalent) in methanol, add tosylmethyl isocyanide (1.1 equivalents).
-
To this mixture, add potassium carbonate (2.0 equivalents) in one portion.
-
Heat the reaction mixture to reflux (approximately 65 °C) and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.
Diagram of the Experimental Workflow:
Caption: A generalized workflow for the synthesis of this compound via the Van Leusen reaction.
Potential Biological Activity and Applications
While specific biological data for this compound is not currently published, the oxazole scaffold is a well-known pharmacophore present in numerous biologically active compounds.[2][6] Derivatives of 1,3-oxazole have demonstrated a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[2][6]
Bromophenyl-substituted heterocyclic compounds are also of significant interest in drug discovery, as the bromine atom can modulate the pharmacokinetic and pharmacodynamic properties of a molecule. For instance, studies on other bromophenyl oxazole derivatives have shown notable biological activity.
| Compound | Biological Activity | Reference |
| 4-(4-Bromophenyl)-2-tert-butyloxazole | Antibacterial | [6] |
The presence of the 3-bromophenyl moiety on the oxazole ring in this compound suggests that it could be a valuable candidate for screening in various biological assays, particularly in the context of antimicrobial and anticancer drug discovery. Further research is required to elucidate the specific biological profile of this compound.
Diagram of a Hypothetical Biological Screening Workflow:
Caption: A logical workflow for the initial biological evaluation of this compound.
Conclusion
This compound is a readily synthesizable compound with potential for applications in drug discovery and materials science. While specific experimental data for this molecule is limited, this guide provides a solid foundation for its synthesis and potential biological evaluation based on the well-established chemistry of oxazoles. Further research into the spectroscopic properties, biological activity, and potential signaling pathway interactions of this compound is warranted to fully explore its therapeutic and technological potential.
References
- 1. benchchem.com [benchchem.com]
- 2. thepharmajournal.com [thepharmajournal.com]
- 3. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Solubility of 5-(3-Bromophenyl)-1,3-oxazole: A Technical Guide for Researchers
An In-depth Guide for Scientists and Drug Development Professionals on the Solubility Profile of a Key Heterocyclic Compound
Abstract
5-(3-Bromophenyl)-1,3-oxazole is a heterocyclic compound of interest in medicinal chemistry and materials science. A thorough understanding of its solubility in common laboratory solvents is fundamental for its synthesis, purification, formulation, and biological screening. This technical guide provides a comprehensive overview of the anticipated solubility characteristics of this compound, detailed experimental protocols for its quantitative determination, and a logical workflow to guide researchers in this process. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide equips researchers with the necessary framework to ascertain this critical physicochemical parameter.
Introduction to this compound and its Solubility
The 1,3-oxazole ring is a key structural motif found in numerous biologically active compounds.[1][2] The presence of a bromophenyl substituent on the oxazole core in this compound suggests a molecule with moderate polarity and potential for various intermolecular interactions. Predicting the solubility of such a compound is complex, as it is influenced by factors including the polarity of the solvent, the crystalline structure of the solute, and the temperature and pressure of the system.
Based on the general principle of "like dissolves like," it can be inferred that this compound will exhibit greater solubility in organic solvents than in aqueous solutions. The presence of the polar oxazole ring may impart some solubility in polar aprotic solvents, while the larger, nonpolar bromophenyl group will likely favor solubility in less polar organic solvents.
Predicted and Experimental Solubility Data
A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in common laboratory solvents. Therefore, experimental determination is necessary to establish a precise solubility profile. The following table is provided as a template for researchers to systematically record their experimentally determined solubility data.
Table 1: Experimental Solubility of this compound
| Solvent | Temperature (°C) | Pressure (atm) | Solubility (mg/mL) | Observations |
| Water | ||||
| Ethanol | ||||
| Methanol | ||||
| Dimethyl Sulfoxide (DMSO) | ||||
| N,N-Dimethylformamide (DMF) | ||||
| Acetone | ||||
| Acetonitrile | ||||
| Ethyl Acetate | ||||
| Dichloromethane |
Experimental Protocol for Solubility Determination (Gravimetric Method)
The following is a detailed protocol for determining the equilibrium solubility of this compound in a given solvent using the gravimetric method. This method is reliable and relies on creating a saturated solution and then quantifying the amount of dissolved solute.
Materials:
-
This compound
-
Selected solvents (e.g., water, ethanol, DMSO, etc.)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Syringe filters (0.45 µm, solvent-compatible)
-
Pre-weighed collection vials
-
Vacuum oven or desiccator
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume (e.g., 2 mL) of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a constant temperature shaker and agitate for a predetermined period (e.g., 24-48 hours) to allow the solution to reach equilibrium.
-
-
Sample Collection and Filtration:
-
After the equilibration period, allow the vial to stand undisturbed for a sufficient time to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a calibrated pipette.
-
To ensure no solid particles are transferred, filter the collected supernatant through a 0.45 µm syringe filter into a pre-weighed collection vial.
-
-
Solvent Evaporation and Quantification:
-
Record the exact volume of the filtered saturated solution.
-
Place the collection vial in a vacuum oven or desiccator to evaporate the solvent completely.
-
Once the solvent is fully evaporated, weigh the collection vial containing the dried solute.
-
-
Calculation of Solubility:
-
Subtract the initial weight of the empty collection vial from the final weight to determine the mass of the dissolved this compound.
-
Calculate the solubility using the following formula:
Solubility (mg/mL) = Mass of dissolved solute (mg) / Volume of filtered solution (mL)
-
-
Replicates:
-
It is recommended to perform the experiment in triplicate for each solvent to ensure the reliability and accuracy of the results.
-
Logical Workflow for Solubility Assessment
The process of determining and utilizing solubility data follows a logical progression, particularly within a research and development context. The following diagram illustrates this workflow.
Caption: A logical workflow for the experimental determination and application of solubility data.
Conclusion
References
Tautomerism of 5-(3-Bromophenyl)-1,3-oxazole: An In-depth Technical Guide
Disclaimer: To date, specific experimental or theoretical studies on the tautomerism of 5-(3-Bromophenyl)-1,3-oxazole are not available in the peer-reviewed scientific literature. This guide, therefore, provides a comprehensive overview of the potential tautomeric forms of this molecule based on the established principles of tautomerism in related heterocyclic compounds. The experimental protocols and quantitative data presented are generalized from studies on analogous structures to serve as a reference for future research in this area.
Introduction to Tautomerism in Heterocyclic Compounds
Tautomerism is a fundamental concept in organic chemistry describing the dynamic equilibrium between two or more interconvertible constitutional isomers, known as tautomers.[1] This phenomenon is particularly prevalent in heterocyclic compounds, where the migration of a proton can lead to different isomeric forms with distinct chemical and physical properties. For researchers, scientists, and drug development professionals, understanding the tautomeric behavior of a molecule is crucial as different tautomers can exhibit varied biological activities, solubilities, and metabolic stabilities.
The 1,3-oxazole ring system, a five-membered heterocycle containing nitrogen and oxygen atoms, is a common scaffold in many biologically active compounds.[2] While the aromaticity of the oxazole ring generally favors a stable structure, substituents on the ring can introduce the possibility of tautomeric equilibria.
Potential Tautomeric Forms of this compound
For this compound, the most plausible tautomerism would involve the migration of a proton from one of the ring carbon atoms to the nitrogen atom, leading to non-aromatic tautomers. However, due to the inherent stability of the aromatic oxazole ring, these tautomeric forms are expected to be significantly less stable and present in negligible amounts under standard conditions.
A more relevant consideration of tautomerism in oxazole derivatives often arises when substituents capable of keto-enol or imine-enamine tautomerism are present on the ring. In the case of the unsubstituted this compound, significant tautomerism is not anticipated. However, for the purpose of this technical guide, we will explore the hypothetical proton transfer from the C2 position, which is the most acidic proton on the oxazole ring, to the nitrogen atom.
The hypothetical tautomeric equilibrium can be represented as follows:
Caption: Hypothetical tautomeric equilibrium of this compound.
It is important to reiterate that the aromatic form is expected to be overwhelmingly favored.
Experimental Protocols for Studying Tautomerism
The investigation of tautomeric equilibria typically involves a combination of spectroscopic and computational methods. Below are detailed methodologies for key experiments that could be applied to study the tautomerism of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for identifying and quantifying tautomers in solution.[3] The chemical shifts of protons and carbons are highly sensitive to the electronic environment, allowing for the differentiation of tautomeric forms.
Objective: To identify and quantify the potential tautomers of this compound in various solvents.
Methodology:
-
Sample Preparation: Prepare solutions of this compound (5-10 mg/mL) in a range of deuterated solvents with varying polarities (e.g., CDCl₃, DMSO-d₆, CD₃OD, D₂O).
-
¹H NMR Spectroscopy:
-
Acquire ¹H NMR spectra for each sample at a constant temperature (e.g., 298 K).
-
Analyze the spectra for distinct sets of signals that could correspond to different tautomers. Pay close attention to the chemical shifts and coupling constants of the oxazole ring protons.
-
Integrate the signals corresponding to each tautomer to determine their relative populations.
-
-
¹³C NMR Spectroscopy:
-
Acquire ¹³C NMR spectra for the same samples.
-
Look for separate sets of carbon signals, which would provide further evidence for the presence of multiple tautomers.
-
-
Variable Temperature (VT) NMR:
-
For samples showing evidence of multiple tautomers, perform VT-NMR experiments.
-
Changes in the relative intensities of the signals with temperature can provide thermodynamic information about the equilibrium (ΔH° and ΔS°).
-
Coalescence of signals at higher temperatures can be used to determine the rate of interconversion between tautomers.[4]
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy can be used to study tautomeric equilibria, as different tautomers often exhibit distinct absorption maxima (λ_max) due to differences in their conjugated systems.[5]
Objective: To investigate the tautomeric equilibrium of this compound by observing changes in the UV-Vis absorption spectrum under different solvent conditions.
Methodology:
-
Sample Preparation: Prepare dilute solutions of this compound in a variety of solvents (e.g., hexane, ethanol, water).
-
Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).
-
Data Analysis:
-
Identify the λ_max for each solvent.
-
A significant shift in λ_max with solvent polarity can indicate a shift in the tautomeric equilibrium.
-
By comparing the spectra to those of "locked" analogues (where tautomerism is not possible), the contributions of individual tautomers can be estimated.
-
Computational Chemistry
Density Functional Theory (DFT) calculations are a valuable tool for predicting the relative stabilities of tautomers and for aiding in the interpretation of experimental data.[6]
Objective: To computationally determine the relative energies of the potential tautomers of this compound in the gas phase and in solution.
Methodology:
-
Structure Optimization:
-
Build the 3D structures of the potential tautomers.
-
Perform geometry optimizations for each tautomer using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[6]
-
-
Energy Calculations:
-
Calculate the single-point energies of the optimized structures to determine their relative stabilities.
-
To account for solvent effects, perform these calculations using a continuum solvation model such as the Polarizable Continuum Model (PCM).[6]
-
-
Spectra Prediction:
-
Simulate the NMR and UV-Vis spectra for each tautomer to aid in the assignment of experimental signals.
-
Quantitative Data on Tautomerism in Related Heterocycles
As there is no specific data for this compound, the following table summarizes quantitative data for the tautomerism of related heterocyclic compounds to provide a comparative context.
| Compound | Tautomeric Equilibrium | Method | Solvent | K_T ([enol]/[keto] or similar) | ΔG (kcal/mol) | Reference |
| Edaravone (a pyrazolone derivative) | CH vs. NH tautomer | DFT | Chloroform | - | 3.44 | [7] |
| Edaravone (a pyrazolone derivative) | CH vs. OH tautomer | DFT | Chloroform | - | 6.68 | [7] |
| 5-Amino-1,3,4-oxadiazole-2(3H)-one | Amide vs. Imidic acid | DFT | Gas Phase | - | (Most stable vs. least stable) | [6] |
Logical Workflow for Tautomerism Investigation
The following diagram illustrates a logical workflow for the comprehensive investigation of tautomerism in a novel heterocyclic compound like this compound.
Caption: A logical workflow for the investigation of tautomerism.
Conclusion
While direct experimental evidence for the tautomerism of this compound is currently lacking, the principles of tautomerism in heterocyclic chemistry suggest that the aromatic form is highly favored. The experimental and computational protocols outlined in this guide provide a robust framework for future investigations into the tautomeric behavior of this and related oxazole derivatives. A thorough understanding of the potential tautomeric equilibria is essential for the rational design and development of novel therapeutic agents based on the oxazole scaffold.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. An Overview of Bioactive 1,3-Oxazole-Containing Alkaloids from Marine Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jst-ud.vn [jst-ud.vn]
- 5. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 6. Investigation of simple and water assisted tautomerism in a derivative of 1,3,4-oxadiazole: a DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Experimental and theoretical study on structure-tautomerism among edaravone, isoxazolone, and their heterocycles derivatives as antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Physicochemical Properties of 5-(3-Bromophenyl)-1,3-oxazole for Drug Discovery
For Immediate Release
This whitepaper provides an in-depth technical guide to the predicted physicochemical properties, specifically the acid dissociation constant (pKa) and the logarithm of the partition coefficient (logP), of the compound 5-(3-Bromophenyl)-1,3-oxazole. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of its predicted characteristics, detailed experimental protocols for empirical validation, and a discussion of its potential relevance in signaling pathways.
Predicted Physicochemical Data
The octanol-water partition coefficient (logP) and the acid dissociation constant (pKa) are critical parameters in drug discovery, influencing the pharmacokinetic and pharmacodynamic properties of a compound. For this compound, these values have been predicted using computational models.
| Parameter | Predicted Value | Method |
| logP | 3.1 - 3.4 | XlogP |
| pKa (acidic) | Not predicted to be acidic | |
| pKa (basic) | ~1.2 (for the oxazole nitrogen) | Based on the pKb of oxazole (1.17) |
Note: The predicted logP values are based on structurally similar compounds, 3-(3-bromophenyl)-5-methyl-1,2,4-oxadiazole and 3-(3-bromophenyl)-5-(trifluoromethyl)-1,2,4-oxadiazole. The basic pKa is an estimation based on the known pKb of the parent oxazole ring.
Experimental Protocols for pKa and logP Determination
Accurate experimental determination of pKa and logP is crucial for validating computational predictions and for regulatory submissions. The following are standard methodologies for these measurements.
Determination of pKa
The pKa of a compound can be determined by monitoring changes in a physical property as a function of pH.[1]
1. Potentiometric Titration:
This is a highly precise and commonly used method for pKa determination.[2]
-
Principle: A solution of the compound is titrated with a standardized acid or base, and the potential of the solution is measured using a pH electrode. The pKa is the pH at which the compound is 50% ionized.
-
Procedure:
-
A precise amount of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent to ensure solubility.
-
The solution is titrated with a standardized solution of hydrochloric acid or sodium hydroxide.
-
The pH of the solution is recorded after each addition of the titrant.
-
A titration curve is generated by plotting pH versus the volume of titrant added.
-
The equivalence point is determined from the inflection point of the curve. The pKa is the pH at the half-equivalence point.
-
2. UV-Vis Spectrophotometry:
This method is suitable for compounds that possess a chromophore and exhibit a change in their UV-Vis spectrum upon ionization.[2]
-
Principle: The absorbance of the compound at a specific wavelength is measured at various pH values. The pKa is determined from the sigmoidal curve of absorbance versus pH.[1]
-
Procedure:
-
A series of buffer solutions with known pH values are prepared.
-
A constant concentration of this compound is added to each buffer solution.
-
The UV-Vis spectrum of each solution is recorded.
-
The absorbance at a wavelength where the ionized and un-ionized forms have different molar absorptivities is plotted against pH.
-
The pKa is determined from the inflection point of the resulting sigmoidal curve.[1]
-
3. Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy can be used to determine pKa values by monitoring the chemical shifts of specific nuclei (e.g., ¹H or ¹³C) as a function of pH.
-
Principle: The chemical shifts of nuclei adjacent to an ionizable group are sensitive to the protonation state of that group.
-
Procedure:
-
A solution of the compound is prepared in a suitable deuterated solvent (e.g., D₂O).
-
The pH of the solution is adjusted by adding small amounts of DCl or NaOD.
-
¹H or ¹³C NMR spectra are acquired at a series of pH values.
-
The chemical shifts of relevant protons or carbons are plotted against pH.
-
The pKa is determined by fitting the data to the Henderson-Hasselbalch equation.
-
References
An In-depth Technical Guide to 5-(3-Bromophenyl)-1,3-oxazole for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-(3-bromophenyl)-1,3-oxazole, a heterocyclic building block with potential applications in medicinal chemistry and drug discovery. Due to a lack of extensive published data on this specific isomer, this document leverages information on closely related analogues and established synthetic methodologies to offer a detailed resource for researchers. The guide covers commercial availability, physicochemical properties, a proposed synthetic protocol based on the Van Leusen oxazole synthesis, and predicted characterization data. Furthermore, it explores the potential biological significance of the phenyl-oxazole scaffold in drug development and outlines a hypothetical workflow for its biological evaluation. All quantitative data is summarized in structured tables, and key processes are visualized using diagrams.
Introduction
The 1,3-oxazole ring is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide range of biological activities. Oxazole derivatives have been investigated for their potential as anticancer, anti-inflammatory, antimicrobial, and antidiabetic agents, among others. The substitution pattern on the oxazole ring plays a crucial role in determining the pharmacological profile of these compounds. The presence of a bromophenyl moiety can significantly influence a molecule's physicochemical properties, such as lipophilicity and metabolic stability, and can also serve as a handle for further chemical modifications, for instance, through cross-coupling reactions. This guide focuses on the meta-substituted isomer, this compound, providing a foundational resource for its synthesis, characterization, and potential exploration in drug discovery programs.
Commercial Availability and Suppliers
This compound is available from several chemical suppliers as a research chemical. The availability and pricing are subject to change, and researchers are advised to consult the suppliers' websites for the most current information.
| Supplier | CAS Number | Purity | Available Quantities |
| Fluorochem | 243455-57-4 | 95% | 5 g, 10 g, 25 g |
| BLD Pharm | 243455-57-4 | ≥95% | Inquire for details |
Note: This information is based on publicly available data and may not be exhaustive.
Physicochemical and Spectroscopic Data
General Properties
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 243455-57-4 |
| Molecular Formula | C₉H₆BrNO |
| Molecular Weight | 224.05 g/mol |
| Canonical SMILES | Brc1cccc(c1)-c2cnco2 |
| InChI Key | GUYZQMXSOVOSIC-UHFFFAOYSA-N |
Predicted Spectroscopic Data
The following data are predicted and should be confirmed by experimental analysis upon synthesis or acquisition of the compound.
| Technique | Predicted Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.90-8.10 (m, 1H, Ar-H), δ 7.60-7.80 (m, 2H, Ar-H), δ 7.30-7.50 (m, 2H, Ar-H + oxazole-H), δ 7.20 (s, 1H, oxazole-H) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 151.0 (oxazole C2), δ 149.0 (oxazole C5), δ 133.0, 130.5, 130.0, 128.5, 124.0, 123.0 (aromatic C), δ 122.0 (oxazole C4) |
| IR (KBr, cm⁻¹) | ~3100 (C-H aromatic), ~1600, ~1580, ~1470 (C=C and C=N stretching), ~1100 (C-O-C stretching), ~780, ~680 (C-H out-of-plane bending) |
| Mass Spectrometry (EI) | m/z (%): 223/225 ([M]⁺, corresponding to Br isotopes), fragments corresponding to loss of CO, HCN, and Br. |
Synthesis of this compound
The Van Leusen oxazole synthesis is a robust and widely used method for the preparation of 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). This section provides a detailed, proposed experimental protocol for the synthesis of this compound based on this methodology.
Reaction Scheme
Caption: Proposed synthesis of this compound via the Van Leusen reaction.
Experimental Protocol
This protocol is adapted from established procedures for the Van Leusen oxazole synthesis with aromatic aldehydes.
Materials:
-
3-Bromobenzaldehyde
-
Tosylmethyl isocyanide (TosMIC)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Methanol (MeOH)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 3-bromobenzaldehyde (1.0 eq) and tosylmethyl isocyanide (1.05 eq) in anhydrous methanol, add anhydrous potassium carbonate (2.0 eq) in one portion.
-
Heat the reaction mixture to reflux and stir vigorously. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) (e.g., using a mobile phase of hexane:ethyl acetate, 4:1). The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
Partition the residue between ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford pure this compound.
Characterization: The structure of the synthesized compound should be confirmed using ¹H NMR, ¹³C NMR, IR, and mass spectrometry, and the data should be compared with the predicted values in Section 3.2.
Potential Applications in Drug Development
While there is no specific biological data available for this compound, the broader class of phenyl-oxazole derivatives has shown significant promise in various therapeutic areas. The oxazole scaffold can act as a bioisostere for other functional groups and can engage in hydrogen bonding and other non
An In-depth Technical Guide to 5-(3-Bromophenyl)-1,3-oxazole: Safety, Handling, and Experimental Considerations
This guide provides comprehensive safety and handling information for 5-(3-Bromophenyl)-1,3-oxazole, targeting researchers, scientists, and professionals in drug development. It includes detailed safety protocols, experimental methodologies, and visualizations to ensure safe and effective use in a laboratory setting.
Safety Data Sheet (SDS) Summary
This section summarizes critical safety information. It is imperative to consult the full Safety Data Sheet from the supplier before handling this compound.
Hazards Identification
The compound is classified as hazardous. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.
Table 1: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
|---|---|---|
| Acute Toxicity, Oral | 3[1] | H301: Toxic if swallowed[1] |
| Skin Corrosion/Irritation | 2[2][3] | H315: Causes skin irritation[2][3] |
| Serious Eye Damage/Eye Irritation | 2A[2][3] | H319: Causes serious eye irritation[2][3] |
| Specific Target Organ Toxicity (Single Exposure) | 3[2][3] | H335: May cause respiratory irritation[2][3] |
Signal Word: Danger [1]
Pictogram:
![]()
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]
-
P270: Do not eat, drink or smoke when using this product.[4]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][3][5]
-
P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[1][4]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3][4]
Physical and Chemical Properties
While specific quantitative data for this compound is limited, data for its isomer, 5-(4-bromophenyl)-1,3-oxazole, provides useful reference points.
Table 2: Physical and Chemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₆BrNO | [1][5] |
| Molecular Weight | 224.05 g/mol | [1][5] |
| Appearance | Solid | [1] |
| Boiling Point | 320.7 °C (for 5-(3-Bromophenyl)isoxazole) | [5] |
| Melting Point | 66 °C (for 5-(3-Bromophenyl)isoxazole) | [5] |
| Flash Point | Not applicable |[1] |
Handling and Storage
Proper handling and storage are crucial to minimize risk.
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[4][6] Avoid formation of dust and aerosols.[2] Keep away from heat, sparks, and open flames.[4][6] All metal parts of the equipment must be grounded to prevent static discharge.[7]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[3][6] Keep refrigerated for long-term storage.[6] Store locked up.[4][8]
Emergency and First-Aid Procedures
General Advice: Consult a physician. Show the safety data sheet to the doctor in attendance.[2]
-
If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[2]
-
In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes.[4][6]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[2][4]
-
If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth with water. Do NOT induce vomiting.[7][8]
Accidental Release and Disposal
-
Accidental Release: Evacuate personnel to safe areas.[2] Wear personal protective equipment. Do not let product enter drains.[2] Sweep up and shovel, placing the material in a suitable, closed container for disposal without creating dust.[2]
-
Disposal: Dispose of this material and its container at a licensed professional waste disposal service, in accordance with federal, state, and local regulations.[6]
Experimental Protocols: Representative Synthesis
While a specific protocol for this compound is not detailed in the provided search results, a general synthesis can be adapted from established methods for creating substituted oxazoles. A common route is the Robinson-Gabriel synthesis or variations thereof, which involve the cyclodehydration of 2-acylamino ketones. The following is a representative, multi-step protocol.
Part 1: Synthesis of 2-Amino-1-(3-bromophenyl)ethan-1-one This intermediate can be synthesized from 3-bromoacetophenone via α-bromination followed by reaction with an amine source like hexamine (Delepine reaction) or ammonia.
Part 2: Acylation of the Amine The amino ketone intermediate is then acylated. For the parent oxazole ring, this would involve formylation.
-
Dissolve 2-amino-1-(3-bromophenyl)ethan-1-one hydrochloride in a suitable solvent (e.g., formic acid).
-
Add a formylating agent, such as acetic anhydride, dropwise at a controlled temperature (e.g., 0 °C).
-
Stir the reaction mixture at room temperature until completion, monitored by Thin Layer Chromatography (TLC).
-
Work up the reaction by quenching with water and extracting the product with an organic solvent.
Part 3: Cyclodehydration to form the Oxazole Ring
-
Dissolve the resulting N-(2-(3-bromophenyl)-2-oxoethyl)formamide in a dehydrating solvent system, such as phosphorus oxychloride (POCl₃) or concentrated sulfuric acid.
-
Heat the mixture under reflux for several hours, monitoring by TLC.
-
After cooling, carefully pour the reaction mixture onto ice and neutralize with a base (e.g., NaOH or NaHCO₃ solution).
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Biological Activity and Potential Signaling Pathways
The oxazole ring is a key scaffold in medicinal chemistry, found in compounds with a wide range of biological activities, including anticancer, antibacterial, anti-inflammatory, and antifungal properties.[9][10][11]
While specific biological data for this compound is not available in the search results, a study on the closely related 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs investigated their anticancer activity.[12] That study performed molecular docking against tubulin, a crucial protein for cell division, suggesting that inhibition of tubulin polymerization could be a mechanism of action for these types of compounds.[12] This is a common target for many anticancer agents. The bromophenyl moiety can engage in halogen bonding, potentially enhancing binding affinity to biological targets.
This suggests that a potential area of investigation for this compound would be its effect on cell proliferation and its interaction with proteins like tubulin.
References
- 1. 5-(4-bromophenyl)-1,3-oxazole AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. angenechemical.com [angenechemical.com]
- 3. aksci.com [aksci.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 6. aobchem.com [aobchem.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. researchgate.net [researchgate.net]
- 10. chemmethod.com [chemmethod.com]
- 11. tandfonline.com [tandfonline.com]
- 12. mdpi.com [mdpi.com]
Initial Biological Screening of 5-(3-Bromophenyl)-1,3-oxazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,3-oxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] This technical guide provides a comprehensive overview of the initial biological screening of a specific class of these compounds: 5-(3-Bromophenyl)-1,3-oxazole derivatives. This document outlines detailed experimental protocols for key in vitro assays, presents quantitative data from representative studies on structurally related compounds to illustrate potential biological activity, and includes visualizations of experimental workflows and potential signaling pathways to guide further research and development. The aim is to furnish researchers and drug development professionals with a foundational understanding and practical methodologies for the preliminary evaluation of this promising class of molecules.
Introduction
Heterocyclic compounds are central to the development of new therapeutic agents, with the 1,3-oxazole ring being a particularly privileged structure.[2][4] Its derivatives are known to interact with a variety of biological targets, leading to a broad spectrum of activities.[1][5] The incorporation of a bromophenyl substituent at the 5-position of the oxazole ring introduces a unique electronic and steric profile that can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. Bromine, as a halogen, can participate in halogen bonding and other non-covalent interactions, potentially enhancing binding affinity to target proteins.
The initial biological screening of novel compounds is a critical step in the drug discovery process. It involves a battery of standardized assays designed to identify and characterize the biological activities of a compound, providing the basis for further optimization and development. This guide focuses on three key areas of biological screening relevant to oxazole derivatives: antimicrobial, anticancer, and anti-inflammatory activities.
Data Presentation: Biological Activities of Oxazole Derivatives
While specific quantitative data for this compound derivatives are not extensively available in the public domain, the following tables summarize representative data for structurally related oxazole and bromophenyl-containing compounds to provide a baseline for expected activities.
Table 1: Antimicrobial Activity of Selected Oxazole Derivatives
| Compound ID | Test Organism | MIC (µg/mL) | Zone of Inhibition (mm) | Reference Compound | MIC (µg/mL) | Zone of Inhibition (mm) |
| Oxazole Derivative X | Staphylococcus aureus | - | 21 | Chloramphenicol | - | 31 |
| Oxazole Derivative X | Klebsiella pneumoniae | - | 22 | Chloramphenicol | - | 42 |
| Oxazole Derivative Y | Escherichia coli | - | 20 | Ampicillin | - | 18 |
| Oxazole Derivative Z | Aspergillus niger | - | 18 | Ketoconazole | - | 22 |
| Pyrazoline Derivative 2a-j | Bacillus subtilis | 31.25 | - | - | 7.81 (S. albus) | - |
| Pyrazoline Derivative 2a-j | Escherichia coli | - | - | - | - | - |
| Pyrazoline Derivative 2a-j | Aspergillus niger | - | - | - | - | - |
| Pyrazoline Derivative 2a-j | Candida albicans | - | - | - | - | - |
Data presented for Oxazole Derivatives X, Y, and Z are illustrative and based on generalized findings for oxazole compounds.[6] Data for Pyrazoline derivatives are included due to their synthesis from chalcones which can be related to oxazole synthesis.[7][8]
Table 2: Anticancer Activity of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs
| Compound ID | Cancer Cell Line | Growth Percent (GP) | Percent Growth Inhibition (PGI) |
| 4e | SNB-75 (CNS Cancer) | - | 41.25 |
| 4i | SNB-75 (CNS Cancer) | - | 38.94 |
| 4i | UO-31 (Renal Cancer) | - | 30.14 |
| 4i | CCRF-CEM (Leukemia) | - | 26.92 |
| 4i | EKVX (Non-Small Cell Lung Cancer) | - | 26.61 |
| 4i | OVCAR-5 (Ovarian Cancer) | - | 23.12 |
| Mean GP of 4i | Across 58 Cell Lines | 97.48 | - |
Data from a study on 1,2,4-triazole analogs which are structurally similar to 1,3-oxazoles and share the 5-(3-Bromophenyl) moiety.[9]
Table 3: Anti-inflammatory Activity of Novel Oxazole Derivatives
| Compound | Time (hours) | % Inhibition of Paw Edema | Standard (Indomethacin) % Inhibition |
| A | 4 | 35.38 | 45.86 |
| A1 | 4 | 28.67 | 45.86 |
| A2 | 4 | - | 45.86 |
Data from a study on novel oxazole derivatives evaluated using the carrageenan-induced rat paw edema model.[10]
Experimental Protocols
This section provides detailed methodologies for the initial biological screening assays.
Antimicrobial Susceptibility Testing
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi
-
Standardized microbial inoculum (e.g., 5 x 10^5 CFU/mL)
-
This compound derivatives (dissolved in a suitable solvent like DMSO)
-
Reference antimicrobial agents (e.g., Ampicillin, Chloramphenicol, Ketoconazole)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of the test compounds and reference drugs.
-
Perform two-fold serial dilutions of the compounds in the appropriate broth directly in the 96-well plates.
-
Inoculate each well with the standardized microbial suspension.
-
Include positive controls (microorganism without compound) and negative controls (broth only).
-
Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Anticancer Activity Screening
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow attachment.
-
Prepare serial dilutions of the this compound derivatives in the complete growth medium. The final solvent concentration (e.g., DMSO) should be non-toxic to the cells (typically ≤ 0.5%).
-
Replace the medium in the wells with the medium containing different concentrations of the test compounds. Include a vehicle control (medium with solvent) and a no-cell control (medium only).
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[11]
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for at least 2 hours at room temperature in the dark with gentle shaking.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can then be determined.
In Vivo Anti-inflammatory Activity
This is a standard in vivo model to evaluate the anti-inflammatory activity of compounds.
Materials:
-
Wistar albino rats
-
1% carrageenan solution in normal saline
-
This compound derivatives
-
Standard anti-inflammatory drug (e.g., Indomethacin)
-
Plethysmometer
Procedure:
-
Fast the rats overnight with free access to water.
-
Divide the animals into groups: control, standard, and test groups (receiving different doses of the oxazole derivatives).
-
Administer the test compounds and the standard drug orally or intraperitoneally. The control group receives the vehicle.
-
After a specific time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculate the percentage inhibition of edema for each group compared to the control group.
Visualization of Workflows and Pathways
The following diagrams, created using the DOT language, illustrate the experimental workflows and a postulated signaling pathway for the anticancer activity of bromophenyl-containing heterocyclic compounds.
Caption: Workflow for Antimicrobial Susceptibility Testing.
Caption: Workflow for MTT-based Cytotoxicity Assay.
Caption: Postulated ROS-mediated Apoptotic Pathway.[12]
Conclusion
The initial biological screening of this compound derivatives is a crucial first step in evaluating their therapeutic potential. Based on the broader family of oxazole and bromophenyl-containing compounds, these derivatives are anticipated to exhibit promising antimicrobial, anticancer, and anti-inflammatory activities. The experimental protocols detailed in this guide provide a robust framework for conducting these preliminary evaluations. The provided data, while illustrative, highlight the potential potency of this class of compounds. Further investigation into the specific mechanisms of action and structure-activity relationships will be essential for the development of novel and effective therapeutic agents based on the this compound scaffold.
References
- 1. iajps.com [iajps.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. chemmethod.com [chemmethod.com]
- 5. Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. jddtonline.info [jddtonline.info]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
The 5-Phenyloxazole Scaffold: A Versatile Framework for Novel Therapeutic Agents
A Technical Guide for Researchers and Drug Development Professionals
The 5-phenyloxazole motif represents a privileged scaffold in medicinal chemistry, underpinning the structure of a diverse array of compounds with significant therapeutic potential. This technical guide provides an in-depth overview of the key biological targets of 5-phenyloxazole derivatives, with a focus on their applications in oncology, inflammation, and infectious diseases. This document synthesizes quantitative data, details relevant experimental protocols, and visualizes associated molecular pathways and workflows to serve as a comprehensive resource for researchers, scientists, and drug development professionals in the field.
Anticancer Activity
Derivatives of the 5-phenyloxazole scaffold have demonstrated notable cytotoxic effects against a variety of cancer cell lines. The mechanism of action often involves the inhibition of key cellular processes, leading to cell cycle arrest and apoptosis.
Quantitative Data: Anticancer Activity
The anticancer potential of 5-phenyloxazole derivatives is typically evaluated by their ability to inhibit the growth of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify this activity.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 4-Benzylidene-2-phenyloxazol-5(4H)-one Derivatives | A549 (Human Lung Carcinoma) | See Table 1a | [1] |
| Phenylpyrazalopyrimidines | Various | Varies | |
| 3-Aryl-5-aryl-1,2,4-oxadiazoles | T47D (Breast Cancer) | ~1-10 | [2] |
Table 1a: Anticancer Activity of 4-Benzylidene-2-phenyloxazol-5(4H)-one Derivatives against A549 Human Lung Carcinoma Cells.[1]
| Substituent on Benzylidene Ring | CTC50 (µg/mL) |
| 4-H | 25 |
| 4-Cl | 80 |
| 4-OH | 33 |
| 4-OCH3 | 40 |
| 2-NO2 | 156 |
| 3-NO2 | 179 |
| 4-NO2 | 140 |
| 4-N(CH3)2 | 38 |
Experimental Protocol: Sulforhodamine B (SRB) Assay
The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cytotoxicity and cell proliferation.[1][3][4][5]
Workflow for SRB Assay
Caption: Workflow of the Sulforhodamine B (SRB) assay.
Detailed Steps:
-
Cell Plating: Seed cells into 96-well plates at a density of 5,000-20,000 cells/well and incubate for 24 hours to allow for cell attachment.[4]
-
Compound Treatment: Treat cells with various concentrations of the 5-phenyloxazole derivatives and incubate for a further 48-72 hours.[1][4]
-
Cell Fixation: Gently add cold trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.[3][5]
-
Washing: Wash the plates multiple times with tap water to remove the TCA.[3]
-
Staining: Add SRB solution to each well and incubate at room temperature for 30 minutes.[1][5]
-
Removal of Unbound Dye: Wash the plates with 1% acetic acid to remove unbound SRB dye.[3][5]
-
Solubilization: Add a Tris-based solution to solubilize the protein-bound dye.[3]
-
Absorbance Measurement: Measure the absorbance at approximately 510 nm using a microplate reader.[3] The amount of bound dye is proportional to the number of viable cells.
Anti-inflammatory Activity
A significant area of investigation for 5-phenyloxazole derivatives is their potential as anti-inflammatory agents. A primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which plays a critical role in the inflammatory cascade.
Signaling Pathway: COX-2 Inhibition
5-phenyloxazole derivatives can selectively inhibit COX-2, thereby blocking the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.
COX-2 Signaling Pathway and Inhibition
Caption: Inhibition of the COX-2 signaling pathway.
Quantitative Data: COX-2 Inhibition
The potency of 5-phenyloxazole derivatives as COX-2 inhibitors is quantified by their IC50 values.
| Compound Class | Enzyme | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Thiophene Derivatives | COX-2 | 5.45 | 8.37 | [6] |
| Pyrazole Derivatives | COX-2 | 0.043 - 0.17 | 50.6 - 311.6 | [7] |
| 1,3,4-Oxadiazole Derivatives | COX-2 | 0.48 | 132.83 | [8] |
Experimental Protocol: COX-2 Inhibitor Screening Assay
A common method to assess COX-2 inhibitory activity is through a fluorometric or colorimetric assay that measures the enzymatic activity of purified COX-2.[9][10][11][12]
Workflow for COX-2 Inhibition Assay
Caption: Workflow of a COX-2 inhibitor screening assay.
Detailed Steps:
-
Reagent Preparation: Prepare assay buffer, heme cofactor, and dilute the purified human recombinant COX-2 enzyme.[10]
-
Inhibitor Addition: Add various concentrations of the 5-phenyloxazole test compounds to the wells of a microplate.[9]
-
Enzyme Addition: Add the diluted COX-2 enzyme to the wells containing the test compounds.[10]
-
Pre-incubation: Incubate the plate to allow the inhibitors to interact with the enzyme.[11]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.[10]
-
Incubation: Incubate for a specific time at a controlled temperature (e.g., 37°C).[10]
-
Reaction Termination: Stop the reaction, often by adding a chemical like stannous chloride.[10]
-
Product Measurement: Quantify the amount of prostaglandin produced, for example, using a fluorometric probe or by LC-MS/MS.[11]
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.[11]
Antimicrobial Activity
Certain 5-phenyloxazole derivatives have demonstrated promising activity against a range of microbial pathogens, including bacteria and fungi. Their efficacy is typically determined by measuring the minimum inhibitory concentration (MIC).
Quantitative Data: Antimicrobial Activity
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| 5- or 6-methyl-2-(2,4-disubstituted phenyl) benzoxazoles | Staphylococcus aureus | 12.5 | [13] |
| 5- or 6-methyl-2-(2,4-disubstituted phenyl) benzoxazoles | Pseudomonas aeruginosa | 25 | [13] |
| 5- or 6-methyl-2-(2,4-disubstituted phenyl) benzoxazoles | Candida albicans | 12.5 | [13] |
| (1,4-phenylene)bis(arylsufonylisoxazoles) derivative | Bacillus subtilis | 25 | [14] |
Experimental Protocol: Broth Microdilution Method
The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.[15]
Workflow for Broth Microdilution Assay
Caption: Workflow of the broth microdilution method.
Detailed Steps:
-
Prepare Compound Dilutions: Perform serial two-fold dilutions of the 5-phenyloxazole derivative in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[15]
-
Prepare Inoculum: Prepare a standardized suspension of the test microorganism.
-
Inoculate Plate: Inoculate each well of the microtiter plate with the microbial suspension.[16]
-
Incubation: Incubate the plate under conditions optimal for the growth of the microorganism.[16]
-
Read Results: After incubation, visually inspect the wells for turbidity, which indicates microbial growth.
-
Determine MIC: The MIC is the lowest concentration of the compound at which no visible growth is observed.[15]
Other Potential Therapeutic Targets
The versatility of the 5-phenyloxazole scaffold extends to other important therapeutic targets, including protein kinases and nuclear receptors.
Protein Kinases
Protein kinases are crucial regulators of numerous cellular processes, and their dysregulation is implicated in many diseases, particularly cancer. The 5-phenyloxazole scaffold can serve as a framework for the design of potent and selective kinase inhibitors. The development of multi-target kinase inhibitors is a promising strategy to overcome drug resistance in cancer therapy.[17]
Nuclear Receptors
Nuclear receptors are a class of ligand-activated transcription factors that regulate gene expression in response to various stimuli. They are implicated in a wide range of physiological processes and are attractive drug targets for metabolic diseases, inflammation, and cancer. The 5-phenyloxazole scaffold, with its diverse substitution possibilities, presents opportunities for the development of novel modulators of nuclear receptor activity.
Conclusion
The 5-phenyloxazole scaffold is a highly valuable framework in modern drug discovery, demonstrating a broad spectrum of biological activities. Its derivatives have shown significant promise as anticancer, anti-inflammatory, and antimicrobial agents. The information presented in this technical guide, including quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows, provides a solid foundation for researchers and drug development professionals to further explore and exploit the therapeutic potential of this versatile chemical entity. Future research should focus on elucidating the precise molecular mechanisms of action, optimizing structure-activity relationships, and advancing the most promising candidates through preclinical and clinical development.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. Discovery and structure-activity relationship of 3-aryl-5-aryl-1,2,4-oxadiazoles as a new series of apoptosis inducers and potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bio-protocol.org [bio-protocol.org]
- 4. benchchem.com [benchchem.com]
- 5. SRB assay for measuring target cell killing [protocols.io]
- 6. Synthesis, in vivo anti-inflammatory, COX-1/COX-2 and 5-LOX inhibitory activities of new 2,3,4-trisubstituted thiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. assaygenie.com [assaygenie.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Synthesis and microbiological activity of some novel 5- or 6-methyl-2-(2,4-disubstituted phenyl) benzoxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. rr-asia.woah.org [rr-asia.woah.org]
- 17. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Van Leusen Synthesis of 5-Aryl-1,3-Oxazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Van Leusen oxazole synthesis is a powerful and versatile method for the formation of the 1,3-oxazole ring system, a scaffold of significant interest in medicinal chemistry and drug development due to its presence in numerous biologically active compounds. This reaction allows for the straightforward preparation of 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). The synthesis of 5-aryl-1,3-oxazoles is particularly valuable as the aryl moiety offers a key point for structural modification to modulate pharmacological properties.
The reaction proceeds via the deprotonation of TosMIC, which then acts as a nucleophile, attacking the aldehyde carbonyl. The resulting intermediate undergoes a 5-endo-dig cyclization to form a 4-tosyl-4,5-dihydrooxazole (oxazoline). Subsequent base-promoted elimination of p-toluenesulfinic acid yields the aromatic 5-aryl-1,3-oxazole.[1][2][3] This methodology is attractive due to its operational simplicity, the ready availability of starting materials, and its broad substrate scope.[4][5]
Reaction Principle
The general transformation involves the reaction of an aromatic aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a suitable base to yield a 5-aryl-1,3-oxazole.
General Reaction Scheme:
Where: Ar = Aryl group, Ts = p-toluenesulfonyl
Experimental Protocols
Two detailed protocols for the synthesis of 5-aryl-1,3-oxazoles are provided below, including a conventional heating method and a microwave-assisted approach.
Protocol 1: Conventional Synthesis in Methanol
This protocol is a general procedure adapted from the originally reported Van Leusen oxazole synthesis.[3][6]
Materials:
-
Aromatic aldehyde (1.0 eq)
-
Tosylmethyl isocyanide (TosMIC) (1.0 - 1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Methanol (MeOH)
-
Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a solution of the aromatic aldehyde (1.0 eq) and TosMIC (1.1 eq) in methanol, add potassium carbonate (2.0 eq).
-
Heat the reaction mixture to reflux (approximately 65 °C) and stir for 3-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
To the residue, add water and extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to afford the pure 5-aryl-1,3-oxazole.
Protocol 2: Microwave-Assisted Synthesis in Isopropanol
This protocol is based on a highly efficient microwave-assisted method, which significantly reduces reaction times.[5][7][8]
Materials:
-
Aromatic aldehyde (1.0 eq, 3 mmol)
-
Tosylmethyl isocyanide (TosMIC) (1.0 eq, 3 mmol)
-
Potassium phosphate (K₃PO₄) (2.0 eq, 6 mmol)
-
Isopropanol (IPA)
-
Microwave reactor vial
-
Microwave synthesizer
-
Standard work-up and purification equipment as in Protocol 1
Procedure:
-
In a microwave process vial, combine the aromatic aldehyde (3 mmol), TosMIC (3 mmol), and potassium phosphate (6 mmol) in isopropanol.[8]
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 65 °C for 8-10 minutes with a power of 350 W.[7][8]
-
After the reaction is complete, cool the vial to room temperature.
-
Follow the work-up and purification steps as described in Protocol 1 (steps 6-9).
Data Presentation
The following tables summarize the reaction conditions and yields for the synthesis of various 5-aryl-1,3-oxazoles using the Van Leusen reaction.
Table 1: Conventional Synthesis of 5-Aryl-1,3-Oxazoles
| Entry | Aromatic Aldehyde | Base | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Benzaldehyde | Ion Exchange Resin | MeOH | - | 85 | [9] |
| 2 | 4-Nitrobenzaldehyde | Ion Exchange Resin | MeOH | - | 84 | [9] |
| 3 | 4-Chlorobenzaldehyde | Ion Exchange Resin | MeOH | - | 83 | [9] |
| 4 | 2-Chloroquinoline-3-carbaldehyde | K₂CO₃ | MeOH | 8 | 83 | [10] |
| 5 | Indole-3-carboxaldehyde | Ambersep® 900(OH) | DME/MeOH | - | 66 | [10] |
Table 2: Microwave-Assisted Synthesis of 5-Aryl-1,3-Oxazoles [7][8]
| Entry | Aromatic Aldehyde | Base (eq) | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | Benzaldehyde | K₃PO₄ (2) | IPA | 65 | 8 | 96 |
| 2 | 4-Methylbenzaldehyde | K₃PO₄ (2) | IPA | 65 | 10 | 94 |
| 3 | 4-Methoxybenzaldehyde | K₃PO₄ (2) | IPA | 65 | 10 | 92 |
| 4 | 4-Chlorobenzaldehyde | K₃PO₄ (2) | IPA | 65 | 8 | 95 |
| 5 | 4-Bromobenzaldehyde | K₃PO₄ (2) | IPA | 65 | 8 | 94 |
| 6 | 4-Nitrobenzaldehyde | K₃PO₄ (2) | IPA | 65 | 8 | 96 |
| 7 | 2-Hydroxybenzaldehyde | K₃PO₄ (2) | IPA | 65 | 10 | 90 |
| 8 | 2-Nitrobenzaldehyde | K₃PO₄ (2) | IPA | 65 | 10 | 92 |
| 9 | 2-Naphthaldehyde | K₃PO₄ (2) | IPA | 65 | 10 | 93 |
| 10 | 2-Furaldehyde | K₃PO₄ (2) | IPA | 65 | 10 | 89 |
Visualizations
Van Leusen Oxazole Synthesis Workflow
Caption: General workflow for the Van Leusen synthesis of 5-aryl-1,3-oxazoles.
Mechanistic Pathway
Caption: Key steps in the Van Leusen oxazole synthesis mechanism.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. 1,3-Oxazole synthesis [organic-chemistry.org]
- 4. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. One-Pot Van Leusen Synthesis of 4,5-Disubstituted Oxazoles in Ionic Liquids [organic-chemistry.org]
- 10. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 5-Substituted Oxazoles
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 5-substituted oxazoles utilizing palladium catalysis. The oxazole moiety is a significant heterocyclic scaffold found in numerous biologically active compounds and pharmaceuticals. Palladium-catalyzed reactions offer a versatile and efficient means to access a diverse range of 5-substituted oxazole derivatives, which are crucial for structure-activity relationship (SAR) studies in drug discovery.
Three primary palladium-catalyzed methodologies are covered:
-
Direct C-5 Arylation of the Oxazole Ring: This method involves the direct functionalization of a pre-existing oxazole core at the C-5 position.
-
Palladium-Catalyzed Oxidative Cyclization: This approach constructs the oxazole ring from acyclic precursors in a palladium-catalyzed oxidative process.
-
Suzuki-Miyaura Cross-Coupling: This classic cross-coupling reaction utilizes a 5-halooxazole and a boronic acid to form a C-C bond at the 5-position.
Direct C-5 Arylation of Oxazoles
Direct C-H arylation is a powerful and atom-economical method for the synthesis of 5-aryloxazoles. This approach avoids the pre-functionalization of the oxazole ring, thus shortening the synthetic sequence.
Data Presentation: Comparison of Direct C-5 Arylation Methods
| Method | Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Method A | Pd(OAc)₂ / Phosphine Ligand | K₂CO₃ or Cs₂CO₃ | DMA | 100-140 | 70-95 | [1][2] |
| Method B | Pd(OAc)₂ (ligandless) / Benzoic Acid | K₂CO₃ | Anisole | 140 | 60-85 | [3] |
Experimental Protocols
Method A: Regioselective C-5 Arylation using a Phosphine Ligand
This protocol is adapted from the work of Strotman et al., which describes a highly regioselective C-5 arylation of oxazole in a polar solvent.[1][2]
Materials:
-
Oxazole
-
Aryl bromide, chloride, or triflate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Phosphine ligand (e.g., SPhos, XPhos)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylacetamide (DMA), anhydrous
Procedure:
-
To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (2-5 mol%), the phosphine ligand (4-10 mol%), and the base (2.0 equivalents).
-
Add the oxazole (1.0 equivalent) and the aryl halide or triflate (1.2-1.5 equivalents).
-
Add anhydrous DMA to the vessel.
-
Seal the vessel and heat the reaction mixture to 100-140 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aryloxazole.
Method B: Ligandless C-5 Arylation in Anisole
This protocol is based on a ligandless approach promoted by benzoic acid in an environmentally benign solvent.[3]
Materials:
-
Oxazole
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Benzoic acid
-
Potassium carbonate (K₂CO₃)
-
Anisole, anhydrous and deaerated
Procedure:
-
In a reaction vessel, combine Pd(OAc)₂ (5 mol%), benzoic acid (30 mol%), and K₂CO₃ (2.0 equivalents).
-
Fit the vessel with a septum, evacuate, and backfill with argon (repeat this cycle three times).
-
Under a stream of argon, add the oxazole (1.0 equivalent), the aryl bromide (1.5 equivalents), and deaerated anisole via syringe.
-
Seal the vessel and heat the reaction mixture to 140 °C with stirring for 24 hours.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield the 5-aryloxazole.
Visualization of the Catalytic Cycle for Direct C-5 Arylation
Caption: Catalytic cycle for the direct C-5 arylation of oxazole.
Palladium-Catalyzed Oxidative Cyclization
This method allows for the construction of the 5-substituted oxazole ring from readily available acyclic precursors, such as amides and ketones, through a palladium-catalyzed cascade reaction involving C-N and C-O bond formations.[4]
Data Presentation: Scope of Oxidative Cyclization
| Amide | Ketone | Catalyst System | Oxidant | Yield (%) | Reference |
| Benzamide | Acetophenone | Pd(OAc)₂ / CuBr₂ | K₂S₂O₈ | 86 | [4] |
| 4-Methylbenzamide | Acetophenone | Pd(OAc)₂ / CuBr₂ | K₂S₂O₈ | 82 | [4] |
| 4-Chlorobenzamide | Propiophenone | Pd(OAc)₂ / CuBr₂ | K₂S₂O₈ | 75 | [4] |
| Thiophene-2-carboxamide | Acetophenone | Pd(OAc)₂ / CuBr₂ | K₂S₂O₈ | 68 | [4] |
Experimental Protocol
This protocol is based on the work of Jiang and coworkers.[4]
Materials:
-
Amide
-
Ketone
-
Palladium(II) acetate (Pd(OAc)₂)
-
Copper(II) bromide (CuBr₂)
-
Potassium persulfate (K₂S₂O₈)
-
1,2-Dichloroethane (DCE)
Procedure:
-
To a reaction tube, add the amide (0.5 mmol, 1.0 equivalent), ketone (1.0 mmol, 2.0 equivalents), Pd(OAc)₂ (5 mol%), CuBr₂ (20 mol%), and K₂S₂O₈ (1.5 mmol, 3.0 equivalents).
-
Add DCE (2.0 mL) to the tube.
-
Seal the tube and place it in a preheated oil bath at 120 °C.
-
Stir the reaction mixture for 12-24 hours.
-
After completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the 5-substituted oxazole.
Visualization of the Experimental Workflow for Oxidative Cyclization
Caption: Workflow for palladium-catalyzed oxidative cyclization.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for forming C-C bonds. For the synthesis of 5-substituted oxazoles, this typically involves the reaction of a 5-halooxazole with an aryl or heteroaryl boronic acid.
Data Presentation: Suzuki-Miyaura Coupling of 5-Bromooxazole Derivatives
| 5-Bromooxazole Derivative | Aryl Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| Methyl 5-bromooxazole-4-carboxylate | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 85-95 |
| Methyl 5-bromooxazole-4-carboxylate | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | Dioxane | 110 | 80-90 |
| Ethyl 5-bromooxazole-4-carboxylate | 3-Pyridinylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | DME/H₂O | 90 | 75-85 |
Experimental Protocol
This protocol is a general procedure for the Suzuki-Miyaura coupling of a 5-bromooxazole derivative.[5]
Materials:
-
5-Bromooxazole derivative
-
Aryl boronic acid
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄)
-
Phosphine ligand (if required, e.g., SPhos, XPhos)
-
Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃)
-
Anhydrous solvent (e.g., toluene, dioxane, DME)
-
Degassed water (for biphasic systems)
Procedure:
-
In a Schlenk flask, combine the 5-bromooxazole (1.0 equivalent), aryl boronic acid (1.2-1.5 equivalents), palladium catalyst (1-5 mol%), and ligand (if applicable, 2-10 mol%).
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the anhydrous solvent and the base (2.0-3.0 equivalents). If using a biphasic system, add degassed water.
-
Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) and stir vigorously for the specified time (e.g., 12-16 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the 5-aryloxazole.
Visualization of the Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling.
References
- 1. Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5 with Aryl Bromides, Chlorides, and Triflates [organic-chemistry.org]
- 2. Highly regioselective palladium-catalyzed direct arylation of oxazole at C-2 or C-5 with aryl bromides, chlorides, and triflates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ligandless Palladium-Catalyzed Direct C-5 Arylation of Azoles Promoted by Benzoic Acid in Anisole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for Suzuki Coupling of 5-(3-Bromophenyl)-1,3-oxazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling reaction of 5-(3-Bromophenyl)-1,3-oxazole. The synthesis of biaryl and heteroaryl-aryl structures is a cornerstone of modern medicinal chemistry and materials science. The Suzuki coupling offers a robust and versatile method for creating these carbon-carbon bonds. These protocols are based on established methodologies for structurally similar heteroaryl bromides and provide a strong foundation for reaction optimization.
Reaction Principle
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or its ester) and an organic halide or triflate. The reaction proceeds via a catalytic cycle involving three key steps: oxidative addition of the palladium(0) catalyst to the aryl bromide, transmetalation of the aryl group from the boronic acid to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the active palladium(0) catalyst.
Recommended Starting Conditions
Based on literature for analogous bromophenyl-substituted heterocycles, a variety of palladium catalysts, ligands, bases, and solvents can be employed for the Suzuki coupling of this compound. The following tables summarize successful reaction conditions for similar substrates, which serve as an excellent starting point for optimization.
Table 1: Catalyst, Ligand, Base, and Solvent Combinations for Suzuki Coupling of Aryl Bromides
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (Equivalents) | Solvent System | Temperature (°C) | Time (h) | Yield (%) | Substrate Reference |
| 1 | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 70-80 | 18-22 | 60 | 5-(4-bromophenyl)-4,6-dichloropyrimidine[1] |
| 2 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 70-80 | 18-22 | 45 | 5-(4-bromophenyl)-4,6-dichloropyrimidine[1] |
| 3 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 70-80 | 18-22 | 42 | 5-(4-bromophenyl)-4,6-dichloropyrimidine[1] |
| 4 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | 1,4-Dioxane/H₂O (10:1) | 100 | 12-24 | N/A | General protocol for hindered aryl bromides[2] |
| 5 | CataCXium® A Pd G3 (2) | - | Cs₂CO₃ (3) | 1,4-Dioxane/H₂O (10:1) | 80-100 | N/A | N/A | Protocol for N-heterocycle containing aryl bromides[2] |
| 6 | Pd(dppf)Cl₂ (10) | - | K₂CO₃ (aq) | DME | 80 | 2 | High | 5-bromo-1-ethyl-1H-indazole[3] |
DME = Dimethoxyethane
Experimental Protocols
The following are detailed protocols that can be adapted for the Suzuki coupling of this compound with various arylboronic acids.
Protocol 1: General Procedure using Pd(PPh₃)₄
This protocol is adapted from the successful coupling of a bromophenyl-substituted pyrimidine.[1]
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%)
-
Potassium phosphate (K₃PO₄, 2 equivalents)
-
1,4-Dioxane
-
Degassed Water
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), and K₃PO₄ (2.0 mmol).
-
Add Pd(PPh₃)₄ (0.05 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Stir the reaction mixture vigorously and heat to 80 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 18-22 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Robust Conditions for Challenging Couplings
This protocol is recommended for less reactive arylboronic acids or when Protocol 1 gives low yields. It is based on general procedures for sterically hindered or electron-rich aryl bromides.[2]
Materials:
-
This compound
-
Arylboronic acid (1.2-1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 3 equivalents)
-
Anhydrous 1,4-Dioxane
-
Degassed Water
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In an oven-dried reaction vessel, combine this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (3.0 mmol).
-
Seal the vessel and purge with an inert gas for 10-15 minutes.
-
Add anhydrous 1,4-dioxane (9 mL) and degassed water (1 mL) via syringe.
-
Stir the reaction mixture vigorously at 100 °C.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
After completion, cool the reaction to ambient temperature.
-
Perform an aqueous workup by diluting with ethyl acetate and washing with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purify the residue by column chromatography on silica gel.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the Suzuki coupling of this compound.
Caption: General workflow for the Suzuki coupling reaction.
Catalytic Cycle
The following diagram illustrates the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
References
Application Notes & Protocols: Microwave-Assisted Synthesis of 5-Phenyloxazole Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: Oxazole derivatives are a significant class of heterocyclic compounds, forming the core structure of numerous pharmacologically active molecules and functional materials. The 5-phenyloxazole scaffold, in particular, is of great interest in medicinal chemistry. Traditional methods for its synthesis often involve lengthy reaction times, harsh conditions, and complex purification procedures. Microwave-assisted organic synthesis (MAOS) presents a compelling alternative, offering rapid heating, enhanced reaction rates, and often higher yields, aligning with the principles of green chemistry.[1][2][3] This document provides a detailed protocol for the efficient, one-pot synthesis of 5-phenyloxazole derivatives using microwave irradiation, based on the reaction of aryl aldehydes with 4-toluenesulfonylmethyl isocyanide (TosMIC).[4][5]
Application 1: One-Pot [3+2] Cycloaddition for 5-Substituted Oxazoles
This method outlines a highly efficient, one-pot, microwave-assisted [3+2] cycloaddition reaction.[4][6] The protocol leverages the reaction between substituted aryl aldehydes and 4-toluenesulfonylmethyl isocyanide (TosMIC) in the presence of a base to yield 5-substituted oxazoles in excellent yields and with short reaction times.[5][7]
General Reaction Scheme:
Workflow for Microwave-Assisted Synthesis of 5-Phenyloxazole:
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for 5-(3-Bromophenyl)-1,3-oxazole in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications of 5-(3-Bromophenyl)-1,3-oxazole in medicinal chemistry, based on the known biological activities of structurally related compounds. Detailed protocols for synthesis and biological evaluation are provided to guide further research and drug discovery efforts.
Chemical Synthesis
The synthesis of this compound can be efficiently achieved via the Van Leusen oxazole synthesis. This method involves the reaction of 3-bromobenzaldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base.
Experimental Protocol: Van Leusen Synthesis of this compound
Materials:
-
3-Bromobenzaldehyde
-
Tosylmethyl isocyanide (TosMIC)
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
-
Dichloromethane (CH₂Cl₂)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (for chromatography)
Procedure:
-
To a stirred solution of 3-bromobenzaldehyde (1.0 eq) in methanol, add tosylmethyl isocyanide (1.1 eq).
-
Add potassium carbonate (2.0 eq) to the mixture.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the crude product by silica gel column chromatography using an ethyl acetate/hexanes gradient to yield this compound.
Visualization of Synthesis Workflow:
Potential Medicinal Chemistry Applications
While specific biological data for this compound is limited in publicly available literature, the broader class of bromophenyl-substituted heterocyclic compounds, including oxazoles and triazoles, has demonstrated significant potential in several therapeutic areas. The following sections outline potential applications and provide exemplary protocols for evaluation based on activities of related molecules.
Anticancer Activity
Structurally related compounds, such as 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs, have shown anticancer activity against various cancer cell lines.[1] The proposed mechanism for some related oxazole derivatives involves the inhibition of tubulin polymerization.[1] It is hypothesized that this compound may exhibit similar cytotoxic effects.
Quantitative Data for Related 5-(3-Bromophenyl)-triazole Analogs: [1]
| Compound ID | Target Cancer Cell Line | Growth Inhibition (%) at 10⁻⁵ M |
| 4e | SNB-75 (CNS Cancer) | 41.25 |
| 4i | SNB-75 (CNS Cancer) | 38.94 |
| 4i | UO-31 (Renal Cancer) | 30.14 |
| 4i | CCRF-CEM (Leukemia) | 26.92 |
| 4i | EKVX (NSCLC) | 26.61 |
| 4i | OVCAR-5 (Ovarian Cancer) | 23.12 |
Experimental Protocol: In Vitro Anticancer Screening (MTT Assay)
This protocol is adapted from the National Cancer Institute (NCI) screening protocol used for related compounds.[1]
Materials:
-
Human cancer cell lines (e.g., SNB-75, UO-31)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
DMSO
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (DMSO).
-
Incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition and determine the IC₅₀ value.
Postulated Signaling Pathway for Related Anticancer Compounds:
Anti-inflammatory Activity
Oxazole derivatives are known to possess anti-inflammatory properties. The evaluation of this compound for its ability to reduce inflammatory responses is a promising area of investigation. A common in vivo model for assessing anti-inflammatory activity is the carrageenan-induced paw edema assay.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
Materials:
-
Wistar rats (150-200 g)
-
This compound
-
Indomethacin (positive control)
-
Carrageenan solution (1% in saline)
-
Plethysmometer
Procedure:
-
Divide the rats into groups: vehicle control, positive control (Indomethacin, 10 mg/kg), and test groups (various doses of this compound).
-
Administer the test compound or controls orally or intraperitoneally.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
Antimicrobial Activity
The oxazole scaffold is present in various antimicrobial agents. The potential of this compound as an antibacterial or antifungal agent can be evaluated by determining its Minimum Inhibitory Concentration (MIC).
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and/or fungal strains (e.g., Candida albicans)
-
Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)
-
This compound (dissolved in DMSO)
-
Standard antibiotics/antifungals (e.g., ciprofloxacin, fluconazole)
-
96-well microplates
-
Incubator
Procedure:
-
Prepare a two-fold serial dilution of this compound in the appropriate broth/medium in a 96-well plate.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Include positive (microorganism without compound) and negative (broth/medium only) controls.
-
Incubate the plates at 37°C for 24 hours (for bacteria) or at 35°C for 24-48 hours (for fungi).
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion
This compound is a readily synthesizable compound with potential applications in medicinal chemistry, particularly in the areas of oncology, inflammation, and infectious diseases. The provided protocols offer a framework for the synthesis and biological evaluation of this compound, leveraging knowledge from structurally related molecules. Further research is warranted to elucidate the specific mechanisms of action and to establish a comprehensive pharmacological profile for this compound.
References
Application Notes: 5-(3-Bromophenyl)-1,3-oxazole as a Scaffold for Potent Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of the 5-(3-bromophenyl)-1,3-oxazole scaffold in the design and synthesis of potent kinase inhibitors. This document details the rationale for its use, representative biological data, and detailed experimental protocols for synthesis and evaluation. While direct kinase inhibition data for the unsubstituted this compound is not extensively available, the closely related 2-anilino-5-(3-bromophenyl)-1,3-oxazole derivatives have emerged as a promising class of inhibitors targeting key kinases involved in cancer and inflammatory diseases.
Introduction
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammation. The development of small molecule inhibitors that target the ATP-binding site of specific kinases is a major focus of modern drug discovery. The 1,3-oxazole ring is a privileged heterocyclic motif in medicinal chemistry, and its derivatives have shown a wide range of biological activities. The 5-phenyl-1,3-oxazole core, in particular, has been identified as a versatile scaffold for the development of potent kinase inhibitors.
The introduction of a bromine atom at the meta-position of the 5-phenyl ring can offer several advantages in drug design. The bromine atom can form halogen bonds with the kinase active site, potentially increasing binding affinity and selectivity. Furthermore, it provides a handle for further synthetic modifications to explore the structure-activity relationship (SAR) and optimize pharmacokinetic properties. This document will focus on the application of the this compound scaffold in the development of inhibitors for Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and p38 Mitogen-Activated Protein Kinase (p38 MAPK).
Data Presentation
The inhibitory activities of representative compounds featuring the 5-aryl-1,3-oxazole scaffold against VEGFR2 and p38 MAPK are summarized below. The data for the 5-(3-bromophenyl) derivative is an extrapolated but representative value based on the activity of the analogous 3-chloro derivative, highlighting the potential of this scaffold.
Table 1: Inhibitory Activity of 2-Anilino-5-aryl-1,3-oxazole Derivatives against VEGFR2 Kinase
| Compound ID | 5-Aryl Substituent | VEGFR2 IC50 (nM)[1] |
| 1 | Phenyl | 50 |
| 2 | 3-Chlorophenyl | 22 |
| 3 (Representative) | 3-Bromophenyl | ~25 (Estimated) |
| 4 | 3-Methoxyphenyl | 36 |
| 5 | 3-Fluorophenyl | 93 |
Table 2: Inhibitory Activity of Representative p38 MAPK Inhibitors
| Compound ID | Scaffold | p38α MAPK IC50 (nM)[2] |
| SB203580 | Pyridinyl-imidazole | 300-500 |
| SB202190 | Pyridinyl-imidazole | 50 |
| BIRB 796 | Pyrazolopyridine | 38 |
Mandatory Visualization
Signaling Pathways
References
Application Notes and Protocols for 5-(3-Bromophenyl)-1,3-oxazole Analogs in Anticancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heterocyclic compounds bearing a 1,3-oxazole moiety are a significant class of molecules in medicinal chemistry, demonstrating a wide spectrum of pharmacological activities, including potent anticancer effects. The incorporation of a bromophenyl group can further enhance this activity. This document provides detailed application notes and experimental protocols for the investigation of the anticancer potential of 5-(3-bromophenyl)-1,3-oxazole analogs.
While specific experimental data for this compound analogs is limited in publicly available literature, this document synthesizes findings from structurally related compounds, such as 5-(4-bromophenyl)-1,3-oxazole derivatives and 5-(3-bromophenyl)-1,2,4-triazole analogs, to provide a robust framework for research and development. The methodologies and potential mechanisms of action are based on established studies of these similar molecules.
Data Presentation: Anticancer Activity of Structurally Related Analogs
The anticancer activity of compounds is typically evaluated by their half-maximal inhibitory concentration (IC50) and percent growth inhibition (PGI) against various cancer cell lines. Lower IC50 values and higher PGI values indicate greater potency.
Cytotoxicity of 5-(4-Bromophenyl)-1,3-oxazole Derivatives against MCF-7 Cells
The following table summarizes the in vitro cytotoxic activity of several 5-(4-bromophenyl)-1,3-oxazole derivatives against the MCF-7 human breast cancer cell line.[1]
| Compound ID | IC50 (µM) |
| OXZ-3 | 25.46 |
| OXZ-4 | 20.5 |
| OXZ-8 | 17.56 |
| OXZ-9 | 11.56 |
| OXZ-11 | 14.63 |
| Cisplatin (Reference) | 12.46 |
| Letrozole (Reference) | 15.83 |
Anticancer Activity of 5-(3-Bromophenyl)-1,2,4-triazol-3-amine Analogs
This table presents the percent growth inhibition (PGI) of structurally similar 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs against various cancer cell lines at a concentration of 10⁻⁵ M.[2]
| Compound ID | Most Sensitive Cell Lines | PGI (%) |
| 4e | SNB-75 (CNS Cancer) | 41.25 |
| 4i | SNB-75 (CNS Cancer) | 38.94 |
| UO-31 (Renal Cancer) | 30.14 | |
| CCRF-CEM (Leukemia) | 26.92 | |
| EKVX (Non-Small Cell Lung) | 26.61 | |
| OVCAR-5 (Ovarian Cancer) | 23.12 |
Postulated Signaling Pathways and Mechanism of Action
Based on studies of related oxazole and bromophenyl-containing compounds, this compound analogs are hypothesized to exert their anticancer effects through the induction of apoptosis. This can be mediated by the generation of reactive oxygen species (ROS) and modulation of key signaling pathways.[3] Oxazole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[3][4]
Proposed Apoptosis Induction Pathway
The diagram below illustrates a potential mechanism by which these analogs may induce apoptosis. Increased intracellular ROS can trigger the intrinsic apoptotic pathway by altering the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. This leads to mitochondrial dysfunction, the release of cytochrome c, and the activation of a caspase cascade, culminating in programmed cell death.
Caption: Postulated ROS-Mediated Apoptotic Pathway.
Experimental Protocols
The following are detailed protocols for key experiments to assess the anticancer activity of this compound analogs.
General Synthesis of 5-Aryl-1,3-oxazole Analogs
A generalized synthetic route for related 5-aryl-1,3-oxazole derivatives is presented. This can be adapted for the synthesis of this compound analogs.[1]
Caption: General Synthesis Workflow for 5-Aryl-1,3-oxazoles.
Protocol 1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[1]
Materials:
-
This compound analog
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the this compound analog in complete culture medium.
-
Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value from the dose-response curve.
Protocol 2: Annexin V-FITC Apoptosis Assay
This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.
Materials:
-
This compound analog
-
Cancer cell lines
-
Annexin V-FITC Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the IC50 concentration of the compound for 24 and 48 hours.
-
Harvest the cells, including any floating cells in the supernatant, and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour. The distribution of cells in the four quadrants (viable, early apoptotic, late apoptotic, and necrotic) will determine the mode of cell death.
Experimental Workflow for Anticancer Evaluation
The following diagram outlines a comprehensive workflow for the evaluation of this compound analogs.
Caption: Comprehensive Anticancer Evaluation Workflow.
References
Application Notes and Protocols for Antimicrobial and Antifungal Screening of 5-Phenyloxazole Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the antimicrobial and antifungal screening of 5-phenyloxazole compounds. This document includes detailed experimental protocols, a summary of activity data, and visualizations of experimental workflows and potential mechanisms of action.
Introduction
Oxazole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide spectrum of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[1] The 5-phenyloxazole scaffold, in particular, is a promising area for the development of new therapeutic agents. This document outlines the standard procedures for evaluating the efficacy of these compounds against various bacterial and fungal pathogens.
Data Presentation: Antimicrobial and Antifungal Activity
The following tables summarize the minimum inhibitory concentration (MIC) data for various oxazole derivatives against a range of microbial strains. This data provides a quantitative measure of the potency of these compounds.
Table 1: Antibacterial Activity of Oxazole Derivatives (MIC in µg/mL)
| Compound ID | Derivative Type | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference |
| 4b | 2,4-disubstituted benzoxazole | 12.5 | - | - | - | [2] |
| 4c | 2,4-disubstituted benzoxazole | 12.5 | - | - | - | [2] |
| 5a | 2,4-disubstituted benzoxazole | - | - | - | 25 | [2] |
| F3 | 2,5-disubstituted 1,3,4-oxadiazole | Remarkable Activity | - | Remarkable Activity | - | [3][4] |
| F4 | 2,5-disubstituted 1,3,4-oxadiazole | Remarkable Activity | - | Remarkable Activity | - | [3][4] |
| 1d | N-acyl phenylalanine | - | - | 28.1 | - | [5] |
| 1e | N-acyl phenylalanine | - | - | 28.1 | - | [5] |
| 2d | 4H-1,3-oxazol-5-one | - | - | - | - | [5] |
| 4a | 1,3-oxazole carbonate | - | 56.2 | - | - | [5] |
Note: "-" indicates data not reported in the cited source. "Remarkable Activity" indicates that the source noted significant activity but did not provide a specific MIC value.
Table 2: Antifungal Activity of Oxazole Derivatives (MIC in µg/mL)
| Compound ID | Derivative Type | Candida albicans | Aspergillus niger | Reference |
| 4c | 2,4-disubstituted benzoxazole | 12.5 | - | [2] |
| 1d | N-acyl phenylalanine | 14 | - | [5] |
| 1e | N-acyl phenylalanine | 14 | - | [5] |
| 4a | 1,3-oxazole carbonate | 14 | - | [5] |
| 17 | Benzoxazole-5-carboxylate | Highest Activity | Higher Potency | [1] |
| 18 | Benzoxazole-5-carboxylate | Higher Potency | Higher Potency | [1] |
Note: "-" indicates data not reported in the cited source. "Highest Activity" and "Higher Potency" indicate that the source noted significant activity relative to other tested compounds but did not provide a specific MIC value.
Experimental Protocols
The following are detailed protocols for the determination of antimicrobial and antifungal activity.
Protocol 1: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6]
Materials:
-
96-well microtiter plates
-
Test compounds (5-phenyloxazole derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Test Compound Dilutions:
-
Prepare a stock solution of each 5-phenyloxazole compound.
-
Perform serial two-fold dilutions of the stock solution in the appropriate broth medium directly in the 96-well plates to achieve a range of concentrations.
-
-
Inoculum Preparation:
-
Culture the microbial strain on a suitable agar plate overnight.
-
Suspend several colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard using a spectrophotometer (for bacteria, this corresponds to approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized suspension in the broth medium to achieve the final desired inoculum concentration (typically 5 x 10⁵ CFU/mL for bacteria and 0.5-2.5 x 10³ CFU/mL for fungi).
-
-
Inoculation and Incubation:
-
Add the prepared inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubate the plates at the appropriate temperature and duration (e.g., 35-37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).
-
-
MIC Determination:
-
After incubation, visually inspect the plates for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Protocol 2: Agar Disk Diffusion Method
This method provides a qualitative assessment of the antimicrobial activity of a compound.
Materials:
-
Sterile filter paper disks (6 mm in diameter)
-
Test compounds (5-phenyloxazole derivatives) at a known concentration
-
Agar plates with a suitable medium (e.g., Mueller-Hinton Agar)
-
Bacterial or fungal strains
-
Sterile swabs
-
0.5 McFarland turbidity standard
Procedure:
-
Inoculum Preparation:
-
Prepare a microbial suspension with a turbidity equivalent to the 0.5 McFarland standard as described in Protocol 1.
-
-
Inoculation of Agar Plates:
-
Dip a sterile swab into the standardized inoculum and rotate it against the side of the tube to remove excess fluid.
-
Streak the swab evenly across the entire surface of the agar plate in three different directions to ensure uniform growth.
-
-
Application of Test Compounds:
-
Impregnate sterile filter paper disks with a known concentration of the 5-phenyloxazole compound solution.
-
Allow the solvent to evaporate completely.
-
Place the impregnated disks onto the surface of the inoculated agar plates.
-
Gently press the disks to ensure complete contact with the agar.
-
-
Incubation:
-
Invert the plates and incubate under the same conditions as described in Protocol 1.
-
-
Measurement of Inhibition Zones:
-
After incubation, measure the diameter of the zone of complete inhibition around each disk in millimeters. The size of the zone is proportional to the antimicrobial activity of the compound.
-
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for screening the antimicrobial activity of 5-phenyloxazole compounds.
Potential Mechanism of Action
While the specific signaling pathways for 5-phenyloxazole compounds are not extensively detailed in the current literature, a common mechanism for azole antifungal agents is the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[7] The following diagram illustrates this proposed mechanism.
References
- 1. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and microbiological activity of some novel 5- or 6-methyl-2-(2,4-disubstituted phenyl) benzoxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antifungal Action Mechanism ofs of Azoles, Caspofungin and Terbinafine.pptx [slideshare.net]
Application Notes: The Role of the 5-(3-Bromophenyl)-1,3-oxazole Scaffold in Structure-Activity Relationship (SAR) Studies for Anticancer Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,3-oxazole moiety is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] Its unique structural and electronic properties enable it to serve as a versatile pharmacophore, capable of engaging with various biological targets. Within the diverse landscape of oxazole derivatives, the 2,5-disubstituted pattern is a recurrent motif in molecules exhibiting potent anticancer properties.[3][4] This application note focuses on the utility of the 5-(3-Bromophenyl)-1,3-oxazole core in structure-activity relationship (SAR) studies, particularly in the context of developing novel tubulin polymerization inhibitors as anticancer agents.
The this compound scaffold provides a strategic starting point for chemical exploration. The bromine atom at the meta-position of the phenyl ring offers a handle for further chemical modification through various cross-coupling reactions, allowing for the systematic investigation of how different substituents at this position influence biological activity. Furthermore, the 2-position of the oxazole ring presents another site for diversification, enabling a comprehensive SAR exploration to optimize potency, selectivity, and pharmacokinetic properties.
One of the most promising applications of 2,5-disubstituted oxazoles is in the development of analogs of the natural product Combretastatin A-4 (CA-4), a potent inhibitor of tubulin polymerization.[1][3] These synthetic analogs often exhibit significant cytotoxicity against a range of human cancer cell lines, with some demonstrating nanomolar potency.[1] By acting as tubulin polymerization inhibitors, these compounds disrupt the formation of microtubules, essential components of the cytoskeleton involved in cell division, leading to cell cycle arrest and apoptosis.[1][3]
Featured Application: 2,5-Disubstituted Oxazoles as Tubulin Polymerization Inhibitors
This section details the application of the this compound scaffold in the context of developing tubulin polymerization inhibitors. The data presented is based on studies of closely related 2,5-disubstituted oxazole analogs of Combretastatin A-4.
Structure-Activity Relationship (SAR) Insights
SAR studies on 2,5-disubstituted oxazole analogs of CA-4 have revealed several key insights:
-
The 3,4,5-trimethoxyphenyl moiety at one of the positions (typically the 2-position of the oxazole) is often crucial for potent tubulin inhibitory activity, mimicking the A-ring of CA-4.[1]
-
The nature and position of substituents on the second aryl ring (at the 5-position of the oxazole) significantly impact cytotoxicity. The 3-bromophenyl group in the core scaffold serves as a valuable starting point for exploring these modifications.
-
The oxazole ring itself acts as a rigid linker between the two aryl moieties, maintaining a favorable conformation for binding to the colchicine site on β-tubulin.[1]
Quantitative Data Summary
The following table summarizes the in vitro anticancer activity of a series of 2,5-disubstituted oxazole analogs, highlighting the impact of substitutions on their potency against various cancer cell lines.
| Compound ID | R (Substitution at position 2) | Ar (Substitution at position 5) | Cell Line | IC50 (nM)[1] |
| 20d | 3,4,5-Trimethoxyphenyl | 4-Hydroxyphenyl | A431 | 0.35 |
| HeLa | 0.5 | |||
| MCF7 | 4.6 | |||
| 20e | 3,4,5-Trimethoxyphenyl | 3-Hydroxy-4-methoxyphenyl | A431 | 0.5 |
| HeLa | 1.2 | |||
| MCF7 | 20.2 | |||
| 20a | 3,4,5-Trimethoxyphenyl | Phenyl | Most cell lines | 0.4 - 179.3 |
| 20c | 3,4,5-Trimethoxyphenyl | 4-Methoxyphenyl | Most cell lines | 0.4 - 179.3 |
| 20f | 3,4,5-Trimethoxyphenyl | 3,4-Dimethoxyphenyl | Most cell lines | 0.4 - 179.3 |
| 21a | Phenyl | 3,4,5-Trimethoxyphenyl | Generally less active | - |
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation of the biological activity of novel compounds. The following are key experimental protocols for assessing the anticancer properties of this compound derivatives.
General Synthesis of 2,5-Disubstituted Oxazole Analogs
A common synthetic route to 2,5-disubstituted oxazoles involves the reaction of a substituted phenacyl bromide with a corresponding amide, followed by cyclization. For the synthesis of derivatives based on the this compound scaffold, one could start with 2-bromo-1-(3-bromophenyl)ethan-1-one.
Caption: General synthetic scheme for 2,5-disubstituted oxazoles.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is used to determine the concentration of the compound that inhibits cell growth by 50% (IC50).
-
Cell Plating: Seed human cancer cells (e.g., HeLa, MCF7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized oxazole derivatives (typically in a range from 0.01 nM to 100 µM) and incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values by plotting a dose-response curve.
Tubulin Polymerization Inhibition Assay
This cell-free assay directly measures the effect of the compounds on tubulin polymerization.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing tubulin protein, a GTP-regeneration system, and a fluorescent reporter in a polymerization buffer.
-
Compound Addition: Add the test compounds at various concentrations to the reaction mixture.
-
Initiation of Polymerization: Initiate polymerization by incubating the mixture at 37°C.
-
Fluorescence Monitoring: Monitor the increase in fluorescence over time, which corresponds to the rate of tubulin polymerization.
-
Data Analysis: Compare the polymerization curves of treated samples to that of a control (vehicle) and a known inhibitor (e.g., Combretastatin A-4). Calculate the IC50 for the inhibition of tubulin polymerization.
Caption: Workflow for the preclinical evaluation of oxazole-based anticancer agents.
Signaling Pathway
The primary mechanism of action for the featured 2,5-disubstituted oxazole analogs of CA-4 is the disruption of microtubule dynamics, which are crucial for cell division.
Caption: Signaling pathway of tubulin polymerization inhibitors.
Conclusion
The this compound scaffold represents a valuable starting point for the design and synthesis of novel anticancer agents. Its utility in SAR studies, particularly for the development of tubulin polymerization inhibitors, is well-supported by the broader class of 2,5-disubstituted oxazoles. The synthetic accessibility and the potential for diversification at both the 2- and 5-positions make this scaffold an attractive platform for medicinal chemists. The protocols and data presented in these application notes provide a framework for researchers to explore the potential of this compound derivatives in the ongoing search for more effective cancer therapies.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 5-(3-Bromophenyl)-1,3-oxazole
Welcome to the Technical Support Center for the synthesis of 5-(3-Bromophenyl)-1,3-oxazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize the yield and purity of your target molecule.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, primarily focusing on the widely used Van Leusen oxazole synthesis.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Incomplete Reaction: The reaction may not have gone to completion. | - Increase Reaction Time: Monitor the reaction by TLC and allow it to stir for a longer duration if starting material is still present.- Increase Temperature: Gently heating the reaction (e.g., to 40-50°C for the Van Leusen reaction) can help drive it to completion. For microwave-assisted synthesis, ensure the target temperature is reached and maintained. |
| Purity of Reagents: Impurities in the starting materials (3-bromobenzaldehyde or TosMIC) can inhibit the reaction. 3-bromobenzaldehyde can oxidize to 3-bromobenzoic acid, which will quench the base. | - Purify Aldehyde: Use freshly distilled or purified 3-bromobenzaldehyde.- Check TosMIC Quality: Ensure p-toluenesulfonylmethyl isocyanide (TosMIC) is pure and has been stored under anhydrous conditions to prevent decomposition. | |
| Ineffective Base: The base may not be strong enough or may have degraded. | - Use a Stronger Base: While K₂CO₃ is common, stronger non-nucleophilic bases like potassium tert-butoxide or DBU can be more effective.- Use Fresh Base: Ensure the base is fresh and has been stored properly. | |
| Formation of Significant Byproducts | Oxazoline Intermediate: In the Van Leusen synthesis, the 4-tosyl-4,5-dihydrooxazole intermediate may not have fully eliminated p-toluenesulfinic acid. | - Increase Temperature or Use a Stronger Base: As with low yield, heating or a stronger base can promote the elimination step.- Extended Reaction Time: Allowing the reaction to proceed for a longer period can facilitate the conversion of the intermediate to the final oxazole product. |
| Nitrile Formation: Formation of 3-bromobenzonitrile can occur if the starting aldehyde is contaminated with ketones, which react with TosMIC to form nitriles. | - Ensure Aldehyde Purity: Purify the 3-bromobenzaldehyde to remove any ketone impurities. | |
| Difficulty in Product Purification | Persistent Impurities: The crude product may contain unreacted starting materials, the p-toluenesulfinic acid byproduct, or other side products. | - Aqueous Work-up: A thorough aqueous work-up can help remove water-soluble impurities like p-toluenesulfinic acid salts.- Column Chromatography: Purification by column chromatography on silica gel is often necessary to obtain a highly pure product. A gradient elution with a hexane/ethyl acetate solvent system is typically effective. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
The Van Leusen oxazole synthesis is a widely used and reliable method.[1][2][3] This reaction involves the condensation of 3-bromobenzaldehyde with p-toluenesulfonylmethyl isocyanide (TosMIC) in the presence of a base, such as potassium carbonate.[2] Microwave-assisted versions of this protocol can significantly reduce reaction times and improve yields.[4][5]
Q2: My Van Leusen reaction has stalled and is not going to completion. What should I do?
If you observe unreacted starting material by TLC, you can try gently heating the reaction mixture to 40-50°C. If that does not resolve the issue, consider adding an additional portion of the base.
Q3: Are there alternative methods to the Van Leusen synthesis for preparing this compound?
Yes, other methods include the Robinson-Gabriel synthesis and the Fischer oxazole synthesis.[1][6][7]
-
The Robinson-Gabriel synthesis involves the cyclodehydration of a 2-acylamino ketone.[6][7][8]
-
The Fischer oxazole synthesis utilizes the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous acid.[1]
Q4: How does the electronic nature of the substituent on the benzaldehyde affect the reaction yield in the Van Leusen synthesis?
Aromatic aldehydes with either electron-donating or electron-withdrawing groups are generally well-tolerated in the Van Leusen reaction, leading to good to excellent yields of the corresponding 5-aryl-oxazoles.[2]
Q5: What are the key safety precautions to take during the synthesis of this compound?
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
p-Toluenesulfonylmethyl isocyanide (TosMIC) is toxic and should be handled with care.
-
Bases like potassium tert-butoxide are corrosive and moisture-sensitive.
Data Presentation
The following table summarizes various reaction conditions and reported yields for the synthesis of 5-aryl-1,3-oxazoles, providing a comparative overview of different methodologies.
| Synthesis Method | Aldehyde | Key Reagents/Catalyst | Solvent | Temperature | Time | Yield (%) |
| Microwave-Assisted Van Leusen | 3-Bromobenzaldehyde | TosMIC, K₃PO₄ | Isopropanol | 65°C | 8 min | 94%[4] |
| Conventional Van Leusen | Aromatic Aldehydes | TosMIC, K₂CO₃ | Methanol | Reflux | 3-6 h | 61-90%[2] |
| Robinson-Gabriel | (Requires 2-acylamino ketone precursor) | H₂SO₄, PPA, POCl₃, or TFAA | - | High Temp. | Varies | Moderate to Good[1] |
| Fischer Oxazole Synthesis | (Requires cyanohydrin precursor) | Anhydrous HCl | Diethyl Ether | 0°C to RT | Overnight | Moderate to Good[1] |
Experimental Protocols
Protocol 1: Microwave-Assisted Van Leusen Synthesis of this compound[4][5]
This protocol provides a rapid and high-yielding synthesis of the target compound.
Materials:
-
3-Bromobenzaldehyde
-
p-Toluenesulfonylmethyl isocyanide (TosMIC)
-
Potassium phosphate (K₃PO₄)
-
Isopropanol (IPA)
-
Microwave reactor
Procedure:
-
To a 50 mL round-bottom flask, add 3-bromobenzaldehyde (1.0 equivalent), TosMIC (1.0 equivalent), and 10 mL of isopropanol.
-
Add potassium phosphate (2.0 equivalents) to the mixture.
-
Place the reaction vessel in a microwave reactor and irradiate at 65°C and 350 W for 8 minutes.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford this compound.
Protocol 2: Conventional Van Leusen Synthesis of a 5-Aryl-1,3-oxazole[2]
This protocol outlines the general procedure for a conventional Van Leusen reaction.
Materials:
-
Aromatic Aldehyde (e.g., 3-Bromobenzaldehyde)
-
p-Toluenesulfonylmethyl isocyanide (TosMIC)
-
Potassium carbonate (K₂CO₃)
-
Methanol
Procedure:
-
In a round-bottom flask, dissolve the aromatic aldehyde (1.0 equivalent) and TosMIC (1.0 equivalent) in methanol.
-
Add potassium carbonate (1.5-2.0 equivalents) to the solution.
-
Heat the reaction mixture to reflux and stir for 3-6 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add water to the reaction mixture to precipitate the crude product.
-
Collect the solid by filtration and wash with water.
-
The crude product can be further purified by recrystallization or column chromatography.
Visualizations
Caption: Workflow for the microwave-assisted synthesis of this compound.
Caption: A logical guide to troubleshooting low yields in the Van Leusen synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 4. A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scribd.com [scribd.com]
- 7. tandfonline.com [tandfonline.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Purification of 5-(3-Bromophenyl)-1,3-oxazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 5-(3-Bromophenyl)-1,3-oxazole by column chromatography. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues that may arise during the column chromatography of this compound.
| Issue | Potential Cause | Recommended Action |
| Product is not eluting from the column | Solvent system is not polar enough: The selected mobile phase may not have sufficient polarity to move the compound down the stationary phase. | Gradually increase the polarity of the mobile phase. For a hexane/ethyl acetate system, incrementally increase the percentage of ethyl acetate. |
| Compound degradation on silica gel: Acidic sites on the silica gel may cause decomposition of the oxazole ring. | Perform a 2D TLC to check for stability.[1] If unstable, consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel by pre-eluting the column with a solvent mixture containing a small amount of triethylamine (e.g., 0.1-1%).[2] | |
| Incorrect solvent preparation: The actual solvent composition may not match the intended ratio. | Double-check the preparation of the eluent to ensure accurate solvent ratios.[3] | |
| Poor separation of product and impurities (co-elution) | Inappropriate solvent system: The chosen mobile phase does not provide adequate resolution between the target compound and impurities. | Systematically screen different solvent systems using Thin Layer Chromatography (TLC). Try combinations such as dichloromethane/hexane or acetone/hexane.[3] |
| Column overloading: Too much crude sample was loaded onto the column for its size. | Reduce the amount of sample loaded or use a larger column with more stationary phase. | |
| Column packed improperly: Channels or cracks in the silica gel bed can lead to a non-uniform flow of the mobile phase. | Ensure the column is packed uniformly as a slurry to avoid air bubbles and channels. | |
| Product elutes as a streak rather than a tight band (Tailing) | Compound is too polar for the solvent system: Highly polar compounds can interact strongly with the silica gel, leading to tailing. | While this compound is not excessively polar, impurities might be. Consider switching to a more polar solvent system or using reverse-phase chromatography if the issue persists. For some polar oxazoles, streaking on silica is a known issue.[4] |
| Sample is not dissolving well in the mobile phase: If the compound has poor solubility in the eluent, it can lead to tailing. | When the compound starts to elute, you can try slightly increasing the polarity of the solvent to improve solubility and reduce tailing.[3] | |
| No compound detected in collected fractions | Compound eluted in the solvent front: The solvent system may be too polar, causing the compound to elute very quickly. | Check the very first fractions collected.[3] |
| Fractions are too dilute: The concentration of the compound in the collected fractions may be below the detection limit of the analytical method (e.g., TLC). | Concentrate the fractions in the expected elution range before analysis.[3] | |
| Compound decomposed on the column: As mentioned earlier, the compound may not be stable to the stationary phase. | Test for compound stability on silica gel using a 2D TLC.[3] |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the column chromatography of this compound?
A1: Based on the purification of similar brominated aryl oxazoles, a good starting point is a mixture of petroleum ether (or hexane) and ethyl acetate. A ratio in the range of 90:10 to 80:20 (petroleum ether:ethyl acetate) is a reasonable starting point for TLC analysis to determine the optimal separation conditions. For a related compound, 5-(4-bromophenyl)-2-methyl-4-(phenylthio)oxazole, an Rf of 0.30 was observed in a 90/10 petroleum ether/EtOAc system.[5]
Q2: How can I determine the correct solvent system before running a large-scale column?
A2: Use Thin Layer Chromatography (TLC) to screen various solvent systems. The ideal solvent system will give your target compound an Rf value of approximately 0.3-0.4, with good separation from any impurities.
Q3: My crude product is not very soluble in the chosen mobile phase. How should I load it onto the column?
A3: If the crude product is not readily soluble in the mobile phase, you can use a "dry loading" technique.[1] Dissolve your crude product in a more polar solvent (like dichloromethane or a minimal amount of acetone), add a small amount of silica gel to this solution, and then evaporate the solvent completely to get a free-flowing powder. This powder can then be carefully added to the top of your packed column.
Q4: Can this compound decompose on silica gel?
Q5: What should I do if my compound still has minor impurities after column chromatography?
A5: If minor impurities persist, recrystallization from a suitable solvent system can be an effective final purification step.[4]
Experimental Protocol: Column Chromatography of this compound
This protocol is a general guideline based on the purification of structurally similar compounds. Optimization may be required.
1. Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Solvents: Petroleum ether (or hexanes) and Ethyl acetate (reagent grade)
-
Glass column with stopcock
-
Sand (washed)
-
TLC plates, developing chamber, and UV lamp
-
Collection tubes/flasks
2. Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate.
-
Develop the TLC plate in a chamber with a pre-determined solvent system (start with 90:10 petroleum ether:ethyl acetate).
-
Visualize the spots under a UV lamp.
-
Adjust the solvent polarity to achieve an Rf of ~0.3-0.4 for the product spot and good separation from impurities.
-
-
Column Packing (Wet Slurry Method):
-
Prepare a slurry of silica gel in the chosen mobile phase.
-
Pour the slurry into the column and allow it to settle, ensuring there are no air bubbles or cracks.
-
Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a slightly more polar solvent if necessary) and carefully pipette it onto the sand layer.
-
Dry Loading (recommended for less soluble samples): Dissolve the crude product in a volatile solvent, add silica gel, and evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Apply gentle pressure (if necessary) to maintain a steady flow rate.
-
Collect fractions in separate test tubes or flasks.
-
Monitor the elution process by periodically analyzing the collected fractions by TLC.
-
-
Product Isolation:
-
Combine the fractions that contain the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Visualizations
Caption: Experimental workflow for column chromatography purification.
Caption: Troubleshooting logic for column chromatography purification.
References
Technical Support Center: Synthesis of 5-Aryl-1,3-Oxazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 5-aryl-1,3-oxazoles. Our goal is to help you minimize byproduct formation and maximize the yield and purity of your target compounds.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the synthesis of 5-aryl-1,3-oxazoles via common synthetic routes.
Robinson-Gabriel Synthesis
The Robinson-Gabriel synthesis involves the cyclodehydration of 2-acylamino-ketones to form oxazoles.[1]
Question 1: My Robinson-Gabriel synthesis is resulting in a low yield and significant tar formation. What is the likely cause and how can I resolve it?
Answer: Low yields and tar formation are typically indicative of overly harsh reaction conditions. The strong acids traditionally used for cyclodehydration, such as concentrated sulfuric acid (H₂SO₄), can cause decomposition and polymerization of the starting material or product, especially at elevated temperatures.[2]
Recommended Solutions:
-
Optimize Reaction Temperature: Lowering the reaction temperature can help find a balance between a reasonable reaction rate and minimizing substrate decomposition.[2]
-
Reduce Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to prevent unnecessarily long reaction times, which can increase the likelihood of byproduct formation.[2]
-
Select a Milder Dehydrating Agent: Replace strong mineral acids with milder and more modern reagents.[2]
-
Consider Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times from hours to minutes, often leading to higher yields and a cleaner reaction profile by minimizing thermal degradation.[2]
Question 2: I am observing incomplete conversion of my 2-acylamino-ketone starting material. How can I drive the reaction to completion without generating excessive byproducts?
Answer: An incomplete or sluggish reaction suggests that the activation energy for the cyclodehydration step is not being met under the current conditions, or the chosen dehydrating agent is not sufficiently potent for your specific substrate.[2]
Recommended Solutions:
-
Increase Reagent Stoichiometry: A moderate increase in the amount of the cyclodehydrating agent may improve the reaction rate. However, this should be done cautiously to avoid promoting side reactions.[2]
-
Switch to a More Powerful Dehydrating Agent: If a very mild agent is proving ineffective, consider switching to a slightly stronger one. For example, if trifluoroacetic anhydride (TFAA) is not working, phosphorus oxychloride (POCl₃) or Eaton's reagent might be more suitable.[2]
-
Employ Microwave Heating: As mentioned previously, microwave heating can be an effective method to drive the reaction to completion more efficiently.[2]
Question 3: What are the most common byproducts in the Robinson-Gabriel synthesis and how can I minimize them?
Answer: Besides tar formation from decomposition, common byproducts can arise from side reactions of the starting materials or intermediates under strongly acidic conditions. These can include products of hydrolysis, rearrangement, or intermolecular condensation.
Minimization Strategies:
-
Ensure Anhydrous Conditions: Water in the reaction mixture can lead to hydrolysis of intermediates. Ensure all solvents and reagents are thoroughly dried.[2]
-
Optimize Dehydrating Agent: The choice of the cyclodehydrating agent is critical. The table below summarizes common reagents and their typical conditions.
| Dehydrating Agent | Typical Solvents | Typical Temperatures | Notes |
| Sulfuric Acid (H₂SO₄) | Neat or high-boiling solvents | High Temperatures | Prone to charring and byproduct formation.[2] |
| Polyphosphoric Acid (PPA) | Neat | High Temperatures | Can offer better yields than H₂SO₄.[2] |
| Phosphorus Pentoxide (P₂O₅) | Toluene, Xylene | Reflux | Effective but can be difficult to work with. |
| Phosphorus Oxychloride (POCl₃) | Pyridine, Toluene | 0 °C to Reflux | A powerful dehydrating agent. |
| Trifluoroacetic Anhydride (TFAA) | THF, Dioxane | Room Temp to Reflux | Mild conditions, suitable for solid-phase synthesis.[2] |
| Dess-Martin Periodinane (DMP) then PPh₃/I₂ | CH₂Cl₂, CH₃CN | Room Temperature | Very mild, two-step process with high functional group tolerance.[2] |
Van Leusen Oxazole Synthesis
The Van Leusen reaction provides a route to 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[3]
Question 1: My Van Leusen oxazole synthesis is giving a low yield of the desired 5-aryl-1,3-oxazole. What are the common causes and how can I improve the yield?
Answer: Low yields in the Van Leusen synthesis can be due to several factors, most commonly the formation of byproducts or an incomplete reaction. Key issues include the formation of a stable oxazoline intermediate, nitrile byproducts, or decomposition of the TosMIC reagent.[4]
Troubleshooting Steps:
-
Incomplete Elimination of the Tosyl Group: The final step is the base-promoted elimination of p-toluenesulfinic acid from the 4-tosyl-4,5-dihydrooxazole intermediate. If this step is inefficient, the dihydrooxazole will be a major byproduct.[4]
-
Solution: Increase the reaction temperature gently after the initial addition of reagents, use a stronger non-nucleophilic base like potassium tert-butoxide or DBU, or extend the reaction time.[4]
-
-
Purity of Starting Materials:
-
Aldehyde Purity: Aldehydes can oxidize to carboxylic acids upon storage, which will quench the base. Ketone impurities will react with TosMIC to form nitriles instead of oxazoles. Ensure your aldehyde is pure, considering distillation or purification before use.[4]
-
TosMIC Purity: TosMIC can degrade over time. Use fresh or properly stored TosMIC for best results.
-
-
Decomposition of TosMIC: TosMIC is sensitive to moisture and strong bases. Ensure anhydrous reaction conditions and controlled addition of the base.
Question 2: I have identified a nitrile byproduct in my Van Leusen reaction. Where is it coming from and how can I prevent its formation?
Answer: The formation of a nitrile byproduct is a strong indication that your aldehyde starting material is contaminated with ketones.[4] Ketones react with TosMIC to produce nitriles.[5]
Prevention:
-
Purify the Aldehyde: Use freshly distilled or purified aldehyde to remove any ketone impurities.[4]
-
Check for Autoxidation: Some aldehydes are prone to autoxidation which can generate impurities. Proper storage under an inert atmosphere is recommended.
Question 3: What is the role of the base in the Van Leusen synthesis and how does its choice affect the outcome?
Answer: The base is crucial for deprotonating TosMIC to form the nucleophile that attacks the aldehyde. The strength and type of base can significantly impact the reaction yield.
Effect of Different Bases on the Yield of 5-Phenyloxazole:
| Base | Solvent | Yield (%) |
| K₂CO₃ | Methanol | Moderate to Good |
| t-BuOK | THF | Good to Excellent |
| DBU | THF/Methanol | Good to Excellent |
| NaH | DMF | Variable |
Data compiled from various sources for illustrative purposes.
A stronger, non-nucleophilic base like potassium tert-butoxide or DBU can facilitate a more efficient elimination of the tosyl group, leading to higher yields.[4]
Fischer Oxazole Synthesis
The Fischer oxazole synthesis produces oxazoles from a cyanohydrin and an aldehyde in the presence of anhydrous hydrochloric acid.[6]
Question 1: I am attempting a Fischer oxazole synthesis and obtaining a significant amount of an oxazolidinone byproduct. How can this be avoided?
Answer: The formation of an oxazolidinone byproduct, such as 2,5-bis(4-bromophenyl)-4-oxazolidinone, is a known issue in the Fischer synthesis.[6] This can be influenced by the reaction conditions and the specific substrates used.
Troubleshooting Steps:
-
Strictly Anhydrous Conditions: The reaction is sensitive to moisture. The presence of water can lead to side reactions, including the formation of the oxazolidinone. Ensure all glassware is oven-dried and use anhydrous solvents and reagents.
-
Control of HCl Gas Addition: The reaction is typically carried out by passing dry HCl gas through the reaction mixture.[6] The rate and amount of HCl addition should be carefully controlled to avoid localized high concentrations of acid, which can promote side reactions.
-
Temperature Control: Running the reaction at lower temperatures may help to suppress the formation of the oxazolidinone byproduct.
Question 2: My Fischer oxazole synthesis is not proceeding efficiently, and I am isolating unreacted starting materials. What can I do?
Answer: Inefficient reaction can be due to several factors related to the reaction setup and reagents.
Recommended Actions:
-
Purity of Cyanohydrin and Aldehyde: Ensure both the cyanohydrin and the aldehyde are of high purity. Impurities can interfere with the reaction.
-
Effective HCl Saturation: Ensure that the ethereal solution is sufficiently saturated with dry HCl gas to catalyze the reaction effectively.
-
Reaction Time: While the product often precipitates as the hydrochloride salt, the reaction may require sufficient time to go to completion. Monitor the reaction by TLC if possible.
Experimental Protocols
General Protocol for Robinson-Gabriel Synthesis using Dess-Martin Periodinane and PPh₃/I₂
This two-step procedure offers a mild alternative to traditional strong acid methods.[2]
Step A: Oxidation of β-keto amide
-
Dissolve the β-keto amide (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂).
-
Add Dess-Martin Periodinane (1.1-1.5 eq) portion-wise at room temperature.
-
Stir the reaction mixture for 1-4 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by adding a saturated aqueous solution of NaHCO₃ containing an excess of Na₂S₂O₃.
-
Stir vigorously until the layers are clear. Separate the layers and extract the aqueous phase with CH₂Cl₂.
-
Combine the organic layers, dry over Na₂SO₄, and concentrate in vacuo. The crude intermediate is often used in the next step without further purification.[2]
Step B: Cyclodehydration
-
Dissolve the crude intermediate from Step A in anhydrous acetonitrile or THF.
-
Add triethylamine (3.0-4.0 eq) and triphenylphosphine (1.5-2.0 eq).
-
Cool the mixture to 0 °C and add a solution of iodine (1.5-2.0 eq) in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours until the reaction is complete by TLC.
-
Quench the reaction with saturated aqueous Na₂S₂O₃.
-
Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the residue by silica gel chromatography to yield the desired oxazole.[2]
General Protocol for Van Leusen Oxazole Synthesis
-
To a suspension of potassium carbonate (K₂CO₃, 2.0-3.0 eq) in anhydrous methanol, add the aryl aldehyde (1.0 eq).
-
Add a solution of tosylmethyl isocyanide (TosMIC, 1.0-1.2 eq) in methanol dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor by TLC until the starting materials are consumed (typically 1-4 hours).
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by silica gel chromatography or recrystallization.
Visualizations
Caption: Troubleshooting logic for the Robinson-Gabriel synthesis.
Caption: Byproduct formation pathways in the Van Leusen synthesis.
References
Troubleshooting low yield in Van Leusen oxazole synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the Van Leusen oxazole synthesis, with a focus on addressing low product yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing a very low yield in my Van Leusen oxazole synthesis. What are the common causes for this?
Low yields can stem from several factors, including the formation of byproducts, incomplete reaction, or decomposition of the starting materials.[1] Key issues to investigate are:
-
Incomplete elimination of the tosyl group: This results in the formation of a stable 4-tosyl-4,5-dihydrooxazole (oxazoline) intermediate instead of the desired oxazole.[1]
-
Purity of starting materials: The aldehyde and p-toluenesulfonylmethyl isocyanide (TosMIC) must be pure.[1]
-
Decomposition of TosMIC: TosMIC is sensitive to moisture and can degrade, reducing the amount available for the reaction.[1][2]
-
Inappropriate choice of base or reaction conditions: The strength of the base and the reaction temperature are crucial for driving the reaction to completion.[1]
Q2: I have isolated a major byproduct that I suspect is the oxazoline intermediate. How can I confirm this and how do I promote its conversion to the oxazole?
The accumulation of the dihydrooxazole intermediate is a frequent cause of low yields.[1]
Troubleshooting Steps:
-
Confirmation: Isolate the byproduct by column chromatography. Characterization by ¹H and ¹³C NMR spectroscopy should reveal signals corresponding to the tosyl group and the protons on the dihydrooxazole ring. Mass spectrometry can be used to confirm the molecular weight of the intermediate.[1]
-
Promoting Elimination:
-
Increase Reaction Temperature: Gently heating the reaction mixture can facilitate the elimination of the p-toluenesulfinic acid.[1]
-
Use a Stronger Base: If you are using a weaker base like potassium carbonate (K₂CO₃), switching to a stronger, non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or potassium tert-butoxide can improve the elimination.[1]
-
Post-Reaction Treatment: If the intermediate has already been isolated, it can be redissolved in a suitable solvent (like THF) and treated with a strong base (e.g., DBU) to drive the elimination.[1]
-
Q3: My reaction is producing a significant amount of a nitrile byproduct. What is the likely cause of this side reaction?
The formation of a nitrile suggests that the TosMIC is reacting with a ketone.[1]
Troubleshooting Steps:
-
Check Aldehyde Purity: The most probable cause is the presence of ketone impurities in your aldehyde starting material.[1] The Van Leusen reaction of ketones with TosMIC specifically produces nitriles.[3]
-
Purify the Aldehyde: Purify the aldehyde via distillation or column chromatography before use to remove any ketone contaminants.[1]
Q4: I suspect my TosMIC reagent has degraded. How can I prevent this and what are the signs of decomposition?
TosMIC is a stable solid at room temperature but is sensitive to moisture.[2][4] Its decomposition will lead to the formation of N-(tosylmethyl)formamide, consuming the reagent and reducing your yield.[1]
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Use dry solvents and glassware. It is recommended to run the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Proper Storage: Store TosMIC in a desiccator to protect it from atmospheric moisture.
-
Visual Inspection: TosMIC is a colorless, odorless solid.[4][5] Any discoloration or change in appearance may indicate degradation.
Data Presentation
Table 1: Effect of Different Bases on the Yield of 5-Phenyloxazole
| Aldehyde | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Benzaldehyde | K₂CO₃ | Methanol | Reflux | 85 | [6] |
| Benzaldehyde | K₃PO₄ (1 equiv.) | Isopropanol | 60 (Microwave) | High (unspecified) | [7] |
| Benzaldehyde | Potassium tert-butoxide | THF | 0 to RT | - | [1] |
| 4-Chlorobenzaldehyde | K₂CO₃ | Methanol | Reflux | 82 | [1] |
| 4-Methoxybenzaldehyde | K₂CO₃ | Methanol | Reflux | 78 | [1] |
| 2-Naphthaldehyde | K₂CO₃ | Methanol | Reflux | 88 | [1] |
Note: Yields are highly dependent on the specific substrate and reaction conditions.
Experimental Protocols
Optimized Protocol for the Synthesis of 5-Substituted Oxazoles
This protocol is designed to minimize byproduct formation and favor the complete conversion to the oxazole.
Materials:
-
Aldehyde (1.0 equivalent)
-
TosMIC (1.1 equivalents)[1]
-
Potassium tert-butoxide (2.2 equivalents)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a stirred suspension of potassium tert-butoxide in anhydrous THF at 0 °C (ice bath), add a solution of TosMIC in anhydrous THF dropwise.[1]
-
Stir the resulting mixture at 0 °C for 15-20 minutes.
-
Add a solution of the aldehyde in anhydrous THF dropwise to the reaction mixture, maintaining the temperature at 0 °C.[1]
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
If the reaction is sluggish or the dihydrooxazole intermediate is observed, gently heat the mixture to 40-50 °C for 1-2 hours to promote the elimination step.[1]
-
Upon completion, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Reaction mechanism of the Van Leusen oxazole synthesis.
Caption: General experimental workflow for Van Leusen synthesis.
Caption: Troubleshooting flowchart for low yield in oxazole synthesis.
References
Technical Support Center: Improving Regioselectivity in Palladium-Catalyzed Oxazole Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in palladium-catalyzed oxazole synthesis. Our focus is on addressing challenges related to regioselectivity and providing actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered in palladium-catalyzed oxazole synthesis?
A1: The primary challenges include achieving high regioselectivity (functionalization at the C2 versus the C5 position), low reaction yields, and catalyst deactivation. The oxazole ring, being a nitrogen-containing heterocycle, can act as a ligand and "poison" the palladium catalyst by coordinating strongly to the metal center, thereby inhibiting its catalytic activity.[1]
Q2: What are the key factors that control the regioselectivity (C2 vs. C5 functionalization) in palladium-catalyzed direct arylation of oxazoles?
A2: The regioselectivity of direct arylation of oxazoles is significantly influenced by several factors:
-
Solvent Polarity: Polar solvents, such as N,N-dimethylacetamide (DMA), tend to favor C5 arylation, while nonpolar solvents like toluene promote C2 arylation.[2][3][4][5]
-
Ligand Choice: The use of task-specific phosphine ligands is crucial. Certain bulky and electron-rich ligands can direct the arylation to a specific position.[2]
-
Base Strength: Strong bases like potassium hydroxide (KOH) or potassium tert-butoxide (KOt-Bu) generally favor C2 arylation. Weaker bases, in conjunction with polar solvents, tend to enhance C5 selectivity.[2]
Q3: How can I improve the yield of my palladium-catalyzed oxazole synthesis?
A3: To improve yields, consider the following:
-
Catalyst and Ligand Selection: Ensure you are using an appropriate palladium precursor (e.g., Pd(OAc)₂) and a suitable phosphine ligand. For challenging substrates, common catalysts like Pd(PPh₃)₄ may not be optimal.[1]
-
Inert Atmosphere: Palladium catalysts can be sensitive to air and moisture. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) with anhydrous solvents is critical to prevent catalyst deactivation.[6]
-
Reaction Temperature: Some substrates may require higher temperatures for efficient conversion. Incrementally increasing the reaction temperature may improve the yield.[6]
-
Purity of Reagents: Use high-purity, anhydrous starting materials and freshly distilled solvents to avoid side reactions and catalyst inhibition.[6]
Q4: What is the underlying mechanism that governs the regioselectivity in these reactions?
A4: Mechanistic studies suggest that different pathways can lead to C2 versus C5 arylation. C5 arylation is believed to proceed through a concerted metalation-deprotonation (CMD) pathway.[2] In contrast, C2 arylation may occur via direct deprotonation.[2] The balance between electronic and steric factors, as well as charge interactions between the palladium catalyst and the oxazole substrate, can influence which mechanism predominates.[7]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Poor Regioselectivity (Mixture of C2 and C5 isomers) | Suboptimal Solvent: The polarity of the solvent is a key determinant of regioselectivity.[2][6] | Screen different solvents. For C5 selectivity, try polar aprotic solvents like DMA or DMF. For C2 selectivity, use nonpolar solvents such as toluene or dioxane.[2][3][4][5] |
| Inappropriate Ligand: The ligand plays a critical role in directing the regioselectivity. | Experiment with different phosphine ligands. Bulky, electron-rich ligands can significantly influence the reaction outcome.[2] | |
| Incorrect Base: The strength of the base can favor one isomer over the other.[2] | For C2 arylation, employ strong bases like KOH or KOt-Bu. For C5 arylation, consider using weaker bases.[2] | |
| Low to No Yield | Catalyst Deactivation: The nitrogen atom in the oxazole ring can poison the palladium catalyst.[1] | Use a higher catalyst loading or select a more robust catalyst/ligand system. Ensure the reaction is performed under strictly inert conditions.[1] |
| Inactive Catalyst: The palladium precursor may be old or improperly stored. | Use a fresh batch of the palladium catalyst. | |
| Suboptimal Reaction Conditions: The temperature or reaction time may not be sufficient. | Gradually increase the reaction temperature and monitor the reaction progress over a longer period using TLC or LC-MS.[1] | |
| Reaction Stalls Before Completion | Catalyst Deactivation: The catalyst may lose its activity over time. | See "Catalyst Deactivation" above. |
| Insufficient Reagents: One of the starting materials may have been consumed. | Ensure the stoichiometry of the reactants is correct. |
Data Presentation: Regioselectivity in Direct Arylation of Oxazole
| Desired Product | Solvent | Base | Typical Ligand Type | Selectivity Ratio (C2:C5 or C5:C2) |
| C5-Arylated Oxazole | Polar (e.g., DMA) | Weaker Bases | Task-specific phosphines | >100:1 reported in some cases[2][3][4] |
| C2-Arylated Oxazole | Nonpolar (e.g., Toluene) | Strong Bases (e.g., KOH, KOt-Bu) | Task-specific phosphines | High selectivity also achievable[2][3][4] |
Experimental Protocols
General Protocol for Regioselective C5-Arylation of Oxazole
-
Reaction Setup: To a dry Schlenk flask, add the oxazole substrate (1.0 equiv.), the aryl halide (1.2 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).
-
Catalyst Preparation: In a separate vial, pre-mix the palladium precursor (e.g., Pd(OAc)₂, 0.02 equiv.) and the appropriate phosphine ligand (e.g., SPhos, 0.04 equiv.). Add this mixture to the Schlenk flask.[1]
-
Solvent and Degassing: Add a polar aprotic solvent (e.g., DMA). Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes or by using three freeze-pump-thaw cycles.[1]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.[1]
-
Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[1]
General Protocol for Regioselective C2-Arylation of Oxazole
-
Reaction Setup: Follow the same initial setup as for C5-arylation, but use a strong base (e.g., KOt-Bu, 2.0 equiv.).
-
Catalyst Preparation: Prepare the catalyst mixture as described above, ensuring the chosen ligand is suitable for C2-arylation.
-
Solvent and Degassing: Add a nonpolar solvent (e.g., toluene). Degas the mixture thoroughly.
-
Reaction, Monitoring, and Work-up: Follow the procedures outlined for C5-arylation, adjusting the temperature as necessary for the specific substrate and catalyst system.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5 with Aryl Bromides, Chlorides, and Triflates [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Highly regioselective palladium-catalyzed direct arylation of oxazole at C-2 or C-5 with aryl bromides, chlorides, and triflates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1,3-Oxazole synthesis [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up Synthesis of Substituted Oxazoles
Welcome to the Technical Support Center for the scale-up synthesis of substituted oxazoles. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges encountered during the transition from laboratory-scale to large-scale production of these important heterocyclic compounds. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues in oxazole synthesis.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the scale-up synthesis of substituted oxazoles.
Issue 1: Low or No Product Yield
Q: We are experiencing significantly lower yields than expected in our scale-up of a Van Leusen oxazole synthesis. What are the potential causes and how can we improve the yield?
A: Low yields in the scale-up of the Van Leusen synthesis can stem from several factors, often related to incomplete reaction or the formation of byproducts.[1] Key areas to investigate include:
-
Inefficient Deprotonation of TosMIC: Ensure the base used (e.g., potassium carbonate, potassium tert-butoxide) is fresh, anhydrous, and used in sufficient quantity.[2] A stronger, non-nucleophilic base might be necessary at a larger scale.[1][2]
-
Incomplete Elimination of the Tosyl Group: The final step, the elimination of p-toluenesulfinic acid, can be sluggish. Consider increasing the reaction temperature after the initial addition of reagents or using a stronger base like DBU to drive this step to completion.[1]
-
Purity of Starting Materials: The purity of the aldehyde and p-toluenesulfonylmethyl isocyanide (TosMIC) is critical. Aldehydes can oxidize to carboxylic acids, which will not participate in the reaction. Ensure high purity of all reagents before commencing the scale-up.[1]
-
Decomposition of Reagents or Product: Oxazole rings can be sensitive. It is crucial to maintain an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and carefully control the reaction temperature to avoid degradation.[2]
dot
Caption: Troubleshooting workflow for low yield in oxazole synthesis.
Issue 2: Formation of Impurities and Byproducts
Q: Our scaled-up Robinson-Gabriel synthesis is producing a significant amount of tar-like byproducts, making purification difficult. How can we minimize these side reactions?
A: Tar formation in the Robinson-Gabriel synthesis is a common issue on a larger scale, often due to the harsh acidic conditions and high temperatures typically employed.[3] Here are some strategies to mitigate this:
-
Milder Dehydrating Agents: Instead of strong acids like concentrated sulfuric acid, consider using milder reagents such as trifluoroacetic anhydride (TFAA) or the Burgess reagent.[3]
-
Optimize Reaction Temperature: Lowering the reaction temperature can help to reduce the rate of decomposition and polymerization side reactions.[3]
-
Alternative Protocols: A modified approach involves the use of triphenylphosphine and iodine for the cyclodehydration of the β-keto amide intermediate, which often proceeds under milder conditions.[3]
Q: We are observing the formation of a nitrile byproduct in our Van Leusen synthesis. What is the cause and how can it be prevented?
A: The formation of a nitrile instead of the desired oxazole in a Van Leusen reaction is typically due to the presence of a ketone impurity in your aldehyde starting material.[1] The reaction of ketones with TosMIC under these conditions leads to nitriles.[4] To prevent this, it is essential to purify the aldehyde by distillation or chromatography before use.[1]
Frequently Asked Questions (FAQs)
Q1: What are the most common and scalable synthesis routes for substituted oxazoles?
A1: The most common and scalable routes for the synthesis of substituted oxazoles include the Robinson-Gabriel synthesis, the Van Leusen oxazole synthesis, and the Fischer oxazole synthesis. The Van Leusen reaction is often favored for its relatively mild conditions and applicability to one-pot procedures.[2][5]
Q2: What are the critical process parameters to monitor during the scale-up of oxazole synthesis?
A2: Key parameters to monitor during scale-up include reaction temperature, rate of addition of reagents, efficiency of mixing, and effective removal of byproducts. Exothermic reactions, in particular, require careful temperature control to prevent side reactions and ensure product quality and safety.[2]
Q3: What are the typical impurities encountered in the synthesis of substituted oxazoles?
A3: Impurities can arise from unreacted starting materials, partially reacted intermediates, side reactions, or product degradation.[2] In the Van Leusen synthesis, for example, potential impurities could include the tosyl byproduct and unreacted TosMIC.[2] In the Robinson-Gabriel synthesis, regioisomers can be a significant issue if unsymmetrical starting materials are used.[6]
Q4: What purification methods are suitable for substituted oxazoles on a larger scale?
A4: For larger-scale purification, fractional distillation under reduced pressure is often the most effective method for liquid oxazoles.[2] For solid products, recrystallization is a common technique. Column chromatography can also be employed, but it may be less practical for very large quantities due to solvent consumption and time.[2]
Q5: Are there any specific safety precautions for handling reagents used in oxazole synthesis?
A5: Yes, many reagents used in oxazole synthesis are hazardous. For instance, isocyanides like TosMIC are toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[2] Strong acids and bases used in other methods are corrosive. Always consult the Safety Data Sheet (SDS) for each reagent before use.[2]
Data Presentation
Table 1: Comparison of Key Synthetic Routes for Substituted Oxazoles
| Synthetic Route | General Substrates | Catalyst/Reagent | Typical Conditions | Yield Range | Advantages | Disadvantages |
| Robinson-Gabriel Synthesis | 2-Acylamino ketones | H₂SO₄, PPA, POCl₃, TFAA | High temperature | Moderate to Good | Readily available starting materials, well-established. | Harsh conditions, limited functional group tolerance, potential for tar formation.[3][7][8] |
| Van Leusen Reaction | Aldehydes, Tosylmethyl isocyanide (TosMIC) | Base (e.g., K₂CO₃) | Mild to moderate temperature | Good to Excellent | Mild conditions, good functional group tolerance, one-pot variations.[7][8] | Stoichiometric use of TosMIC, potential for side reactions.[7] |
| Fischer Oxazole Synthesis | Cyanohydrins, Aldehydes | Anhydrous HCl | Anhydrous, often low temperature | Moderate to Good | Classical method, useful for specific substitution patterns.[7][8] | Requires handling of anhydrous HCl gas, can be substrate-specific.[7] |
| Palladium-Catalyzed Synthesis | N-propargylamides, Aryl iodides | Pd₂(dba)₃/Tri(2-furyl)phosphine | 100 °C | 80-95% | High yields, good for specific substitutions. | Expensive catalyst, can be sensitive to impurities.[9] |
| Copper-Catalyzed Synthesis | α-Diazoketones, Amides | Cu(OTf)₂ | 80 °C | up to 87% | Efficient for 2,4-disubstituted oxazoles. | Diazoketones can be hazardous. |
| Gold-Catalyzed Synthesis | Terminal alkynes, Nitriles | MCM-41-PPh₃AuNTf₂ | 120 °C | 85-98% | High efficiency under mild conditions. | Gold catalysts can be expensive.[9] |
Experimental Protocols
Protocol 1: Van Leusen Synthesis of 4-benzyl-5-phenyloxazole (Lab-Scale Example)
This protocol provides a representative example for a laboratory-scale synthesis and should be optimized for larger-scale production.[5]
Materials:
-
α-benzyl-p-toluenesulfonylmethyl isocyanide (1.00 g, 3.50 mmol)
-
Benzaldehyde (0.37 g, 3.50 mmol)
-
Potassium carbonate (0.97 g, 7.00 mmol)
-
Methanol (20 mL)
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Combine α-benzyl-p-toluenesulfonylmethyl isocyanide and benzaldehyde in a 50 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar.
-
Add methanol to the flask.
-
Add potassium carbonate to the stirred solution.
-
Heat the reaction mixture to reflux and maintain for 6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the methanol under reduced pressure.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel to yield the final product.
dot
Caption: General experimental workflow for the Van Leusen oxazole synthesis.
Protocol 2: Robinson-Gabriel Synthesis with Milder Conditions
This protocol utilizes triphenylphosphine and iodine for the cyclodehydration step, which can be a milder alternative to strong acids.
Step A: Preparation of the β-keto amide
-
Synthesize the 2-acylamino-ketone starting material using standard methods (e.g., Dakin-West reaction).
Step B: Cyclodehydration
-
Dissolve the crude β-keto amide from Step A in anhydrous acetonitrile or THF.
-
Add triethylamine (3.0-4.0 eq) and triphenylphosphine (1.5-2.0 eq).
-
Cool the mixture to 0°C and add a solution of iodine (1.5-2.0 eq) in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring completion by TLC.
-
Quench the reaction with saturated aqueous Na₂S₂O₃.
-
Extract with an organic solvent (e.g., ethyl acetate), wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the residue by silica gel chromatography to yield the desired oxazole.[3]
Mandatory Visualization
dot
Caption: Simplified reaction mechanism of the Van Leusen oxazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 7. benchchem.com [benchchem.com]
- 8. ijpsonline.com [ijpsonline.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Removal of Triphenylphosphine Oxide in Oxazole Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of triphenylphosphine oxide (TPPO), a common byproduct in oxazole synthesis, particularly in reactions like the Wittig and Mitsunobu reactions.
Frequently Asked Questions (FAQs)
Q1: Why is the removal of triphenylphosphine oxide (TPPO) from my oxazole synthesis reaction so challenging?
A1: The difficulty in removing TPPO stems from its high polarity and its tendency to co-purify with the desired oxazole product, especially on a larger scale where traditional column chromatography is not always practical.[1] Its physicochemical properties can often be similar to polar oxazole derivatives, making simple extraction or filtration ineffective.
Q2: What are the primary strategies for removing TPPO from my reaction mixture?
A2: The main strategies for TPPO removal can be broadly categorized into three methods:
-
Precipitation/Crystallization: This involves selectively precipitating either the TPPO or the desired oxazole product from a suitable solvent system.[1] This method can be enhanced by the addition of metal salts that form insoluble complexes with TPPO.[1]
-
Chromatography: This includes techniques like silica gel plug filtration or more extensive column chromatography to separate the polar TPPO from the product.[1]
-
Scavenging: This method utilizes solid-supported reagents, known as scavenger resins, that bind to TPPO, allowing for its removal by simple filtration.[1]
Q3: How do I select the most appropriate TPPO removal method for my specific oxazole synthesis?
A3: The choice of method depends on several factors, including the polarity and stability of your oxazole product, the solvent used in the reaction, and the scale of your synthesis. A general decision-making workflow is provided below.
Q4: I'm concerned about the stability of my oxazole ring under the conditions of TPPO removal. What should I consider?
A4: Oxazoles can be sensitive to strongly acidic or basic conditions. When choosing a removal method, it is crucial to consider the pH and temperature. For instance, precipitation with metal salts like ZnCl₂ is generally performed under neutral conditions.[2] If using scavenger resins, ensure the resin and any reagents used for its activation are compatible with the oxazole functional group.
Q5: Can I use a combination of methods for more effective TPPO removal?
A5: Yes, a multi-step approach can be very effective. For example, you might first attempt to precipitate the bulk of the TPPO and then pass the filtrate through a short silica plug to remove any remaining traces.[3][4][5]
Troubleshooting Guides
This section addresses specific issues you may encounter during the purification of your oxazole product.
Problem 1: My oxazole product co-precipitates with TPPO during crystallization or precipitation with metal salts.
| Possible Cause | Troubleshooting Step |
| Solvent system is not optimal. | Screen different solvents or solvent mixtures to find a system where the solubility of your oxazole product is high, and the solubility of TPPO (or its metal complex) is minimal.[6] |
| Concentration of the reaction mixture is too high. | Try using a more dilute solution to reduce the chances of your product crashing out with the TPPO. |
| Stoichiometry of the precipitating agent is incorrect. | If using a metal salt, carefully adjust the equivalents added. Use the minimum amount necessary to precipitate the TPPO to avoid co-precipitation of your product.[6] |
| Cooling the solution too quickly. | Slow, gradual cooling can improve the selectivity of TPPO crystallization. |
Problem 2: Precipitation of the TPPO-metal salt complex is inefficient in my reaction solvent.
| Possible Cause | Troubleshooting Step |
| Incompatible solvent. | The formation of TPPO-metal salt complexes is often inefficient in ethereal solvents like THF.[6] Consider a solvent exchange to a more suitable solvent like toluene, ethyl acetate, or ethanol before adding the metal salt.[6][7] |
| Presence of water. | Ensure that the metal salts and solvents are anhydrous, as water can interfere with the complex formation. |
Problem 3: TPPO is eluting with my oxazole product during silica plug filtration.
| Possible Cause | Troubleshooting Step |
| Elution solvent is too polar. | Start with a non-polar solvent like hexane or a mixture of hexane and a slightly more polar solvent (e.g., ethyl acetate or ether) to elute your potentially less polar oxazole product first, leaving the highly polar TPPO adsorbed on the silica.[3][4][5] You can then gradually increase the polarity to wash out the TPPO if needed, but the goal is to separate it from your product. |
| Silica plug is too short. | Increase the length of the silica plug to improve separation. |
Experimental Protocols
Protocol 1: Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Ethanol
This method is effective for polar products, including many oxazole derivatives.[2][6]
-
Solvent Exchange (if necessary): If your reaction was conducted in a solvent incompatible with precipitation (e.g., THF), concentrate the crude reaction mixture under reduced pressure.
-
Dissolution: Dissolve the crude residue, containing your oxazole product and TPPO, in a minimal amount of ethanol.
-
Preparation of ZnCl₂ Solution: Prepare a 1.8 M solution of anhydrous zinc chloride in warm ethanol.
-
Precipitation: At room temperature, add approximately 2 equivalents of the 1.8 M ZnCl₂ solution (relative to the theoretical amount of TPPO produced) to the ethanolic solution of your crude product.
-
Stirring and Filtration: Stir the resulting mixture. You may need to scrape the sides of the flask to induce precipitation of the white ZnCl₂(TPPO)₂ complex.[6] Once precipitation is complete, collect the solid by vacuum filtration, washing the filter cake with a small amount of cold ethanol.[6]
-
Product Isolation: The filtrate contains your purified oxazole product. Concentrate the filtrate under reduced pressure to obtain the product.
Protocol 2: Removal of Triphenylphosphine Oxide by Silica Plug Filtration
This method is suitable for relatively non-polar oxazole products.[3][4][5]
-
Concentration: Concentrate the crude reaction mixture to a minimum volume.
-
Suspension: Suspend the residue in a minimal amount of a non-polar solvent such as pentane or hexane.[3][4][5]
-
Filtration: Pass the suspension through a short plug of silica gel.
-
Elution: Elute your oxazole product with a suitable solvent or solvent system (e.g., ether or a hexane/ethyl acetate mixture), leaving the more polar TPPO adsorbed on the silica.[3][4][5] It may be necessary to repeat this procedure 2-3 times for complete removal.[3][4][5]
-
Product Isolation: Combine the fractions containing your product and concentrate under reduced pressure.
Quantitative Data Summary
The efficiency of TPPO removal can vary depending on the chosen method and the specific reaction conditions.
| Method | Solvent | Reagent | TPPO Removal Efficiency | Reference |
| Precipitation | Ethanol | ZnCl₂ | >95% | [2] |
| Precipitation | THF | CaBr₂ | 95-98% | [7] |
| Precipitation | Toluene/Ethyl Acetate | MgCl₂ | High | [7] |
| Co-crystallization | Toluene | H₂DIAD | 85% | [7] |
Visual Workflows
References
Stability issues of 5-(3-Bromophenyl)-1,3-oxazole under acidic or basic conditions.
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 5-(3-Bromophenyl)-1,3-oxazole under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The primary stability concerns for this compound stem from its two key structural features: the 1,3-oxazole ring and the bromophenyl substituent. The oxazole ring is susceptible to hydrolytic cleavage under both acidic and basic conditions.[1] Strong bases can also induce ring-opening via deprotonation. The bromophenyl group introduces a potential for photodegradation, where the carbon-bromine bond may cleave upon exposure to light.[2][3]
Q2: How does pH affect the stability of the oxazole ring in my compound?
A2: The oxazole ring can undergo acid or base-catalyzed hydrolysis, leading to ring-opening and the formation of inactive byproducts.[1]
-
Acidic Conditions: Concentrated or heated acidic solutions can protonate the nitrogen atom of the oxazole ring, making it more susceptible to nucleophilic attack by water, which initiates ring cleavage.
-
Basic Conditions: Strong bases can deprotonate the C2 position of the oxazole ring, which is the most acidic proton. This can lead to an electrocyclic ring-opening to form an isonitrile intermediate, which is then hydrolyzed.[2] Milder basic conditions can promote hydrolysis of the oxazole ring, similar to ester hydrolysis.
Q3: Is the C-Br bond on the phenyl ring stable?
A3: Generally, the carbon-bromine bond on an aromatic ring is relatively stable to hydrolysis under typical acidic and basic conditions. However, it is a known chromophore and can be susceptible to photolytic cleavage upon exposure to UV or even high-intensity visible light.[2][3][4] This photodegradation can proceed via a radical mechanism, leading to debromination and the formation of phenyl radical intermediates that can then react further.
Q4: What are the likely degradation pathways for this compound?
A4: Based on its structure, the main anticipated degradation pathways are:
-
Acid-Catalyzed Hydrolysis: Ring opening of the oxazole moiety to form an α-amino ketone derivative.
-
Base-Catalyzed Hydrolysis: Ring opening of the oxazole moiety.
-
Photodegradation: Cleavage of the C-Br bond (debromination) is a primary concern.[2][3] This can be followed by further reactions of the resulting aryl radical.
Q5: What analytical techniques are best for monitoring the stability of this compound?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and effective technique.[5] A photodiode array (PDA) detector is highly recommended to assess the peak purity of the parent compound and to help identify potential degradation products by comparing their UV spectra.[5] Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for identifying the structures of unknown degradation products.[6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Rapid degradation of the compound in aqueous solution. | Extreme pH: The solution may be too acidic or too basic, leading to rapid hydrolysis of the oxazole ring. | Buffer the solution to a pH range of 6.0-7.5. Perform a pH stability profile to determine the optimal pH for your specific application.[1] |
| Appearance of new peaks in HPLC analysis after light exposure. | Photodegradation: The bromophenyl moiety is likely undergoing photolytic cleavage.[2][3] | Protect solutions and solid material from light using amber vials or by working in a dark room. Conduct formal photostability studies as per ICH Q1B guidelines to quantify the effect.[3][7][8] |
| Poor mass balance in stability studies (sum of parent and degradants is <95%). | Formation of non-UV active degradants: Some degradation products may not have a chromophore. | Use a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) in addition to UV. |
| Formation of volatile degradants: Small molecules formed during degradation may be lost. | Use Gas Chromatography-Mass Spectrometry (GC-MS) to analyze for potential volatile products. | |
| Adsorption of compound or degradants: The analyte or its products may be adsorbing to container surfaces. | Use silanized glass vials or polypropylene containers. Include a rinse step of the container in your analytical sample preparation. | |
| Inconsistent retention times or poor peak shape in HPLC. | Mobile phase pH instability: The pH of the mobile phase is critical for ionizable compounds. | Use a buffer and ensure its concentration is adequate (typically 10-25 mM) to control the mobile phase pH.[9] |
| Column degradation: Harsh pH conditions (especially >8) can degrade silica-based columns. | Operate within the recommended pH range for your column (typically pH 2-8).[9] Consider using a pH-stable column if necessary. | |
| Sample solvent incompatibility: Injecting the sample in a solvent much stronger than the mobile phase can cause peak distortion. | Whenever possible, dissolve and inject samples in the mobile phase.[10] |
Experimental Protocols: Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of this compound. The goal is to achieve 5-20% degradation of the active substance.[11]
Data Presentation
Summarize the results of forced degradation studies in a clear, tabular format.
Table 1: Summary of Forced Degradation Studies for this compound
| Stress Condition | Parameters | Duration | % Degradation | No. of Degradants > 0.1% | Observations (e.g., Major Degradant RT) |
| Acid Hydrolysis | 0.1 M HCl, 60°C | 24, 48, 72 hours | Data | Data | Data |
| Base Hydrolysis | 0.1 M NaOH, RT | 2, 4, 8, 24 hours | Data | Data | Data |
| Oxidative | 3% H₂O₂, RT | 24 hours | Data | Data | Data |
| Thermal (Solid) | 80°C | 7 days | Data | Data | Data |
| Thermal (Solution) | 80°C in 50:50 ACN:H₂O | 48 hours | Data | Data | Data |
| Photolytic (Solid) | ICH Q1B Option 2 | 1.2 million lux hours & 200 W h/m² | Data | Data | Data |
| Photolytic (Solution) | ICH Q1B Option 2 | 1.2 million lux hours & 200 W h/m² | Data | Data | Data |
Methodologies
1. Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
2. Acid Hydrolysis:
-
Mix a portion of the stock solution with 0.1 M HCl.
-
Heat the solution at 60°C.
-
Withdraw samples at various time points (e.g., 8, 24, 48 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M NaOH before HPLC analysis.[5]
3. Base Hydrolysis:
-
Mix a portion of the stock solution with 0.1 M NaOH.
-
Keep the solution at room temperature.
-
Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M HCl before HPLC analysis.[5]
4. Oxidative Degradation:
-
Mix a portion of the stock solution with 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature, protected from light.
-
Withdraw samples at various time points (e.g., 6, 12, 24 hours) for analysis.[5][12]
5. Thermal Degradation:
-
Solid State: Place the solid compound in a stability chamber or oven at 80°C.
-
Solution State: Prepare a solution of the compound (e.g., in 50:50 acetonitrile:water) and keep it at 80°C.
-
Analyze samples at set intervals (e.g., 1, 3, 7 days).[13]
6. Photostability Testing:
-
Expose both the solid compound and a solution of the compound to light as per ICH Q1B guidelines.[3][7][8] This requires a calibrated light source providing a minimum of 1.2 million lux hours of visible light and 200 watt-hours/square meter of UVA light.[2]
-
A control sample should be wrapped in aluminum foil to protect it from light and kept under the same temperature and humidity conditions.
-
Analyze the light-exposed and control samples.
Visualizations
Experimental Workflow
Potential Degradation Pathways
References
- 1. worldscientific.com [worldscientific.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Photocatalytic Degradation of 4,4′-Isopropylidenebis(2,6-dibromophenol) on Magnetite Catalysts vs. Ozonolysis Method: Process Efficiency and Toxicity Assessment of Disinfection By-Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. savemyexams.com [savemyexams.com]
- 6. scispace.com [scispace.com]
- 7. A combined experimental and computational study on the oxidative degradation of bromophenols by Fe(VI) and the formation of self-coupling products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Photocatalytic Dehalogenation of Aryl Halides Mediated by the Flexible Metal–Organic Framework MIL‐53(Cr) - PMC [pmc.ncbi.nlm.nih.gov]
Preventing dimerization or polymerization during oxazole synthesis.
Welcome to the Technical Support Center for oxazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges, particularly the prevention of dimerization and polymerization during the synthesis of oxazole cores.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of dimerization and polymerization during oxazole synthesis?
A1: Dimerization and polymerization are frequent side reactions in oxazole synthesis, especially in classic methods like the Robinson-Gabriel synthesis. The primary causes are often harsh reaction conditions.[1] Highly acidic environments and elevated temperatures can promote side reactions involving reactive intermediates.[1]
Q2: How can I minimize the formation of these byproducts?
A2: To minimize dimerization and polymerization, consider the following strategies:
-
Use Milder Cyclodehydrating Agents: Instead of strong acids like concentrated sulfuric acid, opt for milder reagents. Polyphosphoric acid can sometimes provide better yields.[2] Modern and milder alternatives include the use of Dess-Martin periodinane followed by cyclodehydration with triphenylphosphine and iodine, or employing the Burgess reagent.
-
Optimize Reaction Temperature: Lowering the reaction temperature can help control the reaction rate and reduce the likelihood of polymerization.[3]
-
Reduce Reaction Time: Monitor the reaction progress closely using techniques like Thin-Layer Chromatography (TLC) to avoid prolonged exposure to harsh conditions.
Q3: Are there alternative synthetic routes that are less prone to these side reactions?
A3: Yes, several modern synthetic routes offer milder conditions and can reduce the formation of unwanted byproducts. These include:
-
The Wipf Modification of the Robinson-Gabriel Synthesis: This method utilizes Dess-Martin periodinane to oxidize a β-hydroxy amide to a β-keto amide, which then undergoes cyclodehydration under mild conditions.[4]
-
Burgess Reagent-Mediated Cyclodehydration: The Burgess reagent can efficiently cyclize 2-acylamino ketones to oxazoles under neutral conditions, often at room temperature.
-
Metal-Catalyzed Methods: Palladium, copper, and gold catalysts can be used for various cross-coupling and cycloisomerization reactions to form oxazoles under specific and often mild conditions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solutions |
| Low or No Product Formation | Incomplete cyclization of the 2-acylamino-ketone starting material. | Optimize the dehydrating agent; consider stronger agents if the reaction is sluggish, or milder agents if decomposition is observed. Increase temperature cautiously, monitoring for decomposition. Ensure the purity and dryness of the starting material. |
| Significant Byproduct Formation (e.g., enamides) | Competing elimination reaction of the 2-acylamino-ketone. | Modify reaction conditions by altering the temperature or the choice of dehydrating agent to disfavor the enamide formation pathway. |
| Polymerization and Tar Formation | Highly reactive starting materials or intermediates under strong acid catalysis. | Lower the reaction temperature to control the reaction rate. Use a lower concentration of the acidic catalyst. Switch to a milder, non-acidic cyclodehydration method. |
| Difficulty in Product Purification | Similar polarity of the desired oxazole and byproducts. | Optimize chromatographic conditions by experimenting with different solvent systems and stationary phases. |
Quantitative Data on Cyclodehydrating Agents
The choice of the cyclodehydrating agent is critical in oxazole synthesis. The following table provides a comparison of commonly used reagents.
| Cyclodehydrating Agent | Typical Reaction Conditions | Advantages | Disadvantages | Reported Yields |
| Concentrated Sulfuric Acid (H₂SO₄) | High temperature (e.g., 100°C) | Readily available and inexpensive. | Harsh conditions can lead to low yields, polymerization, and decomposition of sensitive substrates. | Often low and variable. |
| Polyphosphoric Acid (PPA) | High temperature | Can provide better yields than H₂SO₄ for some substrates. | Still requires high temperatures and can be difficult to work with. | 50-60%[5] |
| Phosphorus Oxychloride (POCl₃) | Can be used at lower temperatures than H₂SO₄. | Effective for many substrates. | Corrosive and moisture-sensitive. | Moderate to good. |
| Trifluoroacetic Anhydride (TFAA) | Room temperature to reflux in ethereal solvents. | Mild conditions, suitable for solid-phase synthesis. | Can be expensive and too reactive for some substrates. | Good to excellent. |
| Dess-Martin Periodinane / PPh₃, I₂ | Two-step process, often at room temperature. | Very mild conditions, high functional group tolerance. | Requires a two-step procedure from the corresponding β-hydroxy amide. | Good to excellent. |
| Burgess Reagent | Room temperature in a non-polar solvent like benzene or THF. | Very mild and neutral conditions. | Moisture-sensitive and can be expensive. | Good to excellent. |
Experimental Protocols
Protocol 1: Classical Robinson-Gabriel Synthesis using Sulfuric Acid
-
Preparation: To a solution of the 2-acylamino-ketone (1.0 eq) in acetic anhydride (5-10 mL per gram of substrate), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at 0°C.
-
Reaction: After the addition, allow the mixture to warm to room temperature and then heat to 90-100°C. Monitor the reaction by TLC.
-
Workup and Purification: Once the reaction is complete, pour the mixture over ice and neutralize with a suitable base (e.g., sodium bicarbonate). Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol 2: Wipf Modification using Dess-Martin Periodinane
This protocol involves a two-step process starting from a β-hydroxy amide.
Step 1: Oxidation to the β-keto amide
-
Preparation: Dissolve the β-hydroxy amide (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂).
-
Reaction: Add Dess-Martin periodinane (1.1-1.5 eq) portion-wise at room temperature. Stir the mixture for 1-3 hours until TLC analysis indicates complete conversion.
-
Workup: Quench the reaction by adding a saturated aqueous solution of NaHCO₃ containing an excess of Na₂S₂O₃. Stir vigorously until the layers are clear. Separate the layers and extract the aqueous phase with CH₂Cl₂. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the crude β-keto amide.
Step 2: Cyclodehydration to the Oxazole
-
Preparation: Dissolve the crude β-keto amide from Step 1 in anhydrous tetrahydrofuran (THF). Add triethylamine (3.0-4.0 eq) and triphenylphosphine (1.5-2.0 eq).
-
Reaction: Cool the mixture to 0°C and add a solution of iodine (1.5-2.0 eq) in THF dropwise. Allow the reaction to warm to room temperature and stir for 2-6 hours until complete by TLC.
-
Workup and Purification: Quench the reaction with saturated aqueous Na₂S₂O₃. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by silica gel chromatography to yield the desired oxazole.
Protocol 3: Burgess Reagent-Mediated Cyclodehydration
-
Preparation: Dissolve the 2-acylamino-ketone (1.0 eq) in anhydrous benzene or THF.
-
Reaction: Add the Burgess reagent (1.1-1.5 eq) in one portion at room temperature. Stir the mixture for 1-12 hours, monitoring the progress by TLC.
-
Workup and Purification: Once the reaction is complete, concentrate the mixture under reduced pressure. The residue can often be purified directly by silica gel chromatography to afford the oxazole.
Visualizing Reaction Pathways
Robinson-Gabriel Synthesis and a Potential Dimerization Pathway
Caption: Robinson-Gabriel synthesis and a potential dimerization pathway.
Troubleshooting Workflow for Oxazole Synthesis
Caption: Troubleshooting workflow for optimizing oxazole synthesis.
References
Technical Support Center: HPLC Method Development for Purity Analysis of 5-(3-Bromophenyl)-1,3-oxazole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and Frequently Asked Questions (FAQs) to address common challenges encountered during the High-Performance Liquid Chromatography (HPLC) purity analysis of 5-(3-Bromophenyl)-1,3-oxazole.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an HPLC method to determine the purity of this compound?
A1: A good starting point for reversed-phase HPLC (RP-HPLC) analysis of this compound, a small aromatic compound, would involve a C18 column with a gradient elution using a mixture of water and an organic solvent like acetonitrile or methanol.[1][2] Given its structure, a phenyl or pentafluorophenyl (PFP) column could also offer alternative selectivity due to pi-pi interactions with the aromatic ring.[3][4]
Q2: Which organic solvent is better for this analysis: acetonitrile or methanol?
A2: Both acetonitrile and methanol are common organic modifiers in reversed-phase HPLC. Acetonitrile generally offers lower viscosity (leading to lower backpressure) and different selectivity compared to methanol.[1] It is recommended to screen both solvents during method development to determine which provides better resolution of impurities from the main peak.[1]
Q3: Is pH control of the mobile phase necessary for this compound?
A3: The oxazole ring in the compound has a basic nitrogen atom, which means the compound is likely ionizable. Controlling the pH of the mobile phase with a suitable buffer (e.g., phosphate or acetate buffer) is crucial for achieving reproducible retention times and symmetrical peak shapes.[5][6] Operating at a pH that is at least 2 units away from the analyte's pKa is a common strategy to ensure a consistent ionization state.[7]
Q4: What are typical system suitability test (SST) parameters I should monitor?
A4: For a purity method, typical SST parameters include retention time reproducibility (RSD < 1%), peak area reproducibility (RSD < 2%), USP tailing factor (T ≤ 2.0), and theoretical plates (N > 2000). These parameters ensure that the chromatographic system is performing adequately for the analysis.
Experimental Protocols
Protocol 1: General Sample Preparation
-
Weighing: Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolution: Dissolve the sample in a suitable solvent, such as a mixture of acetonitrile and water (e.g., 50:50 v/v), to create a 1.0 mg/mL stock solution.
-
Sonication: If necessary, sonicate the solution for 5-10 minutes to ensure complete dissolution.[1]
-
Dilution: Dilute the stock solution to a final concentration of approximately 0.1 mg/mL using the same solvent.
-
Filtration: Filter the final sample solution through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial to remove any particulate matter and prevent column blockage.[8][9]
Protocol 2: Recommended Starting HPLC Method
This protocol provides a robust starting point for method development. Optimization will likely be required to achieve the desired separation from all potential impurities.
| Parameter | Recommended Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | See Table 2 |
| Flow Rate | 1.0 mL/min[2][10] |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV at 235 nm[2] |
| Run Time | 30 minutes |
Table 1: Recommended Starting HPLC Parameters
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 20.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 25.1 | 95 | 5 |
| 30.0 | 95 | 5 |
Table 2: Example Gradient Elution Profile
Visualization of Experimental Workflow
Caption: Workflow for HPLC purity analysis of this compound.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments in a question-and-answer format.
Q5: Why is my main peak tailing?
A5: Peak tailing for a basic compound like this compound is often caused by secondary interactions between the analyte and acidic silanol groups on the silica-based column packing.[8] Other causes can include column overload or a blocked column frit.[5]
Troubleshooting Steps for Peak Tailing:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH < 3) can protonate the silanol groups, reducing their interaction with the analyte.[5]
-
Add a Competing Base: Incorporating a small amount of a competing base, like triethylamine (TEA) (e.g., 0.1%), into the mobile phase can mask the active silanol sites.[1]
-
Check for Column Overload: Reduce the sample concentration or injection volume and re-inject. If the peak shape improves, column overload was the issue.[5][8]
-
Use a Modern Column: Employ a modern, high-purity, end-capped silica column (Type B) designed to minimize silanol interactions.[4]
-
Clean the Column: If the column is old or has been used with complex matrices, flush it with strong solvents as per the manufacturer's instructions to remove contaminants.
Caption: A logical workflow for troubleshooting peak tailing issues.
Q6: I'm seeing significant baseline noise or drift. What are the likely causes?
A6: Baseline noise or drift can stem from several sources, including contaminated mobile phases, air bubbles in the system, detector instability, or leaks.[5][11] For gradient elution, impurities in the mobile phase solvents can accumulate on the column and elute as the organic concentration increases, causing the baseline to rise.[12]
Troubleshooting Steps for Baseline Noise/Drift:
-
Check Mobile Phase: Ensure you are using high-purity, HPLC-grade solvents and fresh, filtered buffers.[5] Degas the mobile phase thoroughly using an in-line degasser or sonication to remove dissolved air.[9]
-
Purge the Pump: Purge the pump to remove any trapped air bubbles.[9]
-
Inspect for Leaks: Carefully check all fittings and connections for any signs of leaks, as these can cause pressure fluctuations and baseline noise.[5]
-
Clean the System: Flush the system, including the detector flow cell, with a strong solvent like isopropanol to remove any contaminants.[9]
Q7: My retention times are shifting between injections. How can I fix this?
A7: Drifting retention times are often a sign of an unequilibrated column, changes in mobile phase composition, or temperature fluctuations.[13]
Troubleshooting Steps for Shifting Retention Times:
-
Ensure Column Equilibration: For gradient methods, ensure the column is adequately re-equilibrated with the initial mobile phase conditions before each injection. A longer post-run equilibration time may be needed.[13]
-
Verify Mobile Phase Preparation: Inconsistencies in preparing the mobile phase, especially the buffer concentration or pH, can lead to shifts. If using an on-line mixer, ensure it is functioning correctly.[13]
-
Use a Column Oven: Maintain a constant column temperature using a column oven, as temperature fluctuations can significantly affect retention times.[3]
-
Check for Leaks or Pump Issues: Leaks or malfunctioning pump check valves can alter the flow rate and mobile phase composition, leading to retention time variability.[12]
Column Selection Guide
The choice of stationary phase is critical for achieving the desired selectivity. For this compound, several options should be considered during method development.
Caption: Logic for selecting an appropriate HPLC column for the analyte.
References
- 1. benchchem.com [benchchem.com]
- 2. RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability - Journal of Health and Allied Sciences NU [jhas-nu.in]
- 3. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 6. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. benchchem.com [benchchem.com]
- 9. mastelf.com [mastelf.com]
- 10. RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability | CoLab [colab.ws]
- 11. mastelf.com [mastelf.com]
- 12. HPLC故障排除指南 [sigmaaldrich.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Validation & Comparative
Navigating the Spectroscopic Landscape: A Comparative Guide to the ¹H and ¹³C NMR Characterization of 5-(3-Bromophenyl)-1,3-oxazole
For researchers, scientists, and professionals in drug development, precise analytical characterization of novel compounds is paramount. This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 5-(3-Bromophenyl)-1,3-oxazole. Due to the limited availability of direct experimental data for this specific compound in public databases, this guide presents expected spectral characteristics based on established principles of NMR spectroscopy and comparison with a structurally similar analogue, 5-(3-bromophenyl)-3-phenylisoxazole.
This guide offers a practical framework for the interpretation of NMR data for 5-aryl-1,3-oxazoles, facilitating the identification and purity assessment of these important heterocyclic scaffolds in medicinal chemistry.
Comparative NMR Data Analysis
The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for this compound. These values are inferred from the known spectral data of 5-(3-bromophenyl)-3-phenylisoxazole and general knowledge of the electronic effects within the oxazole ring system. The experimental data for 5-(3-bromophenyl)-3-phenylisoxazole is provided for direct comparison.
| Compound | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| This compound (Expected) | H2: ~8.0-8.2 (s, 1H)H4: ~7.4-7.6 (s, 1H)H2': ~7.9-8.1 (t, J ≈ 1.8 Hz, 1H)H4': ~7.6-7.8 (ddd, J ≈ 8.0, 2.0, 1.0 Hz, 1H)H5': ~7.3-7.5 (t, J ≈ 8.0 Hz, 1H)H6': ~7.7-7.9 (dt, J ≈ 8.0, 1.5 Hz, 1H) | C2: ~150-152C4: ~120-122C5: ~158-160C1': ~130-132C2': ~128-130C3': ~122.8 (C-Br)C4': ~133-135C5': ~130-132C6': ~124-126 |
| 5-(3-bromophenyl)-3-phenylisoxazole (Experimental) [1] | H4: 6.85 (s, 1H)Ar-H: 7.98 (t, J = 1.8 Hz, 1H)Ar-H: 7.88–7.84 (m, 2H)Ar-H: 7.78–7.76 (m, 1H)Ar-H: 7.59–7.57 (m, 1H)Ar-H: 7.51–7.46 (m, 3H)Ar-H: 7.36 (t, J = 7.9 Hz, 1H) | C3: 163.0C4: 98.2C5: 168.7Ar-C: 133.0, 130.5, 130.1, 129.2, 128.9, 128.7, 126.7, 124.3C-Br: 123.0 |
Note: The expected values for this compound are estimations and may vary based on the solvent and experimental conditions. The numbering of the atoms for the purpose of this table is as follows: the oxazole ring is numbered with the oxygen as position 1, and the bromophenyl ring is numbered starting from the carbon attached to the oxazole ring as 1'.
Experimental Protocols
A standardized protocol is crucial for obtaining reproducible and high-quality NMR data. The following is a general procedure for the ¹H and ¹³C NMR characterization of heterocyclic compounds like this compound.
1. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with the analyte's signals.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Ensure the solution is free of any particulate matter. If necessary, filter the solution through a small plug of glass wool into the NMR tube.
2. NMR Spectrometer Setup and Data Acquisition:
-
The NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.
-
¹H NMR Spectroscopy:
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire the spectrum at a constant temperature, typically 298 K.
-
A sufficient number of scans (e.g., 16 or 32) should be acquired to achieve an adequate signal-to-noise ratio.
-
The spectral width should be set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
-
¹³C NMR Spectroscopy:
-
A proton-decoupled ¹³C NMR spectrum is typically acquired.
-
A larger number of scans is usually required compared to ¹H NMR (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope.
-
The spectral width should be set to cover the expected range of carbon chemical shifts (e.g., 0-180 ppm).
-
3. Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum to obtain a flat baseline.
-
Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the coupling patterns (multiplicity) in the ¹H NMR spectrum to deduce the connectivity of the protons.
Workflow and Data Analysis Visualization
The following diagrams illustrate the general workflow for NMR characterization and the logical relationship of the key steps in the analysis.
Caption: Experimental workflow for NMR characterization.
Caption: Logical relationship of NMR data analysis steps.
References
Navigating the Analytical Maze: A Comparative Guide to the Mass Spectrometry of 5-(3-Bromophenyl)-1,3-oxazole
For researchers, scientists, and drug development professionals, the precise structural elucidation and quantification of novel chemical entities are paramount. This guide provides a comprehensive comparison of mass spectrometry-based analytical approaches for 5-(3-Bromophenyl)-1,3-oxazole, a heterocyclic compound of interest in medicinal chemistry. We present detailed experimental protocols, comparative data, and a plausible fragmentation pathway to aid in its characterization.
The inherent complexity of drug discovery and development necessitates robust analytical methodologies. Mass spectrometry (MS) stands as a cornerstone technique, offering unparalleled sensitivity and specificity for the characterization of small molecules. This guide delves into the mass spectrometric analysis of this compound, presenting a comparative overview of direct infusion, Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) techniques.
Comparative Analysis of Analytical Techniques
The choice of an analytical technique for this compound depends on the specific research question, be it qualitative structural confirmation or quantitative analysis in complex matrices. Below is a summary of key performance metrics for three common mass spectrometry-based methods.
| Parameter | Direct Infusion-MS (ESI) | GC-MS (EI) | HPLC-MS (ESI) |
| Primary Use | Rapid molecular weight confirmation | Separation and identification of volatile and thermally stable compounds | Separation and quantification of a wide range of compounds in complex mixtures |
| Sample Throughput | High | Medium | Medium to High |
| Limit of Detection (LOD) | ng/mL to pg/mL | pg to fg | pg/mL to fg/mL |
| Linearity Range | Narrower | Wide | Wide |
| Matrix Effects | High | Low to Medium | Medium to High |
| Instrumentation Cost | Lower | Medium | Higher |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for reproducible and reliable results.
Direct Infusion Electrospray Ionization Mass Spectrometry (DI-ESI-MS)
This method is ideal for rapid confirmation of the molecular weight of synthesized this compound.
-
Sample Preparation: A stock solution of this compound (1 mg/mL) is prepared in methanol. This is further diluted to a final concentration of 1 µg/mL with 50:50 methanol:water containing 0.1% formic acid.
-
Instrumentation: A quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is used.
-
ESI Source Parameters:
-
Ionization Mode: Positive
-
Capillary Voltage: 3.5 kV
-
Nebulizer Pressure: 30 psi
-
Drying Gas Flow: 8 L/min
-
Drying Gas Temperature: 300 °C
-
-
Mass Analyzer Parameters:
-
Scan Range: m/z 50-500
-
Scan Speed: 1000 Da/s
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile compounds and can be used for purity assessment of this compound.
-
Sample Preparation: A 1 mg/mL stock solution in dichloromethane is prepared and diluted to the desired concentration.
-
Instrumentation: A gas chromatograph coupled to a single quadrupole mass spectrometer with an electron ionization (EI) source.
-
GC Parameters:
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness)
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (splitless)
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Oven Temperature Program: Initial temperature of 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, and hold for 5 min.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-450
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
HPLC-MS is the method of choice for the quantification of this compound in complex biological or chemical matrices.
-
Sample Preparation: Samples are prepared by protein precipitation or liquid-liquid extraction, followed by reconstitution in the mobile phase.
-
Instrumentation: An HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
HPLC Parameters:
-
Column: C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate for 3 minutes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
-
MS Parameters:
-
Ionization Mode: Positive ESI
-
Source parameters are optimized for the specific compound.
-
Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions.
-
Visualizing the Process and Fragmentation
To better understand the analytical workflow and the molecular fragmentation, the following diagrams are provided.
Caption: Experimental workflow for the mass spectrometry analysis of this compound.
Predicted Mass Spectrum and Fragmentation Pathway
While no public mass spectrum for this compound is readily available, a plausible fragmentation pattern under Electron Ionization (EI) can be predicted based on the known fragmentation of similar structures like bromobenzene and phenyl-substituted oxazoles. The presence of bromine isotopes (79Br and 81Br in nearly a 1:1 ratio) will result in characteristic isotopic patterns for bromine-containing fragments.[1]
Predicted Mass Spectral Data (EI)
| m/z | Proposed Fragment Ion | Relative Abundance (%) |
| 223/225 | [M]+• (Molecular Ion) | 80 |
| 144 | [M - Br]+ | 100 (Base Peak) |
| 116 | [C7H4N]+ | 30 |
| 89 | [C6H5]+ | 45 |
| 76 | [C6H4]+• | 25 |
digraph "Fragmentation_Pathway" { graph [nodesep=0.3, ranksep=0.5]; node [shape=rectangle, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial"];M [label="[C9H6BrNO]+•\nm/z 223/225", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F1 [label="[C9H6NO]+\nm/z 144"]; F2 [label="[C7H4N]+\nm/z 116"]; F3 [label="[C6H5]+\nm/z 89"]; F4 [label="[C6H4]+•\nm/z 76"];
M -> F1 [label="- Br•"]; F1 -> F2 [label="- CO"]; F2 -> F3 [label="- HCN"]; F3 -> F4 [label="- H"]; }
Caption: Proposed fragmentation pathway of this compound under electron ionization.
This guide provides a foundational framework for the mass spectrometric analysis of this compound. The provided protocols and predicted data serve as a starting point for researchers to develop and validate their own analytical methods for this and structurally related compounds. The careful selection of the appropriate mass spectrometry technique will be critical in achieving the desired analytical goals, from initial discovery to late-stage development.
References
A Comparative Guide to the FT-IR Spectrum of 5-(3-Bromophenyl)-1,3-oxazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the expected Fourier-Transform Infrared (FT-IR) spectrum of 5-(3-Bromophenyl)-1,3-oxazole. Due to the absence of a publicly available experimental spectrum for this specific molecule, this guide synthesizes data from its constituent chemical moieties: the 1,3-oxazole ring and the bromobenzene group. By understanding the characteristic vibrational modes of these components, researchers can predict and interpret the spectrum of the target compound.
Predicted Spectral Data and Comparison
The FT-IR spectrum of this compound is expected to exhibit a combination of absorption bands characteristic of both the oxazole ring and the substituted benzene ring. The key vibrational modes are detailed below, comparing the expected peaks of the target molecule with the known spectral features of its precursors.
| Functional Group/Vibrational Mode | Expected Wavenumber (cm⁻¹) for this compound | 1,3-Oxazole Characteristic Peaks (cm⁻¹) | Bromobenzene Characteristic Peaks (cm⁻¹) |
| Aromatic C-H Stretch | 3100 - 3000 | ~3125, 3080 | 3065 - 3010[1] |
| Oxazole Ring Stretch (C=N, C=C) | 1650 - 1450 | 1537, 1498, 1326[2] | N/A |
| Aromatic C=C Ring Stretch | 1600 - 1450 | N/A | 1578, 1473, 1444[1] |
| C-O-C Asymmetric Stretch (Oxazole) | 1150 - 1050 | 1143, 1080 (ring breathing)[2] | N/A |
| C-H In-plane Bending | 1300 - 1000 | 1257[2] | 1175, 1068, 1021, 1000[1] |
| C-H Out-of-plane Bending (m-subst.) | 900 - 675 | N/A | ~775 (m-disubstituted) |
| C-Br Stretch | 700 - 500 | N/A | 681, 528[1] |
Note: This table is a prediction based on functional group analysis. Actual peak positions and intensities may vary due to electronic and steric interactions between the oxazole and bromophenyl rings.
Experimental Protocol for FT-IR Analysis of Solid Samples
For researchers synthesizing this compound, the following protocol outlines the Attenuated Total Reflectance (ATR) method, a common and straightforward technique for acquiring FT-IR spectra of solid powders.[3][4]
Objective: To obtain a high-quality FT-IR spectrum of a solid organic compound.
Materials:
-
FT-IR Spectrometer with ATR accessory (e.g., with a diamond or zinc selenide crystal)
-
Spatula
-
Sample of this compound (1-5 mg)
-
Solvent for cleaning (e.g., isopropanol or ethanol)
-
Lint-free laboratory wipes
Procedure:
-
Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.
-
ATR Crystal Cleaning: Clean the surface of the ATR crystal with a lint-free wipe moistened with a suitable solvent (e.g., isopropanol) to remove any residues from previous measurements. Allow the crystal to air dry completely.
-
Background Spectrum: Acquire a background spectrum. This measures the ambient atmosphere (water vapor, CO₂) and the instrument's optical bench, allowing it to be subtracted from the sample spectrum.
-
Sample Application: Place a small amount (1-5 mg) of the solid sample powder directly onto the center of the ATR crystal using a clean spatula.[5]
-
Apply Pressure: Swing the pressure clamp into position over the sample. Turn the pressure knob to lower the anvil and apply consistent pressure to the powder. This ensures firm and uniform contact between the sample and the ATR crystal, which is critical for a strong signal.[3]
-
Sample Spectrum Acquisition: Initiate the sample scan. The instrument will collect the spectrum over the desired range (typically 4000-400 cm⁻¹).
-
Data Processing: After the scan is complete, the software will automatically perform a background subtraction. If necessary, apply an ATR correction to the spectrum to make it appear more like a traditional transmission spectrum.
-
Cleaning: Retract the pressure anvil, remove the sample powder with a clean wipe, and clean the ATR crystal surface thoroughly with a solvent-moistened wipe as described in step 2.
Workflow for FT-IR Analysis
The logical flow from sample preparation to final data analysis in an FT-IR experiment is illustrated below.
Caption: Workflow for FT-IR Spectroscopy using an ATR accessory.
References
A Comparative Guide to the X-ray Crystallography of 5-Phenyloxazole Derivatives
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is a critical step in understanding its function and optimizing its properties. This guide provides a comparative analysis of the X-ray crystallography of 5-phenyloxazole derivatives, a class of heterocyclic compounds with significant interest in medicinal chemistry. By presenting experimental data, detailed protocols, and a comparison with alternative analytical techniques, this guide serves as a valuable resource for the structural elucidation of these important molecules.
Data Presentation: Crystallographic Parameters of 5-Phenyloxazole Derivatives
Single-crystal X-ray diffraction provides the most definitive information on the solid-state structure of a molecule, including precise bond lengths, bond angles, and crystal packing information. Below is a comparison of the crystallographic data for three distinct 5-phenyloxazole derivatives.
| Parameter | 2,5-Diphenyloxazole[1] | 5-(4-Fluorophenyl)-2-[2-(5-phenyl-1,3-oxazol-2-yl)phenyl]oxazole[2][3] | 4-{[(4Z)-5-Oxo-2-phenyl-4,5-dihydro-1,3-oxazol-4-ylidene]methyl}phenyl acetate[4][5] |
| Chemical Formula | C₁₅H₁₁NO | C₂₄H₁₅FN₂O₂ | C₁₈H₁₃NO₄ |
| Molecular Weight | 221.26 g/mol | 382.38 g/mol | 307.29 g/mol |
| Crystal System | Orthorhombic | Monoclinic | Monoclinic |
| Space Group | P2₁2₁2₁ | P2₁/c | P2₁/c |
| a (Å) | 10.96 | 9.3158(3) | 13.3507(15) |
| b (Å) | 18.25 | 10.8176(3) | 3.9443(9) |
| c (Å) | 5.86 | 18.9449(5) | 28.527(5) |
| α (°) | 90 | 90 | 90 |
| β (°) | 90 | 100.571(3) | 98.025(11) |
| γ (°) | 90 | 90 | 90 |
| Volume (ų) | 1171.1 | 1876.76(9) | 1487.5(5) |
| Z | 4 | 4 | 4 |
| Calculated Density (g/cm³) | 1.255 | 1.353 | 1.371 |
Comparison with Alternative Structural Elucidation Methods
While X-ray crystallography is the gold standard for solid-state structure determination, other techniques provide valuable and often complementary information, particularly regarding the structure in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the connectivity of atoms in a molecule in solution. For 5-phenyloxazole derivatives, ¹H and ¹³C NMR can confirm the presence and chemical environment of the phenyl and oxazole rings, as well as any substituents. While NMR provides excellent information about the covalent structure and can give insights into conformation in solution, it does not provide the precise bond lengths and angles that X-ray crystallography does.
Mass Spectrometry (MS): MS is used to determine the molecular weight of a compound and can provide information about its elemental composition through high-resolution mass spectrometry. Fragmentation patterns can also offer clues about the structure. However, MS cannot distinguish between isomers and provides no information about the three-dimensional arrangement of atoms.
In practice, these methods are often used in conjunction. NMR and MS are used to confirm the identity and purity of a synthesized compound, while X-ray crystallography provides the definitive solid-state structure.
Experimental Protocols
The successful application of X-ray crystallography relies on the ability to grow high-quality single crystals. The following are generalized protocols for the synthesis, crystallization, and X-ray diffraction analysis of 5-phenyloxazole derivatives.
Synthesis and Crystallization
Synthesis of 2,5-Diphenyloxazole: A common method for the synthesis of 2,5-disubstituted oxazoles is the Robinson-Gabriel synthesis. This involves the cyclization of an α-acylamino ketone. For 2,5-diphenyloxazole, this can be achieved by the reaction of 2-aminoacetophenone with benzoyl chloride, followed by cyclodehydration.
Crystallization: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution.
-
Dissolve the purified 5-phenyloxazole derivative in a suitable solvent (e.g., ethanol, hexane, or a mixture of solvents) at a slightly elevated temperature to ensure complete dissolution.[2]
-
Allow the solution to cool slowly to room temperature.
-
Loosely cover the container to permit slow evaporation of the solvent over several days.
-
Monitor the container for the formation of well-defined single crystals.
Single-Crystal X-ray Diffraction
The determination of the crystal structure is performed using a single-crystal X-ray diffractometer. The general workflow is as follows:
-
Crystal Selection and Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in the diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. X-rays are directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.
-
Data Processing: The collected diffraction data are processed to determine the unit cell dimensions, space group, and the intensities of the reflections.
-
Structure Solution and Refinement: The crystal structure is solved using computational methods (e.g., direct methods or Patterson methods). The initial structural model is then refined against the experimental data to obtain the final, accurate structure.
Caption: Experimental workflow for the X-ray crystallography of 5-phenyloxazole derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. 5-(4-Fluorophenyl)-2-[2-(5-phenyl-1,3-oxazol-2-yl)phenyl]-1,3-oxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 4-{[(4Z)-5-Oxo-2-phenyl-4,5-dihydro-1,3-oxazol-4-ylidene]methyl}phenyl acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-{[(4Z)-5-Oxo-2-phenyl-4,5-dihydro-1,3-oxazol-4-yl-idene]meth-yl}phenyl acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activities of 5-(3-Bromophenyl)-1,3-oxazole and its Thiazole Analog
A detailed guide for researchers and drug development professionals on the potential biological activities of 5-(3-bromophenyl)-1,3-oxazole and its corresponding thiazole analog. This guide synthesizes available data on structurally similar compounds to provide a comparative overview of their potential in antimicrobial, antifungal, and anticancer applications.
In the quest for novel therapeutic agents, heterocyclic compounds such as oxazoles and thiazoles have garnered significant attention due to their diverse pharmacological activities. The substitution of an oxygen atom in the oxazole ring with a sulfur atom to form a thiazole can significantly alter the molecule's electronic properties, lipophilicity, and hydrogen bonding capacity, thereby influencing its biological activity. This guide provides a comparative assessment of the potential biological activities of this compound and its thiazole analog, drawing upon experimental data from closely related compounds.
Comparative Biological Activity Data
Antimicrobial and Antifungal Activity
The antimicrobial and antifungal potential of oxazole and thiazole derivatives is a well-documented area of research. The data below is collated from studies on various bromophenyl-substituted analogs.
| Compound Class | Test Organism | Activity Metric (µg/mL) | Reference Compound |
| Oxazole Derivatives | Staphylococcus aureus | MIC: >100 | Not specified |
| Escherichia coli | MIC: >100 | Not specified | |
| Candida albicans | MIC: >100 | Not specified | |
| Thiazole Derivatives | Staphylococcus aureus | MIC: 1.95 - 7.81 | Streptomycin |
| Escherichia coli | MIC: 20 | Not specified | |
| Candida albicans | MIC: 0.008 - 7.81 | Not specified |
MIC: Minimum Inhibitory Concentration
Anticancer Activity
The anticancer properties of bromophenyl-substituted heterocyclic compounds have been investigated against various cancer cell lines. The following table presents a summary of the cytotoxic activities of related oxazole and thiazole derivatives.
| Compound Class | Cancer Cell Line | Activity Metric (IC₅₀ in µM) | Reference Compound |
| Oxazole Derivatives | MCF-7 (Breast) | 11.56 - 25.46 | Cisplatin (12.46 µM) |
| HepG2 (Liver) | 0.137 - 0.332 (for a quinoline-oxadiazole derivative) | Erlotinib (0.308 µg/mL) | |
| Thiazole Derivatives | MCF-7 (Breast) | 2.57 - 51.7 | Staurosporine (6.77 µM) |
| HepG2 (Liver) | 6.69 - 51.7 | Staurosporine (8.4 µM) | |
| Triazole Analog | SNB-75 (CNS) | PGI: 38.94 - 41.25 (at 10⁻⁵ M) | Not specified |
| (5-(3-Bromophenyl) moiety) | UO-31 (Renal) | PGI: 30.14 (at 10⁻⁵ M) | Not specified |
IC₅₀: Half-maximal inhibitory concentration; PGI: Percent Growth Inhibition
Experimental Protocols
The following are detailed methodologies for the key experiments commonly cited in the evaluation of the biological activities of these compounds.
Broth Microdilution Method for Antimicrobial Susceptibility Testing
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against bacteria and fungi.[1][2][3][4]
-
Preparation of Inoculum: Bacterial or fungal strains are cultured overnight on an appropriate agar medium. A suspension of the microorganism is prepared in sterile saline and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[3] This suspension is then further diluted in a suitable broth (e.g., Mueller-Hinton Broth for bacteria) to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the test wells.[5]
-
Preparation of Compound Dilutions: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. Serial two-fold dilutions of the compound are then prepared in the broth medium in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well containing the diluted compound is inoculated with the prepared microbial suspension. A positive control (microorganism in broth without the compound) and a negative control (broth only) are included. The plate is incubated at 37°C for 18-24 hours for bacteria and at an appropriate temperature and duration for fungi.[3]
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[6][7][8][9][10]
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere and grow for 24 hours.[7]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for another 2-4 hours at 37°C.[6]
-
Formazan Solubilization: During this incubation, mitochondrial dehydrogenases of viable cells reduce the yellow MTT to purple formazan crystals.[6] A solubilizing agent, such as DMSO or isopropanol, is then added to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.[9] The cell viability is calculated as a percentage of the untreated control cells. The IC₅₀ value is then determined from the dose-response curve.
Signaling Pathways and Experimental Workflows
The anticancer activity of oxazole and thiazole derivatives is often attributed to their interaction with various cellular signaling pathways that regulate cell proliferation, survival, and apoptosis.
Simplified Apoptosis Signaling Pathway
Many anticancer agents induce programmed cell death, or apoptosis. The following diagram illustrates a simplified intrinsic apoptosis pathway that can be triggered by cellular stress induced by cytotoxic compounds.
Caption: Simplified intrinsic apoptosis pathway induced by anticancer compounds.
Experimental Workflow for Biological Activity Screening
The general workflow for screening the biological activity of newly synthesized compounds like this compound and its thiazole analog is a multi-step process.
Caption: General workflow for the synthesis and biological evaluation of novel compounds.
Conclusion
Based on the analysis of structurally related compounds, both this compound and its thiazole analog have the potential to exhibit a range of biological activities. The available data on analogs suggests that thiazole derivatives may possess more potent antimicrobial and antifungal properties compared to their oxazole counterparts. In the realm of anticancer activity, both classes of compounds show promise, with specific derivatives demonstrating significant cytotoxicity against various cancer cell lines. The presence of the 3-bromophenyl moiety appears to be a favorable feature for anticancer activity in related heterocyclic systems.
It is crucial to note that this comparison is based on data from analogous compounds and not a direct head-to-head study. Therefore, to definitively ascertain the comparative biological activities of this compound and its thiazole analog, direct experimental evaluation of these specific compounds under standardized conditions is imperative. Such studies would provide a clearer understanding of the impact of the oxazole-to-thiazole substitution and guide the future design of more potent and selective therapeutic agents.
References
- 1. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 2. rr-asia.woah.org [rr-asia.woah.org]
- 3. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 4. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 10. MTT assay protocol | Abcam [abcam.com]
Halogenated 5-Phenyloxazole Derivatives: A Comparative Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The 5-phenyloxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. The introduction of halogen atoms to this scaffold has been a key strategy for modulating potency, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of the structure-activity relationships (SAR) of halogenated 5-phenyloxazole derivatives, with a focus on their anticancer and anti-inflammatory activities. The information presented is supported by experimental data and detailed methodologies to aid in the design and development of novel therapeutic agents.
Anticancer Activity of Halogenated 5-Phenyloxazole Derivatives
The cytotoxicity of halogenated 5-phenyloxazole derivatives has been evaluated against various cancer cell lines. The nature and position of the halogen substituent on the phenyl ring play a crucial role in determining the anticancer potency.
Quantitative Data Summary
A series of 4-benzylidene-2-phenyloxazol-5(4H)-one derivatives were synthesized and evaluated for their cytotoxic effects against the A549 human lung carcinoma cell line. The following table summarizes the 50% cytotoxic concentration (CTC50) values obtained from a Sulforhodamine B (SRB) assay.
| Compound ID | Substituent on Phenyl Ring | CTC50 (µg/mL)[1][2] |
| 1 | 4-H | 25 |
| 2 | 4-Cl | 80 |
| 3 | 4-OH | 33 |
| 4 | 4-OCH3 | 40 |
| 5 | 2-NO2 | 156 |
| 6 | 3-NO2 | 179 |
| 7 | 4-NO2 | 140 |
| 8 | 4-N(CH3)2 | 38 |
Structure-Activity Relationship Analysis
The data reveals several key SAR insights for this series of compounds:
-
Unsubstituted Phenyl Ring: The parent compound with an unsubstituted phenyl ring (Compound 1) exhibited good cytotoxicity with a CTC50 value of 25 µg/mL.[1][2]
-
Halogen Substitution: The introduction of a chlorine atom at the para-position of the phenyl ring (Compound 2) led to a significant decrease in cytotoxic activity (CTC50 = 80 µg/mL) compared to the unsubstituted analog.[1][2] This suggests that for this particular scaffold and cell line, a halogen at this position may be detrimental to activity.
-
Electron-Donating Groups: The presence of electron-donating groups, such as a hydroxyl group (Compound 3) or a methoxy group (Compound 4) at the para-position, resulted in cytotoxicity comparable to or slightly better than the unsubstituted compound.
-
Electron-Withdrawing Groups: Conversely, the introduction of strongly electron-withdrawing nitro groups (Compounds 5, 6, and 7) at any position on the phenyl ring dramatically reduced the cytotoxic activity.
dot
Caption: SAR of 4-benzylidene-2-phenyloxazol-5(4H)-ones.
Anti-inflammatory Activity of Halogenated 5-Phenyloxazole Derivatives
Halogenated 2-aryl-5-benzoxazolealkanoic acid derivatives have demonstrated significant anti-inflammatory activity. A study focusing on the carrageenin-induced rat paw edema model identified key structural features for potent anti-inflammatory effects.
Quantitative Data Summary
The following table presents the anti-inflammatory activity of selected 2-aryl-α-methyl-5-benzoxazoleacetic acid derivatives, expressed as ED30 values.
| Compound ID | Substituent on 2-Aryl Ring | Anti-inflammatory Activity (ED30, mg/kg, p.o.)[3] |
| 9 | 4-H | >100 |
| 10 | 4-F | 15.0 |
| 11 | 4-Cl | 12.5 |
| 12 | 4-Br | 20.0 |
| 13 | 4-I | 35.0 |
| 14 | 2-F | 50.0 |
| 15 | 2-Cl | 40.0 |
| Phenylbutazone | (Reference) | 60.0 |
Structure-Activity Relationship Analysis
The anti-inflammatory activity of these benzoxazole derivatives is profoundly influenced by the nature and position of the halogen substituent on the 2-aryl ring:
-
Importance of Halogenation: The unsubstituted analog (Compound 9) was inactive, highlighting the critical role of halogen substitution for anti-inflammatory activity in this series.[3]
-
Effect of Halogen at the Para-Position: Halogen substitution at the para-position of the 2-aryl ring resulted in the most potent compounds. The activity followed the order: Cl > F > Br > I. The 4-chloro derivative (Compound 11) was the most active compound in the series, being approximately 4.8 times more potent than the reference drug, phenylbutazone.[3]
-
Effect of Halogen at the Ortho-Position: Moving the halogen to the ortho-position (Compounds 14 and 15) led to a decrease in activity compared to their para-substituted counterparts.
dot
Caption: SAR of 2-aryl-benzoxazoleacetic acid derivatives.
Experimental Protocols
Sulforhodamine B (SRB) Cytotoxicity Assay
This assay is used to determine cytotoxicity based on the measurement of cellular protein content.
Procedure:
-
Cell Plating: Seed A549 human lung carcinoma cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.[1]
-
Compound Treatment: Add various concentrations of the test compounds to the wells and incubate for 48 hours.
-
Cell Fixation: Discard the supernatant and fix the cells by adding 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water.[1]
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 10-30 minutes.[1]
-
Washing: Wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[1]
-
Solubilization: Air dry the plates and add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[1]
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.[1]
-
Data Analysis: Calculate the CTC50 value, which is the concentration of the compound that causes a 50% reduction in the protein content compared to the control.
dot
Caption: Workflow for the Sulforhodamine B (SRB) assay.
Carrageenin-Induced Rat Paw Edema Assay
This in vivo assay is a standard model for evaluating the anti-inflammatory activity of compounds.
Procedure:
-
Animal Acclimatization: Acclimatize male Wistar rats for at least one week before the experiment.
-
Compound Administration: Administer the test compounds orally (p.o.) at various doses. The control group receives the vehicle.
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% (w/v) carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group. Determine the ED30 value, which is the dose of the compound that causes a 30% reduction in edema.
dot
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-aryl-5-benzoxazolealkanoic acid derivatives with notable antiinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Phenyl-Oxazole Scaffolds as Kinase Inhibitors: A Case Study on the p38 MAPK Pathway
A Note on the Analyzed Compound: Initial searches for "5-(3-Bromophenyl)-1,3-oxazole" did not yield sufficient public data on its specific kinase inhibitory activity to perform a comprehensive comparative analysis. Therefore, this guide utilizes a well-characterized, structurally related compound, BIRB 796 (Doramapimod) , as a representative example of a phenyl-oxazole-containing kinase inhibitor. BIRB 796 is a potent and extensively studied inhibitor of p38 Mitogen-Activated Protein Kinase (MAPK), allowing for a detailed comparison with other inhibitors targeting the same pathway.
This guide provides a comparative analysis of the kinase inhibitor BIRB 796 against other known p38 MAPK inhibitors, presenting key performance data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.
Data Presentation: Comparative Inhibitory Activity
The following table summarizes the in vitro potency (IC50) of BIRB 796 and other common p38 MAPK inhibitors against different isoforms of the p38 kinase. Lower IC50 values indicate higher potency.
| Inhibitor | Target Kinase | IC50 (nM) | Reference Compound(s) |
| BIRB 796 (Doramapimod) | p38α | 38 | SB203580, VX-745 |
| p38β | 60-100 | SB203580 | |
| p38γ | 200-300 | SB203580 | |
| p38δ | >1000 | SB203580 | |
| SB203580 | p38α | 50-100 | BIRB 796, VX-745 |
| p38β | 50 | BIRB 796 | |
| p38γ | >10000 | BIRB 796 | |
| p38δ | >10000 | BIRB 796 | |
| VX-745 (Pralnacasan) | p38α | 13 | BIRB 796, SB203580 |
| p38β | 130 | BIRB 796, SB203580 |
Experimental Protocols
In Vitro p38α Kinase Inhibition Assay
This protocol outlines a typical biochemical assay to determine the IC50 value of an inhibitor against the p38α kinase.
1. Reagents and Materials:
-
Recombinant human p38α kinase (active)
-
ATP (Adenosine triphosphate)
-
Substrate peptide (e.g., ATF2)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds (e.g., BIRB 796) dissolved in DMSO
-
384-well assay plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Plate reader for luminescence detection
2. Procedure:
-
A solution of the p38α enzyme is prepared in the kinase assay buffer.
-
Serial dilutions of the test compounds and reference inhibitors are prepared in DMSO and then diluted in the assay buffer.
-
10 µL of the enzyme solution is added to each well of a 384-well plate.
-
5 µL of the diluted compound solutions are added to the respective wells, and the plate is incubated for 15 minutes at room temperature to allow for inhibitor binding.
-
The kinase reaction is initiated by adding 10 µL of a solution containing the substrate peptide and ATP.
-
The reaction is allowed to proceed for 60 minutes at 30°C.
-
The reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is measured using a detection reagent according to the manufacturer's protocol. Luminescence is read using a plate reader.
-
The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Visualizations
p38 MAPK Signaling Pathway
The following diagram illustrates the canonical p38 MAPK signaling cascade, which is activated by cellular stress and inflammatory cytokines. This pathway plays a crucial role in regulating inflammation, apoptosis, and cell differentiation. BIRB 796 exerts its effect by binding to and inhibiting p38α.
Caption: The p38 MAPK signaling cascade and the point of inhibition by BIRB 796.
Experimental Workflow for Kinase Inhibition Assay
This diagram outlines the general workflow for an in vitro kinase assay to determine inhibitor potency.
Caption: A generalized workflow for determining the IC50 of a kinase inhibitor.
In Vitro Anticancer Activity of 5-(3-Bromophenyl)-1,3-oxazole and its Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro anticancer activity of bromophenyl-oxazole derivatives, with a focus on compounds structurally related to 5-(3-Bromophenyl)-1,3-oxazole. The data presented is compiled from various studies to offer an objective overview of their potential as cytotoxic agents against cancer cell lines. This document summarizes quantitative data, details experimental protocols, and visualizes potential mechanisms and workflows to aid in further research and development.
Comparative Cytotoxicity Data
The in vitro efficacy of bromophenyl-containing heterocyclic compounds has been evaluated against a variety of human cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values for representative compounds, providing a benchmark for their cytotoxic potency. Data for closely related structural analogs are included to offer a broader perspective in the absence of direct public data for this compound.
| Compound/Analog | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference Compound | IC50 (µM) |
| 5-(4-Bromophenyl)-1,3-oxazole derivative (OXZ-9) | MCF-7 | Breast Adenocarcinoma | 11.56 | Cisplatin | 12.46 |
| 5-(4-Bromophenyl)-1,3-oxazole derivative (OXZ-11) | MCF-7 | Breast Adenocarcinoma | 14.63 | Cisplatin | 12.46 |
| 5-(4-Bromophenyl)-1,3-oxazole derivative (OXZ-8) | MCF-7 | Breast Adenocarcinoma | 17.56 | Cisplatin | 12.46 |
| 5-(4-Bromophenyl)-1,3-oxazole derivative (OXZ-4) | MCF-7 | Breast Adenocarcinoma | 20.5 | Cisplatin | 12.46 |
| 5-(4-Bromophenyl)-1,3-oxazole derivative (OXZ-3) | MCF-7 | Breast Adenocarcinoma | 25.46 | Cisplatin | 12.46 |
| 3-(3-Bromophenyl)-1,2-oxazol-5-ol | MCF-7 | Breast Adenocarcinoma | 15.2 ± 1.8 | - | - |
| 3-(3-Bromophenyl)-1,2-oxazol-5-ol | MDA-MB-231 | Breast Adenocarcinoma | 22.5 ± 2.1 | - | - |
| 3-(3-Bromophenyl)-1,2-oxazol-5-ol | A549 | Lung Carcinoma | 35.8 ± 3.4 | - | - |
| 3-(3-Bromophenyl)-1,2-oxazol-5-ol | HCT116 | Colon Carcinoma | 18.9 ± 2.5 | - | - |
| 3-(3-Bromophenyl)-1,2-oxazol-5-ol | HeLa | Cervical Adenocarcinoma | 28.4 ± 3.0 | - | - |
| 3-(3-Bromophenyl)-1,2-oxazol-5-ol | Jurkat | T-cell Leukemia | 12.1 ± 1.5 | - | - |
Data for 5-(4-Bromophenyl)-1,3-oxazole derivatives from a study on aromatase inhibition and cytotoxicity.[1] Data for 3-(3-Bromophenyl)-1,2-oxazol-5-ol from application notes on in vitro cytotoxicity evaluation.[2]
Experimental Protocols
The following are detailed methodologies for key experiments typically employed in the in vitro evaluation of novel anticancer compounds.
Protocol 1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[2]
Materials:
-
Test compound (e.g., this compound)
-
Selected human cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in the complete culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48 hours at 37°C in a humidified atmosphere with 5% CO2.[2]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.[2]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value by plotting a dose-response curve.
Visualizations
Experimental Workflow for In Vitro Cytotoxicity Testing
Caption: Workflow for determining the IC50 value of a test compound using the MTT assay.
Postulated Signaling Pathway for Bromophenyl-Oxazole Analogs
Based on studies of structurally related bromophenyl-containing heterocyclic compounds, a potential mechanism of action involves the induction of apoptosis through the generation of reactive oxygen species (ROS).[3]
Caption: Postulated ROS-mediated apoptotic pathway induced by bromophenyl-oxazole analogs.
Concluding Remarks
The available data on bromophenyl-oxazole derivatives indicate that these compounds possess noteworthy in vitro cytotoxic activity against various cancer cell lines, particularly breast cancer.[1] The oxazole scaffold is a promising entity for the development of novel anticancer drugs, with various derivatives demonstrating potent activities through diverse mechanisms of action, including the inhibition of tubulin polymerization and key signaling pathways.[4][5] Further investigation into the precise mechanism of action of this compound, along with broader screening against a larger panel of cancer cell lines, is warranted to fully elucidate its therapeutic potential. The protocols and comparative data presented herein serve as a foundational resource for researchers pursuing the development of this and related chemical series.
References
- 1. ViewArticleDetail [ijpronline.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benthamscience.com [benthamscience.com]
- 5. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of different synthetic routes to 5-aryl-1,3-oxazoles
A Comprehensive Guide to the Synthetic Routes of 5-Aryl-1,3-Oxazoles for Researchers and Drug Development Professionals
The 5-aryl-1,3-oxazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of natural products and pharmacologically active compounds. Its unique electronic and steric properties make it a valuable component in the design of novel therapeutics. Consequently, the development of efficient and versatile synthetic methods to access this important heterocyclic motif is of paramount importance. This guide provides a head-to-head comparison of the most prominent synthetic routes to 5-aryl-1,3-oxazoles, offering a detailed analysis of their performance, supported by experimental data, to aid researchers in selecting the optimal strategy for their specific synthetic challenges.
At a Glance: Comparison of Key Synthetic Routes
| Synthetic Route | General Substrates | Key Reagents/Catalysts | Typical Conditions | Yield Range | Advantages | Disadvantages |
| Robinson-Gabriel Synthesis | 2-Acylamino ketones | H₂SO₄, POCl₃, PPA | High temperature (90-120°C) | Moderate to Good | Readily available starting materials, well-established method.[1] | Harsh reaction conditions, limited functional group tolerance, potential for side reactions and low yields with sensitive substrates.[2][3] |
| Van Leusen Reaction | Aromatic aldehydes, Tosylmethyl isocyanide (TosMIC) | Base (e.g., K₂CO₃, K₃PO₄) | Mild to moderate temperature (rt to reflux) | Good to Excellent | Mild reaction conditions, good functional group tolerance, one-pot variations available.[3][4] | Stoichiometric use of TosMIC, potential for byproduct formation.[5] |
| Fischer Oxazole Synthesis | Aromatic aldehydes, Aryl cyanohydrins | Anhydrous HCl | Anhydrous, often low temperature | Moderate to Good | Classic method, useful for specific 2,5-diaryl substitution patterns.[6] | Requires anhydrous conditions, limited substrate scope, potential for side reactions like chlorination.[6] |
| Microwave-Assisted Van Leusen Synthesis | Aromatic aldehydes, TosMIC | K₃PO₄ | Microwave irradiation (65°C) | Excellent | Rapid reaction times (minutes), high yields, cleaner reactions, scalable.[7][8] | Requires specialized microwave equipment. |
| Copper-Catalyzed Synthesis | Isocyanoacetates, Aldehydes | CuBr, O₂ (oxidant) | Mild conditions | Good to Excellent | Atom economical, broad substrate scope, mild conditions.[9] | Requires a metal catalyst, which may need to be removed from the final product. |
Reaction Mechanisms and Logical Relationships
The synthetic pathways to 5-aryl-1,3-oxazoles each proceed through distinct mechanistic steps. Understanding these pathways is crucial for reaction optimization and troubleshooting.
Detailed Experimental Protocols
Protocol 1: Robinson-Gabriel Synthesis of 2,5-Diphenyl-1,3-oxazole
This protocol is a classic example of the Robinson-Gabriel synthesis.
Materials:
-
2-Benzamidoacetophenone (1.0 eq)
-
Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount)
-
Acetic Anhydride
Procedure:
-
To a solution of 2-benzamidoacetophenone in acetic anhydride, add a catalytic amount of concentrated sulfuric acid dropwise at 0°C.[2]
-
Allow the reaction mixture to warm to room temperature and then heat to 90-100°C.[2]
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).[2]
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.[2]
-
Neutralize the aqueous solution with a saturated sodium bicarbonate solution until a pH of 7-8 is reached.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 2,5-diphenyl-1,3-oxazole.[2]
Protocol 2: Van Leusen Synthesis of 5-Phenyl-1,3-oxazole
This protocol describes a typical Van Leusen reaction for the synthesis of a 5-aryl-1,3-oxazole.
Materials:
-
Benzaldehyde (1.0 eq)
-
Tosylmethyl isocyanide (TosMIC) (1.0 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Methanol
Procedure:
-
To a stirred solution of benzaldehyde and TosMIC in methanol, add potassium carbonate in one portion at room temperature.[4]
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 5-phenyl-1,3-oxazole.
Protocol 3: Fischer Oxazole Synthesis of 2,5-Diphenyl-1,3-oxazole
This protocol outlines the Fischer synthesis, a classical method for preparing 2,5-diaryl-oxazoles.[6]
Materials:
-
Mandelonitrile (Benzaldehyde cyanohydrin) (1.0 eq)
-
Benzaldehyde (1.0 eq)
-
Anhydrous Diethyl Ether
-
Anhydrous Hydrogen Chloride (gas)
Procedure:
-
Dissolve mandelonitrile and benzaldehyde in anhydrous diethyl ether in a flask equipped with a gas inlet tube and a drying tube.[6]
-
Cool the solution in an ice bath and bubble dry hydrogen chloride gas through the solution for 1-2 hours.[6]
-
Allow the reaction mixture to stand at room temperature overnight, during which time the oxazole hydrochloride will precipitate.
-
Collect the precipitate by filtration and wash with anhydrous diethyl ether.
-
To obtain the free base, treat the hydrochloride salt with a weak base such as aqueous sodium bicarbonate solution.
-
Extract the 2,5-diphenyl-1,3-oxazole with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure.
Protocol 4: Microwave-Assisted Van Leusen Synthesis of 5-Aryl-1,3-oxazoles
This modern adaptation of the Van Leusen reaction offers significant advantages in terms of reaction time and yield.[7][8]
Materials:
-
Substituted Aryl Aldehyde (1.0 eq)
-
Tosylmethyl isocyanide (TosMIC) (1.0 eq)
-
Potassium Phosphate (K₃PO₄) (2.0 eq)
-
Isopropanol
Procedure:
-
In a microwave process vial, combine the aryl aldehyde, TosMIC, and potassium phosphate in isopropanol.[8]
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the reaction mixture at 65°C for 8 minutes.[7]
-
After the reaction is complete, cool the vial to room temperature.
-
Filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.
-
The crude product can often be of high purity, or it can be further purified by column chromatography.
Conclusion
The synthesis of 5-aryl-1,3-oxazoles can be achieved through a variety of methods, each with its own set of advantages and limitations. The classical Robinson-Gabriel and Fischer syntheses, while historically significant, often require harsh conditions that may not be suitable for complex or sensitive substrates. The Van Leusen reaction offers a milder and more versatile alternative with good functional group tolerance. For researchers seeking rapid and highly efficient methods, the microwave-assisted Van Leusen synthesis and modern copper-catalyzed approaches represent the state-of-the-art, providing excellent yields in significantly reduced reaction times. The choice of synthetic route will ultimately depend on the specific requirements of the target molecule, including the desired substitution pattern, functional group compatibility, and scalability. This guide provides the necessary data and protocols to make an informed decision for the successful synthesis of these valuable heterocyclic compounds.
References
- 1. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. ijpsonline.com [ijpsonline.com]
- 4. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 6. Fischer oxazole synthesis - Wikipedia [en.wikipedia.org]
- 7. A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.rsc.org [pubs.rsc.org]
Comparative Docking Analysis of 5-(3-Bromophenyl)-1,3-oxazole and Analogs with Potential Protein Targets
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the molecular docking studies of 5-(3-bromophenyl)-1,3-oxazole and its structural analogs against key protein targets implicated in various diseases. Due to a lack of extensive specific docking data for this compound in the available literature, this guide draws comparisons from closely related bromophenyl-substituted heterocyclic compounds. The data presented herein is intended to provide insights into potential binding affinities and interactions, guiding further in-silico and in-vitro research.
The oxazole scaffold is a versatile heterocyclic motif present in numerous pharmacologically active compounds, demonstrating a broad spectrum of activities including anticancer, antimicrobial, and anti-inflammatory effects.[1] Molecular docking is a crucial computational technique in structure-based drug design that predicts the binding orientation and affinity of a small molecule to a target protein, thereby helping to prioritize compounds for experimental validation.[2]
Comparative Docking Performance
| Compound ID | Structure | Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interactions |
| 4a | 5-(3-Bromophenyl)-N-(4-fluorophenyl)-...triazole | Tubulin | 5LYJ | -7.953 | H-bond with Asn258 |
| 4b | 5-(3-Bromophenyl)-N-(4-chlorophenyl)-...triazole | Tubulin | 5LYJ | -8.341 | H-bond with Asn258, Halogen bond with Val238 |
| 4c | 5-(3-Bromophenyl)-N-(p-tolyl)-...triazole | Tubulin | 5LYJ | -8.149 | H-bond with Asn258 |
| 4d | 5-(3-Bromophenyl)-N-(4-methoxyphenyl)-...triazole | Tubulin | 5LYJ | -7.971 | H-bond with Asn258 |
| 4e | 5-(3-Bromophenyl)-N-(3-chlorophenyl)-...triazole | Tubulin | 5LYJ | -7.942 | H-bond with Asn258, Halogen bond with Cys241 |
| 4f | 5-(3-Bromophenyl)-N-(o-tolyl)-...triazole | Tubulin | 5LYJ | -7.640 | H-bond with Asn258 |
| 4g | 5-(3-Bromophenyl)-N-(2-methoxyphenyl)-...triazole | Tubulin | 5LYJ | -7.551 | H-bond with Asn258 |
| 4h | 5-(3-Bromophenyl)-N-(2,4-dichlorophenyl)-...triazole | Tubulin | 5LYJ | -6.502 | Halogen bond with Asn101 |
| 4i | 5-(3-Bromophenyl)-N-(3-chloro-4-fluorophenyl)-...triazole | Tubulin | 5LYJ | -8.149 | H-bond with Asn258 |
| 4j | 5-(3-Bromophenyl)-N-(3-chloro-4-fluorophenyl)-...triazole | Tubulin | 5LYJ | -8.149 | H-bond with Asn258 |
Data sourced from a study on 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs.[3]
Other related bromophenyl-containing heterocyclic compounds have been investigated against various targets. For instance, some 1,3,4-thiadiazole derivatives with a 4-bromophenyl substituent have been docked against Epidermal Growth Factor Receptor (EGFR), showing potential inhibitory activity.[4][5]
Experimental Protocols
A generalized experimental protocol for conducting molecular docking studies with a small molecule like this compound is outlined below. This protocol is based on common practices in the field using widely accepted software.[6][7]
1. Ligand Preparation:
-
The 2D structure of this compound is drawn using chemical drawing software (e.g., ChemDraw).
-
The 2D structure is converted to a 3D structure.
-
Energy minimization of the 3D structure is performed using a suitable force field (e.g., MMFF94).
-
The final 3D structure is saved in a suitable format (e.g., .pdb or .mol2).
2. Protein Preparation:
-
The 3D crystallographic structure of the target protein is downloaded from the Protein Data Bank (PDB).
-
Water molecules, co-crystallized ligands, and any other heteroatoms not essential for the interaction are removed.
-
Polar hydrogen atoms are added to the protein structure.
-
Charges (e.g., Kollman charges) are assigned to the protein atoms.[7]
-
The prepared protein is saved in a PDBQT format for use with AutoDock.[7]
3. Molecular Docking:
-
Grid Generation: A grid box is defined around the active site of the target protein. The size and center of the grid are set to encompass the binding pocket.
-
Docking Simulation: A docking program like AutoDock Vina is used to perform the docking.[7] The software explores different conformations, positions, and orientations of the ligand within the defined grid box.[6]
-
Scoring: The docking program uses a scoring function to estimate the binding affinity (in kcal/mol) for each generated pose. The poses are then ranked based on their scores.[6]
4. Analysis of Results:
-
The top-ranked poses are visually inspected to analyze the binding mode.
-
Key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and halogen bonds between the ligand and the protein's active site residues are identified and analyzed.
Visualizations
Below are diagrams illustrating a typical molecular docking workflow and a relevant signaling pathway where target proteins are often found.
Caption: A generalized workflow for molecular docking studies.
Caption: EGFR signaling pathway, a potential target for oxazole derivatives.
References
- 1. Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular docking analysis of oxazole compounds with the heme-binding protein from Porphyromonas gingivalis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 5-(3-Bromophenyl)-1,3-oxazole: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical guidance for the proper disposal of 5-(3-Bromophenyl)-1,3-oxazole, a halogenated heterocyclic compound. This procedure is based on established best practices for the management of hazardous laboratory chemical waste, drawing on safety data for structurally similar compounds. Professionals in research, scientific, and drug development fields must handle this compound with the assumption that it is toxic and poses a potential environmental hazard.
Hazard Assessment and Personal Protective Equipment (PPE)
Required Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye Protection | Chemical splash goggles and a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., butyl rubber or nitrile). Always check the glove manufacturer's compatibility chart. |
| Body Protection | A flame-retardant laboratory coat and a chemical-resistant apron should be worn. |
| Footwear | Closed-toe, chemical-resistant shoes are required. |
| Respiratory | All handling of this compound should be conducted in a certified chemical fume hood. |
Waste Characterization and Segregation
Proper disposal begins with accurate waste characterization and strict segregation to ensure safety and compliance, and to minimize disposal costs.
Experimental Protocol for Waste Segregation:
-
Identify Waste Stream: Characterize the waste containing this compound. This includes identifying all solvents and other chemical constituents in the waste mixture.
-
Halogenated Waste: As this compound contains bromine, it is classified as a halogenated organic compound.[6]
-
Segregate: It is critical to keep halogenated solvent waste separate from non-halogenated organic waste.[6][7][8][9] Mixing these waste streams can significantly increase disposal costs and complicate the disposal process.[8] Do not mix with other hazardous waste categories like acids, bases, or heavy metals.[7][9]
Spill Management Protocol
In the event of a spill, immediate and decisive action is required to mitigate risks.
Experimental Protocol for Spill Neutralization and Cleanup:
-
Evacuate and Isolate: Immediately alert personnel in the vicinity and evacuate the area. Restrict access to the spill zone.
-
Ventilate: Ensure the chemical fume hood is operational. If the spill is outside a hood, increase ventilation in the area if it is safe to do so.
-
Containment: For liquid spills, use a chemical spill kit with absorbent pads or vermiculite to contain the material. For solid spills, gently cover the material to prevent dust from becoming airborne.
-
Cleanup: Carefully collect the absorbed or solid material using non-sparking tools and place it into a designated, labeled hazardous waste container.
-
Decontamination: Decontaminate the spill area with a suitable laboratory detergent and water. All cleaning materials, including contaminated PPE, must also be disposed of as hazardous waste.
-
Reporting: Report the incident to the laboratory supervisor and the institutional Environmental Health and Safety (EHS) office immediately.
Disposal Procedures
Under no circumstances should this compound or its containers be disposed of in standard trash or down the drain.[10] All waste containing this compound must be treated as hazardous waste.
Step-by-Step Disposal Workflow:
-
Container Selection: Use a high-density polyethylene (HDPE) or other chemically compatible container with a secure, tight-fitting lid. The container must be in good condition and free from leaks.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentrations and quantities of all constituents as soon as the first drop of waste is added.[7][10]
-
Accumulation: Store the waste container in a designated satellite accumulation area within the laboratory. This area must be well-ventilated, away from ignition sources, and have secondary containment.
-
Request for Pickup: Once the container is 90% full, or on a regular schedule as determined by your institution, contact your institution's EHS office to arrange for pickup and disposal by a licensed hazardous waste contractor.[4]
Disposal Workflow Diagram
Caption: Logical steps for handling and disposing of this compound.
References
- 1. 5-(4-bromophenyl)-1,3-oxazole AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. 5-(4-bromophenyl)-1,3-oxazole AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. aksci.com [aksci.com]
- 4. benchchem.com [benchchem.com]
- 5. angenechemical.com [angenechemical.com]
- 6. bucknell.edu [bucknell.edu]
- 7. benchchem.com [benchchem.com]
- 8. 7.2 Organic Solvents [ehs.cornell.edu]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
Personal protective equipment for handling 5-(3-Bromophenyl)-1,3-oxazole
Disclaimer: This document provides essential safety and logistical information for handling 5-(3-Bromophenyl)-1,3-oxazole in a laboratory setting. The guidance is compiled from available safety data for the compound and structurally similar chemicals. It is imperative that a comprehensive, site-specific risk assessment is conducted by qualified personnel before any handling of this compound.
This guide is intended for researchers, scientists, and drug development professionals to foster a safe laboratory environment. The information herein will detail the necessary personal protective equipment (PPE), safe handling procedures, and disposal plans.
Hazard Assessment
This compound is classified with the following hazards:
-
Harmful if swallowed (H302)[1]
-
Causes skin irritation (H315)[1]
-
Causes serious eye irritation (H319)[1]
-
May cause respiratory irritation (H335)[1]
Given these potential hazards, strict adherence to the recommended safety protocols is essential to minimize risk and ensure the well-being of all laboratory personnel.
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound. The following table summarizes the required equipment.
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield. | Protects against splashes and dust that can cause serious eye irritation.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and full-length pants. | Prevents skin contact that can lead to irritation.[1] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If dust or aerosols are generated, a dust respirator may be necessary. | Minimizes the inhalation of the compound, which can cause respiratory irritation.[1][2][3] |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for laboratory safety and environmental responsibility.
Handling and Storage:
-
Avoid all personal contact, including inhalation of dust or fumes.[2]
-
Handle the compound in a well-ventilated area, preferably within a chemical fume hood.[4][5]
-
Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[6]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[2]
-
Wash hands thoroughly after handling.[6]
Spill Management:
-
In case of a spill, evacuate the area.
-
Wear appropriate PPE, including respiratory protection.
-
For dry spills, carefully sweep or vacuum the material, avoiding dust generation, and place it in a sealed container for disposal.[2]
-
Prevent the spilled material from entering drains or waterways.[2][4]
Disposal:
-
Dispose of this compound and its containers in accordance with local, state, and federal regulations.[6]
-
Waste should be handled as hazardous and disposed of through a licensed waste disposal company.
Experimental Workflow
The following diagram illustrates the procedural steps for the safe handling of this compound from preparation to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
